molecular formula C16H20FN5 B1244531 Alion

Alion

Cat. No.: B1244531
M. Wt: 301.36 g/mol
InChI Key: YFONKFDEZLYQDH-OPQQBVKSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1R,2S)-2,6-dimethyindan-1-yl]-6-[(1R)-1-fluoroethyl]-1,3,5-triazine-2,4-diamine is an N-(2,6-dimethylindan-1-yl)-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine in which the indane moiety has 1R,2S configuration and the fluoroethyl substituent has R configuration. A cellulose biosynthesis inhibitor, it is the major active component of the herbicide indaziflam. It has a role as a herbicide and a cellulose synthesis inhibitor.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H20FN5

Molecular Weight

301.36 g/mol

IUPAC Name

2-N-[(1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]-6-[(1R)-1-fluoroethyl]-1,3,5-triazine-2,4-diamine

InChI

InChI=1S/C16H20FN5/c1-8-4-5-11-7-9(2)13(12(11)6-8)19-16-21-14(10(3)17)20-15(18)22-16/h4-6,9-10,13H,7H2,1-3H3,(H3,18,19,20,21,22)/t9-,10+,13+/m0/s1

InChI Key

YFONKFDEZLYQDH-OPQQBVKSSA-N

Isomeric SMILES

C[C@H]1CC2=C([C@@H]1NC3=NC(=NC(=N3)N)[C@@H](C)F)C=C(C=C2)C

Canonical SMILES

CC1CC2=C(C1NC3=NC(=NC(=N3)N)C(C)F)C=C(C=C2)C

Origin of Product

United States

Foundational & Exploratory

Alion® Herbicide: A Technical Guide to Its Chemical Composition and Formulation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alion® herbicide, a product developed by Bayer CropScience, is a pre-emergent herbicide used for the control of a broad spectrum of annual grasses and broadleaf weeds. Its efficacy is attributed to its active ingredient, indaziflam (B594824), a potent inhibitor of cellulose (B213188) biosynthesis. This technical guide provides an in-depth overview of the chemical composition, formulation, and analytical methodologies related to this compound® herbicide, tailored for a scientific audience.

Chemical Composition

The primary active constituent of this compound® herbicide is indaziflam. Chemically, indaziflam belongs to the alkylazine class of herbicides.

Active Ingredient: Indaziflam

Indaziflam is a chiral molecule, with the herbicidal activity primarily attributed to a specific stereoisomer.

PropertyValue
Common Name Indaziflam
Chemical Name N-[(1R,2S)-2,3-dihydro-2,6-dimethyl-1H-inden-1-yl]-6-[(1RS)-1-fluoroethyl]-1,3,5-triazine-2,4-diamine
CAS Number 950782-86-2
Molecular Formula C₁₆H₂₀FN₅
Molecular Weight 301.36 g/mol
Chemical Structure
alt text
Physical State Off-white solid
Melting Point 183 °C
Water Solubility 2.8 mg/L (at 20 °C)
Density 1.23 g/cm³

Source: PubChem, Wikipedia[1]

Formulation

This compound® herbicide is formulated as a suspension concentrate (SC).[2][3] This type of formulation consists of a stable suspension of the solid active ingredient in a liquid, typically water-based, medium. The concentration of indaziflam in commercial this compound® products can vary. For example, this compound® 500 SC Herbicide contains 500 g/L of indaziflam.[2] Another common formulation contains 19.05% indaziflam by weight.[4]

Co-formulants

While the complete formulation of commercial herbicides is proprietary, Safety Data Sheets (SDS) provide information on hazardous components and give insight into the types of co-formulants used. Based on available SDS for this compound®, the following types of inert ingredients are present:

ComponentFunctionConcentration Range
Propylene Glycol Antifreeze, solvent>= 1%
Ethoxylated Polyarylphenol Dispersant, emulsifier>= 0.1 – <= 25%
1,2-Benzisothiazol-3(2H)-one Preservative> 0.005 – < 0.05%

Source: Bayer CropScience SDS[5]

These co-formulants are essential for the stability and efficacy of the suspension concentrate. Propylene glycol prevents the formulation from freezing, while the dispersant ensures the uniform suspension of indaziflam particles in the liquid carrier and upon dilution in the spray tank. The preservative prevents microbial growth in the water-based formulation.

Mode of Action

Indaziflam is a potent inhibitor of cellulose biosynthesis in plants, classified as a Group 29 herbicide by the Herbicide Resistance Action Committee (HRAC).[2][6] By disrupting the production of cellulose, a critical component of the plant cell wall, indaziflam prevents the germination and emergence of susceptible weed seedlings.

G Indaziflam Indaziflam Cellulose_Synthase_Complex Cellulose Synthase Complex (CSC) Indaziflam->Cellulose_Synthase_Complex Inhibits Cellulose_Microfibrils Cellulose Microfibrils Cellulose_Synthase_Complex->Cellulose_Microfibrils Synthesizes Weed_Germination Weed Seedling Germination & Emergence UDP_Glucose UDP-Glucose UDP_Glucose->Cellulose_Synthase_Complex Substrate Cell_Wall Plant Cell Wall (Primary) Cellulose_Microfibrils->Cell_Wall Incorporation Cell_Wall->Weed_Germination Essential for Growth

Caption: Conceptual signaling pathway of indaziflam's mode of action.

Experimental Protocols

Formulation Analysis: Quality Control of Suspension Concentrate

The quality control of a suspension concentrate formulation like this compound® is crucial to ensure its physical stability and biological efficacy. The Collaborative International Pesticides Analytical Council (CIPAC) provides standardized methods for such analyses. A general workflow for the quality control of a suspension concentrate is outlined below.

G cluster_0 Sample Preparation cluster_1 Physicochemical Tests (CIPAC Methods) cluster_2 Data Analysis & Reporting Homogenization Homogenization of SC Sample AI_Content Active Ingredient Content (HPLC) Homogenization->AI_Content Suspensibility Suspensibility (MT 161) Homogenization->Suspensibility Wet_Sieve Wet Sieve Test (MT 167) Homogenization->Wet_Sieve Pourability Pourability (MT 148) Homogenization->Pourability Stability Accelerated Storage Stability (MT 46) Homogenization->Stability pH_Value pH Determination (MT 75) Homogenization->pH_Value Data_Analysis Data Analysis AI_Content->Data_Analysis Suspensibility->Data_Analysis Wet_Sieve->Data_Analysis Pourability->Data_Analysis Stability->Data_Analysis pH_Value->Data_Analysis Reporting Reporting of Results Data_Analysis->Reporting

References

Indaziflam: A Technical Guide to its Molecular Structure, Properties, and Mode of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indaziflam (B594824) is a potent, pre-emergent herbicide belonging to the alkylazine chemical class. It provides long-lasting control of a broad spectrum of grass and broadleaf weeds by inhibiting cellulose (B213188) biosynthesis, a fundamental process in plant cell wall formation. This technical guide provides an in-depth overview of the molecular structure, physicochemical properties, mechanism of action, synthesis, and key experimental data related to indaziflam. Detailed methodologies for pivotal toxicological and environmental fate studies are presented to support further research and development.

Molecular Structure and Physicochemical Properties

Indaziflam is a chiral molecule with a complex stereochemistry that is crucial for its herbicidal activity. Its systematic IUPAC name is N²-[(1R,2S)-2,3-dihydro-2,6-dimethyl-1H-inden-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine. The commercial product is a specific mixture of diastereomers.

Chemical Identity
IdentifierValue
IUPAC Name N²-[(1R,2S)-2,3-dihydro-2,6-dimethyl-1H-inden-1-yl]-6-(1-fluoroethyl)-1,3,5-triazine-2,4-diamine[1]
CAS Number 950782-86-2[1]
Chemical Formula C₁₆H₂₀FN₅[1]
Molar Mass 301.369 g/mol [1]
Physicochemical Properties
PropertyValue
Melting Point 183 °C[1]
Density 1.23 g/mL[1]
Water Solubility 2.8 mg/L (at 20 °C)[1]
Log P (octanol-water partition coefficient) 2.8[1]

Mechanism of Action: Cellulose Biosynthesis Inhibition

Indaziflam's primary mode of action is the inhibition of cellulose biosynthesis in plants.[2] This disruption of cell wall formation ultimately leads to the death of susceptible weed seedlings.

Indaziflam's inhibitory effect on cellulose biosynthesis is characterized by the following key events:

  • Reduced Velocity of Cellulose Synthase Complexes (CSCs): Indaziflam slows the movement of CSCs within the plasma membrane.

  • Increased Density of CSCs: The herbicide causes an accumulation of CSCs in the focal plane of the plasma membrane.

  • No Direct Impact on Microtubules: Unlike some other cellulose biosynthesis inhibitors, indaziflam does not appear to directly alter the structure or dynamics of cortical microtubules.

The precise molecular target of indaziflam within the cellulose synthase machinery is still under investigation but is known to be different from other classes of cellulose biosynthesis inhibitors.

G Simplified Signaling Pathway of Indaziflam's Action Indaziflam Indaziflam CSC Cellulose Synthase Complex (CSC) Indaziflam->CSC Inhibits Cellulose Cellulose Microfibril Synthesis CSC->Cellulose Catalyzes PlasmaMembrane Plasma Membrane CellWall Cell Wall Formation Cellulose->CellWall Essential for PlantGrowth Plant Growth CellWall->PlantGrowth Supports

Figure 1: Simplified signaling pathway of indaziflam's inhibitory action on cellulose biosynthesis.

Synthesis of Indaziflam

The chemical synthesis of indaziflam is a multi-step process that involves the careful construction of the triazine core and the chiral indane moiety. The key steps are outlined below.

G General Synthesis Workflow for Indaziflam cluster_0 Indane Moiety Synthesis cluster_1 Triazine Core Synthesis cluster_2 Final Coupling A Starting Materials (e.g., indanone derivative) B Chiral Resolution/ Asymmetric Synthesis A->B C (1R,2S)-1-amino-2,6- dimethylindane B->C H Coupling Reaction C->H D Cyanuric Chloride E Reaction with Fluoroethylamine D->E G Substituted Dichlorotriazine E->G F Reaction with Ammonia F->H G->F I Indaziflam H->I

Figure 2: A generalized workflow for the chemical synthesis of indaziflam.

Experimental Protocols

This section details the methodologies for key toxicological and environmental fate studies conducted on indaziflam. These protocols are based on internationally recognized guidelines to ensure data quality and comparability.

Toxicology Studies
  • Guideline: OECD Guideline for the Testing of Chemicals, Section 4, No. 425.

  • Test System: Young adult nulliparous and non-pregnant female rats (e.g., Wistar or Sprague-Dawley strain).

  • Administration: A single oral dose of indaziflam is administered via gavage.

  • Procedure: A sequential dosing approach is used. The initial dose is selected based on available information. If the animal survives, the next animal is dosed at a higher level. If the animal dies, the next is dosed at a lower level. This continues until the criteria for stopping are met.

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days post-dosing. A gross necropsy is performed on all animals at the end of the study.

  • Endpoint: The LD₅₀ (median lethal dose) is calculated using the maximum likelihood method.

  • Guideline: OECD Guideline for the Testing of Chemicals, Section 4, No. 409.

  • Test System: Purebred dogs (e.g., Beagle), typically four males and four females per dose group.

  • Administration: Indaziflam is administered daily, typically in gelatin capsules, for 90 consecutive days.

  • Dose Groups: At least three dose levels and a concurrent control group.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements. Ophthalmoscopic examinations, hematology, clinical chemistry, and urinalysis are conducted at pre-test and at specified intervals during the study.

  • Pathology: All animals are subjected to a full gross necropsy. A comprehensive set of tissues from all animals in the control and high-dose groups are examined histopathologically.

  • Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Environmental Fate Studies
  • Guideline: OECD Guideline for the Testing of Chemicals, Section 3, No. 307.

  • Test System: A minimum of three different soil types with varying characteristics (e.g., texture, organic carbon content, pH).

  • Procedure: Radiolabeled ([¹⁴C]) indaziflam is applied to the soil samples. The treated soil is incubated in the dark at a controlled temperature and moisture content for up to 120 days.

  • Analysis: At various time intervals, replicate soil samples are extracted and analyzed by techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and its transformation products. Volatile organics and ¹⁴CO₂ are trapped to assess mineralization.

  • Endpoint: The rate of degradation of indaziflam and the formation and decline of its major metabolites are determined. The half-life (DT₅₀) of indaziflam in each soil type is calculated.

  • Guideline: OECD Guideline for the Testing of Chemicals, Section 3, No. 312.

  • Test System: Glass columns packed with representative agricultural soils.

  • Procedure: Radiolabeled ([¹⁴C]) indaziflam is applied to the surface of the soil columns. The columns are then irrigated with a defined volume of artificial rainwater over a set period (e.g., 48 hours).

  • Analysis: The leachate is collected and analyzed for radioactivity. The soil columns are then frozen, sectioned, and each section is analyzed to determine the distribution of radioactivity down the soil profile.

  • Endpoint: The mobility of indaziflam and its metabolites in soil is assessed, and a mass balance is calculated.

G Experimental Workflow for a Soil Leaching Column Study A Soil Collection and Characterization B Column Packing A->B C Pre-wetting and Equilibration B->C D Application of [14C]-Indaziflam C->D E Irrigation with Artificial Rain D->E F Leachate Collection E->F G Soil Column Sectioning E->G H Extraction and Analysis (HPLC, LSC) F->H G->H I Data Analysis and Mass Balance H->I

Figure 3: A representative experimental workflow for a soil leaching column study according to OECD Guideline 312.

Conclusion

Indaziflam represents a significant advancement in weed management technology due to its novel mode of action and long-lasting residual activity. A thorough understanding of its molecular structure, physicochemical properties, and biological interactions is paramount for its effective and safe use. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists involved in the ongoing evaluation and development of this and other herbicidal compounds. Further research into the precise molecular target of indaziflam will undoubtedly provide deeper insights into the complex process of cellulose biosynthesis in plants.

References

Indaziflam's Journey in the Soil: A Technical Guide to its Environmental Fate and Dissipation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indaziflam (B594824), a pre-emergent herbicide from the alkylazine chemical group, is a critical tool in modern weed management due to its efficacy at low doses and prolonged residual activity.[1][2] Its primary mode of action is the inhibition of cellulose (B213188) biosynthesis, a process vital for plant cell wall formation, thus affecting cell division and elongation.[3] Understanding the environmental fate and dissipation of indaziflam in soil is paramount for assessing its environmental risk, ensuring its responsible use, and developing new, safer herbicidal formulations. This technical guide provides an in-depth analysis of indaziflam's behavior in the soil environment, compiling key quantitative data, detailing experimental protocols, and visualizing complex processes.

Dissipation and Degradation in the Soil Matrix

Indaziflam's persistence in soil is a key characteristic, contributing to its long-lasting weed control.[1][4] The dissipation half-life (DT50) of indaziflam can vary significantly depending on soil type and environmental conditions, but it is generally considered to be moderately persistent to persistent.[3][5] The primary routes of dissipation are biotic degradation by soil microorganisms and, to a lesser extent, leaching.[3][6] Photolysis is not a major degradation pathway for indaziflam in soil.[3]

Microbial metabolism is a major driver of indaziflam degradation.[7] Studies have shown that its application can shift soil microbial community composition, potentially affecting nitrogen metabolism.[8][9] The degradation of indaziflam in soil follows first-order kinetics.[7][10]

Quantitative Dissipation Data

The following table summarizes the reported dissipation half-life (DT50) values for indaziflam in various soil types.

Soil TypeDT50 (days)Experimental ConditionsReference(s)
Sandy Clay Oxisol (OXIsc)95 - 119Field study with bare soil, organic compost, and crop debris cover.[1][11]
Clay Oxisol (OXIcl)135 - 161Field study with bare soil, organic compost, and crop debris cover.[1][11]
General (reported value)> 150Aerobic soils.[3][5]
Sandy Clay Loam96Field dissipation study.[7][10]
Loamy Sand78Field dissipation study.[7][10]
Various Soils63 - 99Greenhouse study.[7][12][13]
Various Soils30 - 86Field study.[4][13]
General (reported range)22 - 176Not specified.[6][14]
Degradation Pathway

Indaziflam undergoes transformation in the soil, leading to the formation of several metabolites. The major environmental metabolites include triazine-indanone, indaziflam carboxylic acid, and diaminotriazine.[3][12] Notably, some of these degradates are more mobile than the parent indaziflam molecule.[2][3][6] The diaminotriazine metabolite, in particular, is both more persistent and more mobile, posing a potential for groundwater leaching.[3]

Indaziflam_Degradation_Pathway Indaziflam Indaziflam Triazine_Indanone Triazine-Indanone (Metabolite) Indaziflam->Triazine_Indanone Indaziflam_Carboxylic_Acid Indaziflam Carboxylic Acid (Metabolite) Indaziflam->Indaziflam_Carboxylic_Acid Diaminotriazine Diaminotriazine (Metabolite) Indaziflam->Diaminotriazine Indaziflam_Hydroxyethyl Indaziflam-Hydroxyethyl (Metabolite) Indaziflam->Indaziflam_Hydroxyethyl Indaziflam_Olefin Indaziflam-Olefin (Metabolite) Indaziflam->Indaziflam_Olefin Dihydrotriazine Dihydrotriazine (Metabolite) Indaziflam->Dihydrotriazine

Degradation pathway of indaziflam in soil.

Mobility and Sorption in Soil

The movement of indaziflam in the soil profile is primarily governed by its sorption to soil particles. It is generally classified as having moderate mobility.[3] The sorption of indaziflam is positively correlated with the organic carbon content and clay content of the soil.[15][16] Desorption often exhibits hysteresis, meaning that the compound is more strongly retained by the soil than predicted by sorption alone, which can further limit its mobility.[15]

Quantitative Sorption Data

The following table presents the soil organic carbon-water (B12546825) partitioning coefficient (Koc) and the soil-water distribution coefficient (Kd) for indaziflam.

ParameterValueSoil Type/ConditionsReference(s)
Koc396 - 789 L/kgVarious soils.[3]
Koc~1,000 L/kgGeneral value.[1]
Kd4.66 - 29.3Brazilian oxisols.[15]
Kd6.62 - 14.3U.S. mollisols.[15]
Kd6.9 - 40.5 L/kgVarious soils.[2][17]

The metabolites of indaziflam generally exhibit lower sorption and are therefore more mobile than the parent compound.[2][18] For example, the fluoroethyldiaminotriazine (FDAT) metabolite has a much lower Koc, ranging from 10 to 50 mL/g, indicating a higher potential for leaching.[2][17]

Experimental Protocols

The study of indaziflam's environmental fate relies on a combination of field and laboratory experiments. Below are detailed methodologies for key experiments.

Field Dissipation Study

A typical field dissipation study for indaziflam involves the following steps:

  • Site Selection and Plot Establishment: Choose a representative field with known soil characteristics. Establish experimental plots, including control plots (no indaziflam application).

  • Herbicide Application: Apply indaziflam at a known rate, typically the recommended dose (e.g., 75 g a.i. ha⁻¹).[1][11]

  • Soil Sampling: Collect soil samples at regular intervals after application (e.g., 0, 30, 60, 90, 120, 150, 180, and 210 days).[1] Samples are typically collected from the top soil layer (e.g., 0-10 cm) using a soil probe.[1]

  • Sample Preparation: Air-dry and sieve the soil samples to remove large debris.

  • Residue Analysis: Extract indaziflam from the soil using an appropriate solvent (e.g., acetonitrile:water mixture).[19][20] Analyze the extract using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography with tandem Mass Spectrometry (LC/MS/MS) to quantify the remaining indaziflam concentration.[1][20][21]

  • Data Analysis: Calculate the dissipation time 50% (DT50) using first-order kinetics.[1]

Experimental_Workflow A Site Selection & Plot Establishment B Indaziflam Application A->B C Soil Sampling (Time Intervals) B->C D Sample Preparation (Drying, Sieving) C->D E Solvent Extraction D->E F Analytical Quantification (HPLC or LC/MS/MS) E->F G Data Analysis (DT50 Calculation) F->G

Workflow for a field dissipation study of indaziflam.
Batch Equilibrated Sorption Study

The batch equilibration method is commonly used to determine the sorption and desorption characteristics of indaziflam in soil.[15]

  • Soil Preparation: Use air-dried, sieved soil with known physicochemical properties (e.g., organic carbon content, pH, texture).

  • Solution Preparation: Prepare a series of indaziflam solutions of known concentrations in a background electrolyte solution (e.g., 0.01 M CaCl₂).

  • Sorption: Add a known mass of soil to each indaziflam solution. Shake the soil-solution slurries for a predetermined time (e.g., 24 hours) to reach equilibrium.

  • Equilibrium Concentration Measurement: Centrifuge the slurries and analyze the supernatant for the equilibrium concentration of indaziflam using HPLC or LC/MS/MS.

  • Sorption Calculation: Calculate the amount of indaziflam sorbed to the soil by the difference between the initial and equilibrium concentrations. Determine the sorption coefficients (Kd and Koc) using the Freundlich or Langmuir isotherm equations.[15]

  • Desorption: After the sorption phase, replace a portion of the supernatant with a fresh background electrolyte solution. Shake again to reach desorption equilibrium and analyze the supernatant to determine the amount of indaziflam desorbed.

Analytical Methods

The quantification of indaziflam and its metabolites in soil and water samples is typically performed using advanced analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A common technique for separating and quantifying indaziflam in soil extracts.[1]

  • Liquid Chromatography with Tandem Mass Spectrometry (LC/MS/MS): A highly sensitive and selective method for the simultaneous determination of indaziflam and its various metabolites in complex matrices like soil, water, and plant tissues.[20][22][23][24] The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is often employed for sample preparation prior to LC/MS/MS analysis.[23]

References

Soil Degradation Pathways of Alion® Herbicide Active Ingredients: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the soil degradation pathways of the active ingredients in Alion® herbicide: indaziflam (B594824) and isoxaben (B1672637). The information is compiled from various scientific studies to offer a comprehensive resource on their environmental fate, metabolic products, and the methodologies used for their analysis.

Indaziflam

Indaziflam is a pre-emergent alkylazine herbicide that controls a broad spectrum of annual grasses and broadleaf weeds by inhibiting cellulose (B213188) biosynthesis. Its persistence and degradation in soil are critical factors in its environmental profile.

Soil Degradation Pathway of Indaziflam

The primary mechanism for indaziflam dissipation in the soil environment is biotic degradation by soil microorganisms.[1][2] It is characterized by a relatively long half-life in soil, generally exceeding 150 days.[1] The degradation of indaziflam leads to the formation of several key metabolites, which are generally more mobile in the soil than the parent compound.[1][2]

The major degradation products of indaziflam identified in soil are:

  • Indaziflam-triazine indanone (ITI)

  • Indaziflam-carboxylic acid (ICA)

  • Indaziflam-triazinediamine (FDAT) [1][3][4]

  • Indaziflam-hydroxyethyl

  • Indaziflam-olefin[2][5]

Of these, indaziflam-triazine indanone, indaziflam-carboxylic acid, and indaziflam-triazinediamine are considered the main breakdown products.[3][4] The diaminotriazine metabolite (FDAT) is noted for being more persistent and mobile, giving it a higher potential to leach into groundwater.[2]

Indaziflam_Degradation cluster_metabolites Major Soil Metabolites Indaziflam Indaziflam ITI Indaziflam-triazine indanone (ITI) Indaziflam->ITI Biotransformation ICA Indaziflam-carboxylic acid (ICA) Indaziflam->ICA Biotransformation FDAT Indaziflam-triazinediamine (FDAT) Indaziflam->FDAT Biotransformation Hydroxyethyl Indaziflam-hydroxyethyl Indaziflam->Hydroxyethyl Biotransformation Olefin Indaziflam-olefin Indaziflam->Olefin Biotransformation

Indaziflam Soil Degradation Pathway
Quantitative Data on Indaziflam Soil Degradation

The dissipation rate of indaziflam in soil is influenced by factors such as soil type, organic matter content, pH, temperature, and microbial activity. The following table summarizes reported soil half-life (DT50) values for indaziflam from various studies.

Soil TypeHalf-life (DT50) in daysApplication Rate (g a.i./ha)Study ConditionsReference
Sandy Loam63 - 9925 and 50Greenhouse[3]
Sandy Clay Loam96Not specifiedField
Loamy Sand78Not specifiedField
Clay Oxisol (OXIcl)135 - 16175Field
Sandy Clay Oxisol (OXIsc)95 - 11975Field
Various EU soils>150Not specifiedAerobic metabolism study[1]
Experimental Protocols for Indaziflam Soil Studies

1.3.1. Soil Dissipation Field Study

  • Objective: To determine the rate of indaziflam dissipation under field conditions.

  • Methodology:

    • Establish field plots with defined soil characteristics.

    • Apply indaziflam at a specified rate (e.g., 75 g a.i./ha).

    • Collect soil samples at various time intervals (e.g., 0, 30, 60, 90, 120, 150, 180, and 210 days after application) from a specific depth (e.g., 0-10 cm).

    • Prepare composite samples, air-dry, and sieve.

    • Store samples frozen until analysis.

    • Extract indaziflam and its metabolites from soil using an appropriate solvent (e.g., acetonitrile:water mixture).

    • Analyze the extracts using High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

    • Calculate the dissipation half-life (DT50) using first-order kinetics.

1.3.2. Laboratory Soil Incubation Study

  • Objective: To study the degradation of indaziflam under controlled laboratory conditions.

  • Methodology:

    • Collect and characterize soil samples.

    • Treat soil samples with a known concentration of indaziflam (often radiolabeled, e.g., with ¹⁴C, for metabolic studies).

    • Incubate the treated soil in the dark at a constant temperature (e.g., 20-25°C) and moisture level.

    • At various time points, extract and analyze soil samples for the parent compound and its metabolites using techniques like radio-HPLC.

    • Mineralization can be assessed by trapping evolved ¹⁴CO₂.

Indaziflam_Workflow cluster_field Field Study cluster_lab Laboratory Analysis A1 Plot Establishment A2 Indaziflam Application A1->A2 A3 Soil Sampling (Time Series) A2->A3 A4 Sample Preparation A3->A4 B1 Solvent Extraction A4->B1 B2 UHPLC-MS/MS Analysis B1->B2 B3 Data Analysis B2->B3 B3->B3

Workflow for Indaziflam Soil Dissipation Study

Isoxaben

Isoxaben is a pre-emergent benzamide (B126) herbicide used for the control of broadleaf weeds. Its degradation in soil is a key aspect of its environmental behavior.

Soil Degradation Pathway of Isoxaben

The primary routes of isoxaben degradation in the environment are microbial breakdown and photolysis (degradation by sunlight).[6] It is considered to have a moderate to high persistence in soil, with a typical half-life of around 100 days.[6] The degradation of isoxaben in soil leads to the formation of several metabolites.

Key soil metabolites of isoxaben include:

  • N-[3-(l-hydroxy-l-methylpropyl)-5-isoxazolyl]-2,6-dimethoxybenzamide (principal soil metabolite)[7][8]

  • 2,6-dimethoxybenzamide [7]

  • 2-hydroxy-6-methoxybenzamide [7]

  • 2,6-dimethoxybenzoic acid [7][9]

  • 3-(1-ethyl-1-methylpropyl)isoxazol-5-ylamine [9]

  • 3-nitrophthalic acid [10][11]

  • 4-methoxyphenol [10][11]

Studies have isolated isoxaben-metabolizing bacteria, such as those from the genus Microbacterium, confirming the significant role of microbial activity in its degradation.[9]

Isoxaben_Degradation cluster_metabolites Major Soil Metabolites Isoxaben Isoxaben M1 N-[3-(l-hydroxy-l-methylpropyl)-5- isoxazolyl]-2,6-dimethoxybenzamide Isoxaben->M1 Microbial Hydroxylation M2 2,6-dimethoxybenzamide Isoxaben->M2 Microbial Metabolism M3 2-hydroxy-6-methoxybenzamide Isoxaben->M3 Microbial Metabolism M4 2,6-dimethoxybenzoic acid Isoxaben->M4 Microbial Metabolism M5 3-(1-ethyl-1-methylpropyl) isoxazol-5-ylamine Isoxaben->M5 Microbial Metabolism M6 3-nitrophthalic acid Isoxaben->M6 Further Degradation M7 4-methoxyphenol Isoxaben->M7 Further Degradation M2->M4 M3->M4 Isoxaben_Workflow cluster_incubation Laboratory Incubation cluster_analysis Chemical Analysis A1 Soil Preparation (Sterile & Non-sterile) A2 Isoxaben Application A1->A2 A3 Incubation (Aerobic/Anaerobic, 23°C) A2->A3 A4 Time-course Sampling A3->A4 B1 Methanol-Water Extraction A4->B1 B2 Dichloromethane Partitioning B1->B2 B3 Alumina Column Cleanup B2->B3 B4 HPLC-UV Analysis B3->B4

References

Alkylazine Herbicides: A Technical Guide to their Mode of Action as Cellulose Biosynthesis Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Alkylazine herbicides represent a significant class of weed control agents, with their primary mode of action being the potent and specific inhibition of cellulose (B213188) biosynthesis in susceptible plants. This technical guide provides an in-depth exploration of the biochemical mechanisms underlying the herbicidal activity of alkylazines, with a particular focus on indaziflam (B594824), a prominent member of this class. This document details the effects of these herbicides on the cellulose synthase complex, presents quantitative data on their efficacy, outlines key experimental protocols for their study, and provides visual representations of the involved pathways and experimental workflows.

Introduction

The alkylazine class of herbicides, classified under Group 29 by the Weed Science Society of America (WSSA), are highly effective pre-emergent herbicides that provide long-lasting residual control of a broad spectrum of grass and broadleaf weeds.[1] The first-generation alkylazine, triaziflam, exhibited a dual mode of action, inhibiting both photosystem II electron transport and cellulose biosynthesis.[2][3] Subsequent research led to the development of more specific inhibitors, such as indaziflam, which primarily targets cellulose biosynthesis, offering improved efficacy and a more focused mechanism of action.[4] Understanding the precise mode of action of these herbicides is crucial for optimizing their use, managing herbicide resistance, and discovering new herbicidal compounds.

The Molecular Target: Cellulose Biosynthesis

The primary target of alkylazine herbicides is the biosynthesis of cellulose, a fundamental component of the plant cell wall that provides structural integrity and rigidity. Cellulose is a linear polymer of β-(1→4)-linked D-glucose residues, synthesized by large, plasma membrane-localized protein complexes known as cellulose synthase complexes (CSCs) or rosettes. Each CSC is believed to contain multiple cellulose synthase (CESA) catalytic subunits.

Alkylazine herbicides, and specifically indaziflam, disrupt the normal function of these CESA proteins.[4] This inhibition leads to a rapid cessation of cellulose production, resulting in aberrant cell wall formation, loss of anisotropic growth, and ultimately, the death of the developing seedling.

Effects on Cellulose Synthase (CESA) Dynamics

Live-cell imaging studies using fluorescently tagged CESA proteins have provided significant insights into the molecular mechanism of indaziflam. Treatment with indaziflam leads to a notable reduction in the velocity of CESA complexes at the plasma membrane.[4] This "slowing" of the CSCs is a key indicator of the inhibition of the cellulose polymerization process. Unlike some other cellulose biosynthesis inhibitors, indaziflam does not cause the rapid clearance of CESA complexes from the plasma membrane but rather leads to their accumulation.[4]

Quantitative Efficacy of Alkylazine Herbicides

The herbicidal activity of alkylazines is dose-dependent and varies among different weed species. The following tables summarize the available quantitative data on the efficacy of indaziflam.

Table 1: Dose-Response of Various Weed Species to Indaziflam

Weed SpeciesParameterEC50 (g ai/ha)EC80 (g ai/ha)EC90 (g ai/ha)Reference
Large Crabgrass (Digitaria sanguinalis)Seedling Emergence Inhibition (14 DAT)-15.726.3[5]
Shoot Mass Reduction (84 DAT)---[5]
Root Mass Reduction (84 DAT)---[5]
Barnyardgrass (Echinochloa crus-galli)Seedling Emergence Inhibition (14 DAT)---[5]
Broadleaf Signalgrass (Urochloa platyphylla)Seedling Emergence Inhibition (14 DAT)---[5]
Doveweed (Murdannia nudiflora)Seedling Emergence Inhibition (14 DAT)---[5]
Purple Nutsedge (Cyperus rotundus)Shoot Mass Reduction (84 DAT)---[5]
Root Mass Reduction (84 DAT)---[5]

DAT: Days After Treatment. EC50, EC80, and EC90 represent the effective concentrations required to inhibit the respective parameter by 50%, 80%, and 90%. Data for some parameters were not available in the cited literature.

Table 2: Growth Reduction (GR50) Values for Indaziflam against Various Plant Species

Plant SpeciesGR50 (g ai/ha)Reference
Downy Brome (Bromus tectorum)0.38[6]
Feral Rye (Secale cereale)0.38[6]
Kochia (Bassia scoparia)0.87[6]
Arabidopsis (Arabidopsis thaliana)0.87[6]

GR50 represents the concentration of herbicide required to cause a 50% reduction in plant growth.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the mode of action of alkylazine herbicides.

Quantification of Crystalline Cellulose Content (Updegraff Method)

This protocol is adapted from the method described by Updegraff (1969) and is widely used for the determination of crystalline cellulose content in plant tissues.[1][7][8][9]

Materials:

  • Plant tissue (e.g., hypocotyls, roots)

  • 70% Ethanol (B145695)

  • Chloroform:Methanol (1:1, v/v)

  • Acetone (B3395972)

  • Updegraff reagent (Acetic acid:Nitric acid:Water, 8:1:2, v/v/v)

  • 67% Sulfuric acid

  • Anthrone (B1665570) reagent (0.2% anthrone in concentrated sulfuric acid)

  • Glucose (for standard curve)

  • Microcentrifuge tubes

  • Heating block

  • Spectrophotometer

Procedure:

  • Sample Preparation: Harvest and freeze-dry plant tissue. Grind the tissue to a fine powder.

  • Alcohol Insoluble Residue (AIR) Preparation: a. Wash the ground tissue sequentially with 70% ethanol, chloroform:methanol (1:1), and acetone to remove soluble components. b. Dry the resulting pellet (AIR) overnight.

  • Updegraff Treatment: a. To a known weight of AIR (e.g., 5 mg), add Updegraff reagent. b. Incubate at 100°C for 30 minutes. c. Cool and centrifuge to pellet the cellulose. d. Wash the pellet with water and then with acetone to remove the Updegraff reagent. e. Dry the cellulose pellet.

  • Hydrolysis: a. Add 67% sulfuric acid to the dry pellet and incubate for 1 hour at room temperature to hydrolyze the cellulose to glucose.

  • Quantification: a. Take an aliquot of the hydrolyzed sample and dilute it with water. b. Add anthrone reagent and heat at 100°C for 5-10 minutes. c. Cool on ice and measure the absorbance at 620 nm. d. Calculate the glucose concentration using a standard curve prepared with known concentrations of glucose. The amount of cellulose is then calculated from the glucose content.

Live-Cell Imaging of Cellulose Synthase Complexes

This protocol allows for the visualization of the dynamics of CESA complexes in living plant cells and the effect of inhibitors like indaziflam.[10][11]

Materials:

  • Arabidopsis thaliana seedlings expressing a fluorescently tagged CESA protein (e.g., YFP-CESA6).

  • Growth medium (e.g., 0.5x Murashige and Skoog medium with 1% sucrose (B13894) and 0.8% agar).

  • Indaziflam stock solution (in DMSO).

  • Confocal or spinning-disk microscope equipped with appropriate lasers and filters.

  • Microscope slides and coverslips.

Procedure:

  • Seedling Growth: Grow Arabidopsis seedlings expressing the fluorescent CESA construct vertically on agar (B569324) plates in the dark for 3-5 days.

  • Sample Mounting: a. Excise a portion of the hypocotyl. b. Mount the hypocotyl segment in a drop of liquid growth medium on a microscope slide.

  • Inhibitor Treatment: a. For inhibitor studies, add indaziflam to the mounting medium at the desired final concentration. Include a DMSO control.

  • Microscopy: a. Image the epidermal cells of the hypocotyl using a confocal or spinning-disk microscope. b. Acquire time-lapse series of images of the plasma membrane to visualize the movement of the fluorescent CESA particles.

  • Data Analysis: a. Use image analysis software (e.g., ImageJ) to track the movement of individual CESA particles and calculate their velocity. b. Compare the velocities of CESA particles in control and indaziflam-treated seedlings.

Quantification of Ectopic Lignification

Inhibition of cellulose biosynthesis often leads to a compensatory increase in lignin (B12514952) deposition, a phenomenon known as ectopic lignification.[4]

Materials:

  • Plant seedlings treated with an alkylazine herbicide.

  • Phloroglucinol-HCl stain (Wiesner stain).

  • Microscope.

Procedure:

  • Staining: a. Immerse whole seedlings or tissue sections in a solution of 2% phloroglucinol (B13840) in 95% ethanol for 2-5 minutes. b. Transfer the stained tissue to a drop of concentrated HCl on a microscope slide.

  • Microscopy: a. Observe the tissue under a light microscope. Lignified tissue will stain a cherry-red color.

  • Quantification (Semi-quantitative): a. The intensity and distribution of the red staining can be scored visually or quantified using image analysis software to compare the degree of ectopic lignification between control and treated plants.

Visualizing the Mode of Action

The following diagrams, generated using the DOT language for Graphviz, illustrate key aspects of the alkylazine mode of action.

Cellulose Biosynthesis Pathway and the Site of Alkylazine Inhibition

Cellulose_Biosynthesis_Pathway cluster_synthesis Cellulose Biosynthesis cluster_inhibition Inhibition by Alkylazines UDP-Glucose UDP-Glucose Cellulose_Synthase_Complex Cellulose Synthase Complex (CESA) UDP-Glucose->Cellulose_Synthase_Complex Substrate Cellulose_Microfibril Cellulose Microfibril Cellulose_Synthase_Complex->Cellulose_Microfibril Polymerization Cell_Wall Plant Cell Wall Cellulose_Microfibril->Cell_Wall Incorporation Alkylazine Alkylazine (e.g., Indaziflam) Alkylazine->Cellulose_Synthase_Complex Inhibition

Caption: Inhibition of the Cellulose Synthase Complex by Alkylazine Herbicides.

Experimental Workflow for Characterizing Cellulose Biosynthesis Inhibitors

Experimental_Workflow Start Herbicide Candidate (Alkylazine) Phenotypic_Screening Phenotypic Screening (e.g., seedling growth inhibition) Start->Phenotypic_Screening Cellulose_Quantification Cellulose Content Quantification (Updegraff Method) Phenotypic_Screening->Cellulose_Quantification Ectopic_Lignification Analysis of Ectopic Lignification Phenotypic_Screening->Ectopic_Lignification Live_Cell_Imaging Live-Cell Imaging (CESA Dynamics) Cellulose_Quantification->Live_Cell_Imaging Dose_Response Dose-Response Curve Generation (EC50, GR50) Live_Cell_Imaging->Dose_Response End Characterization of Mode of Action Dose_Response->End

Caption: Workflow for the characterization of alkylazine herbicides.

Conclusion

Alkylazine herbicides, exemplified by indaziflam, are potent inhibitors of cellulose biosynthesis, a mode of action that provides effective and long-lasting weed control. Their specificity for the cellulose synthase complex makes them valuable tools for both agricultural applications and for fundamental research into plant cell wall biology. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and professionals working to understand and develop this important class of herbicides. Further research into the precise binding site of alkylazines on the CESA complex and the mechanisms of resistance will continue to advance our knowledge and application of these valuable compounds.

References

The Differential Herbicidal Action of Indaziflam on Monocot versus Dicot Weeds: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indaziflam (B594824), a potent herbicide belonging to the alkylazine chemical class, exerts its phytotoxic effects by inhibiting cellulose (B213188) biosynthesis, a fundamental process in plant cell wall formation. This in-depth technical guide explores the core mechanism of indaziflam's herbicidal action and elucidates the nuanced differences in its efficacy against monocotyledonous (monocot) and dicotyledonous (dicot) weeds. Through a comprehensive review of current research, this document details the molecular interactions, physiological consequences, and quantitative impacts of indaziflam on susceptible plant species. Experimental protocols for assessing herbicidal activity are provided, and key pathways and workflows are visualized to facilitate a deeper understanding of its mode of action and differential selectivity.

Introduction

Indaziflam is a pre-emergence and early post-emergence herbicide that provides long-lasting residual control of a broad spectrum of annual grasses and broadleaf weeds.[1][2][3] Its unique mode of action, the inhibition of cellulose biosynthesis, classifies it as a Group 29 herbicide by the Herbicide Resistance Action Committee (HRAC), making it a valuable tool for managing weed resistance.[4] Unlike other cellulose biosynthesis inhibitors (CBIs), such as isoxaben, which are often more effective against dicots, indaziflam demonstrates strong activity against both monocots and dicots.[5][6][7] However, emerging research suggests a greater sensitivity in monocot species at lower application rates.[8][9][10] This guide will dissect the available scientific literature to provide a detailed technical overview of indaziflam's herbicidal properties with a focus on its differential action.

Mechanism of Action: Inhibition of Cellulose Biosynthesis

Indaziflam's primary mode of action is the disruption of cellulose synthesis in the plant cell wall.[5][11] This process is critical for cell division, elongation, and maintaining the structural integrity of the plant.[3]

Key Molecular Events:

  • Target Site: Indaziflam targets the cellulose synthase (CESA) complex located in the plasma membrane.[5][12]

  • Disruption of CESA Particle Movement: Treatment with indaziflam leads to a reduction in the velocity of CESA particles at the plasma membrane.[5][6] Interestingly, unlike some other CBIs, it does not cause a complete halt of these particles but rather a slowing of their movement.[5]

  • Increased CESA Density: A characteristic effect of indaziflam is an atypical increase in the density of CESA particles at the plasma membrane.[5][6][12]

  • Inhibition of Cellulose Production: The culmination of these events is a dose-dependent inhibition of crystalline cellulose production, which can be observed within an hour of treatment.[5][7]

The precise molecular target of indaziflam within the CESA complex is distinct from that of other CBIs like isoxaben, as demonstrated by the lack of cross-resistance in isoxaben-resistant mutants.[5][6][7]

Indaziflam_Mechanism_of_Action cluster_PM Plasma Membrane cluster_effects Downstream Effects CESA_complex Cellulose Synthase (CESA) Complex Microtubule Cortical Microtubule CESA_complex->Microtubule Guided by Cellulose Cellulose Microfibril CESA_complex->Cellulose Synthesizes Reduced_Velocity Reduced Velocity of CESA Particles Increased_Density Increased Density of CESA Particles Indaziflam Indaziflam Indaziflam->CESA_complex Binds to/Interferes with Inhibition_Cellulose Inhibition of Cellulose Synthesis Reduced_Velocity->Inhibition_Cellulose Increased_Density->Inhibition_Cellulose Disrupted_Cell_Wall Disrupted Cell Wall Formation Inhibition_Cellulose->Disrupted_Cell_Wall Inhibited_Growth Inhibited Root & Shoot Growth Disrupted_Cell_Wall->Inhibited_Growth Weed_Death Weed Death Inhibited_Growth->Weed_Death

Caption: Mechanism of action of indaziflam leading to weed death.

Differential Efficacy: Monocots vs. Dicots

While indaziflam is a broad-spectrum herbicide, several studies indicate a quantitative difference in its efficacy between monocot and dicot weeds, with monocots often exhibiting greater sensitivity.

Quantitative Data on Herbicidal Efficacy

The following tables summarize key quantitative data from various studies, illustrating the dose-dependent response of different weed species to indaziflam.

Table 1: Growth Reduction (GR50) Values for Monocot and Dicot Weeds

Weed SpeciesTypeGrowth ParameterGR50 (pM)GR50 (g ai/ha)Reference
Poa annua (Annual Bluegrass)MonocotRoot Growth231 (avg for monocots)0.38 (avg for monocots)[8][9]
Bromus tectorum (Downy Brome)MonocotRoot Growth--[9]
Secale cereale (Feral Rye)MonocotRoot Growth--[9]
Arabidopsis thalianaDicotRoot Growth512 (avg for dicots)0.87 (avg for dicots)[8][9]
Kochia scopariaDicotRoot Growth--[9]

Note: GR50 is the concentration of herbicide required to reduce plant growth by 50%.

Table 2: Seedling Emergence Inhibition by Indaziflam

Weed SpeciesTypeInhibition (%)Application Rate (g ai/ha)Days After TreatmentReference
Digitaria sanguinalis (Large Crabgrass)Monocot~903314[13][14][15]
Brachiaria platyphylla (Broadleaf Signalgrass)Monocot~903314[13][14][15]
Echinochloa crus-galli (Barnyardgrass)Monocot~803314[13][14][15]
Murdannia nudiflora (Doveweed)Monocot~503314[13][14][15]

Table 3: Fresh Shoot Biomass Reduction by Pre-emergence Application of Indaziflam

Weed SpeciesTypeBiomass Reduction (%)Application Rate (g ai/ha)Days After TreatmentReference
Digitaria sanguinalis (Large Crabgrass)Monocot864928[1]
Setaria faberi (Giant Foxtail)Monocot974928[1]
Oxalis stricta (Creeping Woodsorrel)Dicot964928[1]
Cardamine hirsuta (Hairy Bittercress)Dicot934928[1]

The data consistently show that indaziflam is highly effective at very low concentrations. While effective on both groups, studies specifically comparing monocots and dicots suggest that lower rates are needed to achieve similar levels of control in monocots.[8][9] For instance, the average GR50 for monocots was found to be less than half that for dicots in one study.[8][9]

Physiological and Morphological Effects

Indaziflam treatment results in distinct and observable symptoms in susceptible seedlings:

  • Radial Swelling: Both monocot and dicot seedlings exhibit radial swelling of the roots and hypocotyls, a classic symptom of CBI herbicides.[5][6][7]

  • Ectopic Lignification: Abnormal lignification in tissues is another common response.[5][6][7]

  • Inhibition of Root and Shoot Elongation: The most direct agronomic effect is the severe inhibition of root and shoot growth, preventing weed establishment.[5]

Experimental Protocols

The evaluation of indaziflam's herbicidal action involves various laboratory and greenhouse-based experiments. Below are detailed methodologies for key assays cited in the literature.

Dose-Response Bioassay for Growth Inhibition

This protocol is adapted from studies evaluating the GR50 of indaziflam on various weed species.[5][16]

Objective: To determine the concentration of indaziflam required to inhibit root or shoot growth by 50%.

Materials:

  • Petri dishes

  • Solidifying agent (e.g., Gelrite®, agar)

  • Technical grade indaziflam (≥98%)

  • Solvent (e.g., DMSO)

  • Weed seeds of interest (e.g., Poa annua, Arabidopsis thaliana)

  • Growth chamber with controlled light and temperature

  • Digital calipers or imaging system for measurement

Procedure:

  • Media Preparation: Prepare the gelling medium according to the manufacturer's instructions. While the medium is still molten, add the desired concentrations of indaziflam. A stock solution of indaziflam in a solvent like DMSO is typically used to create a dilution series. Ensure the final solvent concentration is consistent and low (e.g., <0.1%) across all treatments, including a solvent-only control.

  • Plating: Pour the indaziflam-containing medium into sterile petri dishes and allow it to solidify.

  • Seed Sterilization and Sowing: Surface-sterilize the weed seeds to prevent microbial contamination. Place a standardized number of seeds (e.g., 15) onto the surface of the solidified medium in each petri dish.

  • Incubation: Seal the petri dishes and place them in a growth chamber under controlled conditions (e.g., 24-hour light, 22°C). The orientation of the plates can be vertical to encourage straight root growth.

  • Data Collection: After a defined period (e.g., 7-14 days), measure the primary root or hypocotyl length of each seedling using digital calipers or an imaging system with analysis software.

  • Data Analysis: Calculate the average growth for each indaziflam concentration. Normalize the data as a percentage of the control (0 pM indaziflam). Use non-linear regression analysis with a log-logistic dose-response model to calculate the GR50 value.

Greenhouse Pot Study for Pre-emergence Efficacy

This protocol is a generalized method based on pre-emergence weed control studies.[1][15][17]

Objective: To evaluate the effectiveness of indaziflam in preventing weed emergence and reducing biomass when applied to the soil surface before weed germination.

Materials:

  • Pots or trays

  • Standardized soil mix or field soil

  • Weed seeds

  • Indaziflam formulated product

  • Research plot sprayer with a calibrated nozzle

  • Greenhouse with controlled environmental conditions

  • Balance for biomass measurement

Procedure:

  • Potting and Seeding: Fill pots with the chosen soil medium. Sow a known number of weed seeds at a shallow, uniform depth (e.g., 1-1.5 cm).

  • Herbicide Application: Apply indaziflam at a range of rates (e.g., 0, 30, 60, 90, 120 g ai/ha) to the soil surface using a calibrated research sprayer to ensure uniform coverage. The soil should be moist at the time of application.

  • Irrigation: After application, lightly irrigate the pots to incorporate the herbicide into the upper soil layer where weed seeds are germinating. Maintain a consistent watering regime throughout the experiment.

  • Incubation: Place the pots in a greenhouse under optimal conditions for weed growth.

  • Data Collection:

    • Emergence: Count the number of emerged seedlings at regular intervals (e.g., 7, 14, 21, and 28 days after treatment).

    • Control Rating: Visually assess the percentage of weed control compared to the untreated control.

    • Biomass: At the end of the experiment (e.g., 28-40 days), harvest the above-ground shoot biomass from each pot. Determine the fresh weight immediately. Dry the biomass in an oven until a constant weight is achieved to determine the dry weight.

  • Data Analysis: Analyze emergence counts and biomass data using analysis of variance (ANOVA). Calculate the percentage reduction in emergence and biomass relative to the untreated control for each herbicide rate.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_incubation Incubation cluster_data Data Collection & Analysis Potting Fill Pots with Soil Seeding Sow Weed Seeds Potting->Seeding Application Apply Indaziflam (Multiple Rates) Seeding->Application Irrigation Incorporate with Irrigation Application->Irrigation Greenhouse Place in Greenhouse (Controlled Conditions) Irrigation->Greenhouse Emergence Count Emerged Seedlings Greenhouse->Emergence Biomass Harvest & Weigh Biomass Greenhouse->Biomass Analysis Statistical Analysis (% Control, ED values) Emergence->Analysis Biomass->Analysis

Caption: A typical experimental workflow for a greenhouse bioassay.

Conclusion

Indaziflam is a highly effective herbicide that acts by inhibiting cellulose biosynthesis, a mechanism that is potent against both monocot and dicot weeds. Its unique molecular interaction with the CESA complex distinguishes it from other CBIs and provides a valuable tool for herbicide resistance management. Quantitative data from multiple studies reveal that while indaziflam provides broad-spectrum control, monocotyledonous weeds often exhibit greater sensitivity, requiring lower concentrations for effective control compared to many dicotyledonous species.[8][9][10] This differential activity, coupled with its long soil residual, underscores the importance of understanding its behavior for optimizing weed management strategies in various agricultural and non-crop systems. Further research into the molecular basis for this differential sensitivity will be crucial for the continued sustainable use of this important herbicide.

References

The History and Development of Indaziflam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Scientists

Abstract

Indaziflam (B594824), developed by Bayer CropScience, represents a significant advancement in weed management, introducing a novel mode of action that addresses the growing challenge of herbicide resistance. This technical guide provides a comprehensive overview of the history, development, and chemical properties of indaziflam (coded as BCS-AA10717). It details the discovery process, which evolved from an earlier alkylazine compound, and outlines the chemical synthesis and structure-activity relationships that led to its superior herbicidal properties. The guide elaborates on its unique mode of action as a potent cellulose (B213188) biosynthesis inhibitor (CBI), detailing its effects on the CELLULOSE SYNTHASE A (CESA) complex. Furthermore, it presents quantitative data on its efficacy, physicochemical properties, and environmental fate in structured tables, alongside detailed experimental protocols for key studies. Visual diagrams created using Graphviz illustrate the development timeline, chemical synthesis, mechanism of action, and environmental degradation pathway. This document is intended for researchers, scientists, and professionals in the fields of crop protection and drug development.

History and Discovery

The development of indaziflam is rooted in the exploration of the alkylazine class of chemistry. In the late 1990s, the Japanese company Idemitsu Kosan introduced triaziflam (B178908), the first alkylazine herbicide.[1][2] While triaziflam showed herbicidal activity, its commercial success was limited.[2] A key observation was its dual mode of action, inhibiting both photosystem II and cellulose biosynthesis.[1]

Recognizing the potential of a novel herbicidal mode of action to combat resistant weeds, scientists at Bayer CropScience initiated a research program to optimize the alkylazine chemical class.[1][3] Their goal was to enhance the herbicidal profile by focusing solely on the inhibition of cellulose biosynthesis.[1] This extensive optimization and structure-activity relationship (SAR) program led to the identification of indaziflam (BCS-AA10717), a compound with significantly superior properties.[1][2] Bayer patented this new molecule, which received its first registration for use in the USA in 2010.[2] Indaziflam is now marketed under various brand names, including Alion™, Specticle™, and Esplanade™.[1][4]

Indaziflam_Development_Timeline cluster_0 Early Development cluster_1 Bayer CropScience Optimization cluster_2 Commercialization Triaziflam 1991: Idemitsu Kosan patents 2-amino 6-fluoroalkyl triazine derivatives. Triaziflam is launched. Dual_Action Triaziflam exhibits dual mode of action: - Photosystem II Inhibition - Cellulose Biosynthesis Inhibition (CBI) Bayer_Research Late 1990s: Bayer begins investigation of alkylazine class, focusing on enhancing CBI activity. Dual_Action->Bayer_Research Identified Opportunity SAR_Program Extensive Structure-Activity Relationship (SAR) program to optimize herbicidal profile. Bayer_Research->SAR_Program Indaziflam_Discovery Discovery of Indaziflam (BCS-AA10717) with superior properties. SAR_Program->Indaziflam_Discovery Registration 2010: First registration of Indaziflam in the USA. Indaziflam_Discovery->Registration Successful Development Market_Launch 2011 onwards: Market launch under brands like this compound™, Specticle™, and Esplanade™. Registration->Market_Launch

Caption: Historical development timeline of Indaziflam.

Chemical Properties and Synthesis

Indaziflam is a chiral molecule belonging to the fluoroalkyltriazine herbicide group.[2] The technical grade active ingredient is a racemic mixture of two active stereoisomers, designated Isomer A ((1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]-6-[(1R)-1-fluoroethyl]) and Isomer B ((1R,2S)-2,6-dimethyl-2,3-dihydro-1H-inden-1-yl]-6-[(1S)-1-fluoroethyl]), with Isomer A being the predominant and more active form.[5]

Physicochemical Properties
PropertyValueReference
IUPAC Name N-[(1R,2S)-2,3-dihydro-2,6-dimethyl-1H-inden-1-yl]-6-[(1RS)-1-fluoroethyl]-1,3,5-triazine-2,4-diamine[2]
CAS Number 950782-86-2[2]
Chemical Formula C₁₆H₂₀FN₅[2]
Molar Mass 301.369 g·mol⁻¹[2]
Melting Point 183 °C[2]
Water Solubility 2.8 mg/L (at 20 °C)[2][6]
log P (Kow) 2.8 (at pH 7)[2][7]
pKa 3.5 (weak acid)[7][8]
Vapor Pressure Low (not volatile)[9]
Technical Synthesis

The synthesis of indaziflam is a multi-step process that requires precise stereochemical control. A key intermediate is the chiral amine, (1R,2S)-indanylamine.[10][11] The technical synthesis developed by Bayer involves an efficient two-step approach to form the triazine ring from this intermediate.[10]

  • Biguanidine (B15175387) Formation: The (1R,2S)-indanylamine is reacted with cyanoguanidine. A significant innovation by Bayer was the use of an aluminium alkoxide catalyst. This allows the reaction to proceed at a much lower temperature (avoiding side reactions common in older methods) and stabilizes the resulting biguanidine intermediate via an aluminium chelate, leading to high yield and purity.[10]

  • Triazine Ring Closure: The biguanidine intermediate undergoes ring closure with a 2-fluoro propionic acid ester. The aluminium is smoothly released during this cyclization step, forming the final indaziflam molecule.[10]

Indaziflam_Synthesis_Workflow Simplified Technical Synthesis of Indaziflam Indanylamine (1R,2S)-Indanylamine (Key Chiral Intermediate) Process1 Biguanidine Synthesis Indanylamine->Process1 Cyanoguanidine Cyanoguanidine Cyanoguanidine->Process1 Biguanidine Biguanidine Intermediate (Stabilized via Al-Chelate) Process1->Biguanidine Process2 Ring Closure (Cyclization) Biguanidine->Process2 FluoroEster 2-Fluoro Propionic Acid Ester FluoroEster->Process2 Indaziflam Indaziflam Process2->Indaziflam Catalyst Aluminium Alkoxide (Catalyst) Catalyst->Process1 Low Temp.

Caption: Simplified workflow for the technical synthesis of Indaziflam.

Mode of Action: Cellulose Biosynthesis Inhibition

Indaziflam is a potent, pre-emergent herbicide classified as a Group 29 (WSSA) or Group L (HRAC) herbicide.[12] Its primary mode of action is the inhibition of cellulose biosynthesis (CBI), a mechanism that is distinct from many other herbicides, making it a valuable tool for resistance management.[1][6]

Cellular Mechanism

Cellulose, a crucial component of the plant cell wall, is synthesized at the plasma membrane by the Cellulose Synthase Complex (CSC), which is composed of CELLULOSE SYNTHASE A (CESA) proteins.[13] Indaziflam disrupts this process by directly affecting the CESA proteins.

Live-cell imaging studies using confocal microscopy on Arabidopsis thaliana expressing fluorescently-tagged YFP:CESA6 have elucidated the specific effects of indaziflam:[13][14]

  • Reduced CESA Velocity: Indaziflam significantly reduces the velocity of CESA particles moving along the plasma membrane. In untreated cells, CESA particles move at an average velocity of approximately 336 nm/min. Following indaziflam treatment, this velocity is reduced by about 65% to around 119 nm/min.[13][15] This slowing of the CESA complex directly inhibits the polymerization of glucan chains into cellulose microfibrils.

  • Increased CESA Density: Unlike other CBIs such as isoxaben (B1672637) or quinoxyphen which cause a rapid clearance of CESA particles from the plasma membrane, indaziflam treatment leads to an atypical increase in the density of CESA particles.[13][16]

  • Distinct Target Site: Arabidopsis mutants resistant to isoxaben or quinoxyphen show no cross-resistance to indaziflam, indicating that indaziflam has a different molecular target or binding site within the cellulose synthesis machinery.[13][17]

This inhibition of cellulose deposition severely affects cell wall formation, cell division, and cell elongation, ultimately preventing the germination and emergence of susceptible weed seedlings.[9][12]

Indaziflam_MoA Indaziflam's Mode of Action on Cellulose Synthesis cluster_0 Normal Cellulose Synthesis cluster_1 Effect of Indaziflam UDP_Glucose UDP-Glucose (Substrate) CESA_Complex Cellulose Synthase Complex (CESA) (at Plasma Membrane) UDP_Glucose->CESA_Complex Polymerization CESA_Complex->CESA_Complex Moves at ~336 nm/min Cellulose Cellulose Microfibril CESA_Complex->Cellulose Extrusion Cell_Wall Functional Plant Cell Wall Cellulose->Cell_Wall Integration Healthy Seedling Growth Healthy Seedling Growth Cell_Wall->Healthy Seedling Growth Indaziflam Indaziflam Impaired_CESA Impaired CESA Complex Indaziflam->Impaired_CESA Binds/Interferes Impaired_CESA->Impaired_CESA Velocity reduced by ~65% (~119 nm/min) Inhibition Inhibition of Polymerization Impaired_CESA->Inhibition Disrupted_Wall Disrupted Cell Wall Inhibition->Disrupted_Wall Inhibition of Germination\n& Seedling Growth Inhibition of Germination & Seedling Growth Disrupted_Wall->Inhibition of Germination\n& Seedling Growth

Caption: Mechanism of cellulose biosynthesis inhibition by Indaziflam.

Experimental Protocols

Protocol: Analysis of CESA6 Particle Velocity

This protocol is based on the methodology described by Brabham et al. (2014) for live-cell imaging of CESA proteins.[1][13]

  • Plant Material and Growth: Use transgenic Arabidopsis thaliana seedlings expressing YFP:CESA6. Grow seedlings for 3 days in the dark on vertically oriented plates containing Murashige and Skoog (MS) medium.

  • Sample Preparation: Mount 3-day-old etiolated seedlings in a chambered slide with liquid MS medium for imaging.

  • Herbicide Treatment: Prepare a stock solution of technical grade indaziflam in DMSO. For treatment, add indaziflam to the liquid MS medium to a final concentration of 500 nM. Use a 0.01% DMSO solution as a mock treatment control.

  • Confocal Microscopy:

    • Use a spinning-disk confocal microscope equipped with a high-sensitivity camera.

    • Image the epidermal cells of the upper hypocotyl.

    • Acquire time-lapse images of the plasma membrane focal plane at a rate of 1 frame per 5 seconds for a total duration of 5-10 minutes.

    • Use a 488 nm laser for YFP excitation and collect emission between 500-550 nm.

  • Data Analysis:

    • Generate kymographs from the time-lapse image series using imaging software (e.g., ImageJ/Fiji).

    • Measure the slope of the lines in the kymographs, which represent the velocity of individual YFP:CESA6 particles.

    • Calculate the average velocity and standard deviation for at least 50 particles from multiple seedlings for both treated and control groups.

    • Perform a student's t-test to determine the statistical significance of any observed differences in velocity.

Protocol: Soil Dissipation Field Study

This protocol is a generalized methodology based on descriptions from field dissipation studies.[6][18][19][20]

  • Site Selection and Plot Design:

    • Select two distinct soil types (e.g., sandy clay loam and loamy sand).

    • Establish experimental plots (e.g., 10 m²) in a randomized block design with at least three replicates per treatment. Include untreated control plots.

  • Herbicide Application:

    • Apply indaziflam at a specified rate (e.g., 75 g a.i. ha⁻¹) using a calibrated research plot sprayer.

  • Soil Sampling:

    • Collect composite soil samples from each plot at predetermined intervals (e.g., 0, 30, 60, 90, 120, 150, 180, and 210 days after application).

    • Use a soil probe (e.g., 5 cm diameter) to collect cores to a depth of 0-10 cm.

    • Air-dry the samples, sieve to remove debris, and store frozen (-20 °C) until analysis.

  • Sample Extraction and Analysis (UHPLC-MS/MS):

    • Extraction: Extract a subsample of soil (e.g., 10 g) with an appropriate solvent, such as acetonitrile (B52724) containing 1% ammonium (B1175870) hydroxide, using microwave extraction or vortexing.[21][22]

    • Cleanup: Centrifuge the extract and purify it using solid-phase extraction (SPE) cartridges (e.g., C18 or PRiME HLB) to remove matrix interferences.[21][23]

    • Analysis: Analyze the final extract using an ultra-high-performance liquid chromatography system coupled to a tandem mass spectrometer (UHPLC-MS/MS) operating in positive electrospray ionization (ESI+) and multiple reaction monitoring (MRM) mode.[21]

    • Quantification: Quantify indaziflam concentration by comparing peak areas to a calibration curve prepared from certified analytical standards.

  • Data Analysis:

    • Plot the indaziflam concentration over time for each plot.

    • Model the dissipation using first-order kinetics (Cₜ = C₀e⁻ᵏᵗ).

    • Calculate the dissipation time 50% (DT₅₀), or half-life, from the rate constant (k) using the formula: DT₅₀ = ln(2)/k.

Quantitative Data

Weed Control Efficacy

Indaziflam provides effective pre-emergence control of a broad spectrum of annual grass and broadleaf weeds at low application rates.

Weed SpeciesTypeParameterValueReference
Large Crabgrass (Digitaria sanguinalis)GrassEC₉₀ (Emergence)33 g ha⁻¹[24]
Barnyardgrass (Echinochloa crus-galli)GrassEC₈₀ (Emergence)33 g ha⁻¹[24]
Goosegrass (Eleusine indica)GrassControl (at 70 g ha⁻¹)84-100%[25]
Arabidopsis thaliana (Wild Type)BroadleafGR₅₀ (Root Growth)0.512 nM[26]
Kochia (Bassia scoparia)BroadleafGR₅₀ (Root Growth)~0.693 nM[27]
Downy Brome (Bromus tectorum)GrassGR₅₀ (Root Growth)~0.231 nM[26][27]

ECₓ = Effective concentration for X% response; GR₅₀ = Concentration for 50% growth reduction.

Environmental Fate Properties

The environmental behavior of indaziflam is characterized by its persistence and moderate mobility in soil. Its degradation leads to metabolites that can be more mobile than the parent compound.

ParameterSoil TypeValueReference
DT₅₀ (Aerobic Soil) Sandy Clay Loam96 days[28]
Loamy Sand78 days[28]
Sandy Clay Oxisol95 - 119 days[6][19]
Clay Oxisol135 - 161 days[6][19]
DT₅₀ (Aqueous Photolysis) N/A3.7 days[9][29]
Koc (Soil Organic Carbon Partition Coefficient) Various396 - 789 L/kg[9]
Average~496 L/kg[19]

DT₅₀ = Dissipation Time 50% (Half-life); Koc = A measure of mobility in soil (higher value = less mobile).

Indaziflam_Degradation_Pathway Environmental Degradation Pathway of Indaziflam cluster_dissipation Dissipation Processes cluster_metabolites Major Soil Metabolites Indaziflam Indaziflam (Parent) Koc: 396-789 (Moderately Mobile) Biotic Biotic Degradation (Primary Pathway in Soil) Indaziflam->Biotic degrades to Leaching Leaching Indaziflam->Leaching Photolysis Aqueous Photolysis (DT50 ~3.7 days in water) Indaziflam->Photolysis Indanone Triazine-Indanone Biotic->Indanone Carboxylic Indaziflam Carboxylic Acid Biotic->Carboxylic FDAT Diaminotriazine (FDAT) Koc: 10-50 (Mobile to Highly Mobile) Biotic->FDAT Groundwater Groundwater Leaching->Groundwater Potential Contamination Indanone->Leaching More Mobile Carboxylic->Leaching More Mobile FDAT->Leaching More Mobile

References

Indaziflam's Toxicological Profile for Non-Target Organisms: A Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Indaziflam (B594824) is a pre-emergent alkylazine herbicide used to control a broad spectrum of annual grasses and broadleaf weeds. Its primary mode of action is the inhibition of cellulose (B213188) biosynthesis, a crucial process for plant cell wall formation. This action prevents cell division and elongation, thereby inhibiting seed germination and the growth of young seedlings.[1][2] While effective for weed management, its impact on non-target organisms is a critical consideration for environmental risk assessment. This technical guide provides a comprehensive overview of the toxicological profile of indaziflam concerning non-target terrestrial and aquatic organisms, soil microbiology, and non-target plants, tailored for researchers and environmental scientists.

Mode of Action: Cellulose Biosynthesis Inhibition

Indaziflam disrupts the formation of plant cell walls by inhibiting cellulose biosynthesis.[3][4] Specifically, it has been shown to reduce the velocity of CELLULOSE SYNTHASE A (CESA) protein complexes in the plasma membrane.[4][5][6] This interference with CESA function leads to a rapid, dose-dependent reduction in the production of crystalline cellulose.[4][5] The resulting lack of a functional cell wall halts cell division and elongation, which is fatal to germinating seeds and developing seedlings.[1]

cluster_pathway Cellulose Biosynthesis Pathway cluster_inhibition Inhibitory Action UDP_Glucose UDP-Glucose (Substrate) CESA_Complex Cellulose Synthase (CESA) Complex UDP_Glucose->CESA_Complex Polymerization Microfibrils Cellulose Microfibrils CESA_Complex->Microfibrils Cell_Wall Primary Cell Wall Assembly Microfibrils->Cell_Wall Growth Normal Cell Division & Elongation Cell_Wall->Growth Inhibited_Growth Inhibited Growth & Seedling Death Indaziflam Indaziflam Indaziflam->CESA_Complex Inhibition

Caption: Indaziflam's mode of action via inhibition of the cellulose synthase complex.

Environmental Fate and Transport

The environmental behavior of indaziflam dictates its exposure potential to non-target organisms.

  • In Soil: Indaziflam is characterized as moderately mobile to mobile and is moderately persistent to persistent in aerobic soils, with reported half-lives often exceeding 150 days.[7] In anaerobic soil and sediment conditions, it is stable and persistent.[7] The primary routes of dissipation are biotic degradation and leaching.[7]

  • In Water: It is stable to hydrolysis but is susceptible to rapid photolysis in clear, shallow waters, with a half-life of approximately 3.7 days. Indaziflam readily partitions from the water column to sediment, where it persists.[7]

  • Metabolites: Key environmental metabolites include triazine-indanone, indaziflam-carboxylic acid, indaziflam-hydroxyethyl, indaziflam-olefin, and fluoroethyldiaminotriazine (FDAT).[8] Several of these degradates are more mobile in soil than the parent compound, posing a potential risk for leaching.[8] The toxicity of indaziflam-olefin and indaziflam-hydroxyethyl is similar to the parent compound, while other degradates are generally 2 to 7 times less toxic.[9]

  • Bioaccumulation: The potential for indaziflam to bioaccumulate in organisms is considered low due to its rapid metabolism and excretion in animal studies.[7]

cluster_soil Soil Compartment cluster_water Aquatic Compartment Indaziflam Indaziflam Application (On Soil Surface) Soil Soil Indaziflam->Soil SurfaceWater Surface Water Indaziflam->SurfaceWater Runoff / Drift Degradation Biotic Degradation Soil->Degradation Leaching Leaching Soil->Leaching Metabolites Metabolites (More Mobile) Degradation->Metabolites Metabolites->Leaching Groundwater Groundwater Leaching->Groundwater Photolysis Aqueous Photolysis (t½ ≈ 3.7 days) SurfaceWater->Photolysis Sediment Sediment (Persistent) SurfaceWater->Sediment Partitioning

Caption: Environmental fate and transport pathways of indaziflam.

Toxicological Profile: Terrestrial Organisms

Indaziflam generally exhibits low acute toxicity to terrestrial animals but can have chronic effects at higher doses.

Table 1: Summary of Indaziflam Toxicity to Terrestrial Vertebrates

Taxon Species Endpoint Value (a.i.) Effect/Comment Reference(s)
Avian Colinus virginianus (Bobwhite Quail) Acute Oral LD₅₀ >2000 mg/kg bw Practically non-toxic [10]
Taeniopygia guttata (Zebra Finch) Acute Oral LD₅₀ >2000 mg/kg bw Practically non-toxic [11]
Anas platyrhynchos (Mallard Duck) Reproductive NOEC 1000 mg/kg diet No reproductive effects observed at the highest concentration tested. [10]
Mammal Rattus norvegicus (Rat) Acute Oral LD₅₀ >5000 mg/kg bw Low acute toxicity. [10]

| | Canis familiaris (Dog) | Chronic NOAEL | 2.0 mg/kg/day | The nervous system is the primary target organ; dogs are the most sensitive species. |[7] |

Table 2: Summary of Indaziflam Toxicity to Terrestrial Invertebrates | Taxon | Species | Endpoint | Value (a.i.) | Exposure | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Bees | Apis mellifera (Honeybee) | Acute Contact LD₅₀ | >100 µ g/bee | 72 hours | Practically non-toxic. |[12][13] | | | Apis mellifera (Honeybee) | Acute Oral LD₅₀ | >100 µ g/bee | 72 hours | Practically non-toxic. |[13] | | Earthworms | Eisenia foetida | Acute LC₅₀ | >1000 mg/kg soil | 14 days | Not acutely toxic. |[10][14] | | | Eisenia foetida | Chronic NOEC | 6.7 mg/kg soil | 56 days | Reduction in offspring observed at higher concentrations. |[10] |

  • Mammals: Indaziflam has low acute toxicity via oral, dermal, and inhalation routes.[7] However, subchronic and chronic studies identify the nervous system as the primary target organ, with dogs being significantly more sensitive than rodents.[7] Other affected organs in rodent studies include the kidneys, liver, and thyroid.[9]

  • Birds: The herbicide is considered practically non-toxic to birds on an acute oral and subacute dietary basis.[9][10] Reproductive studies have not indicated significant adverse effects.[10]

  • Bees and Earthworms: Indaziflam demonstrates low acute toxicity to honeybees and earthworms.[9][10] However, extended exposure can be toxic to earthworms, affecting reproduction.[9][10]

Toxicological Profile: Aquatic Organisms

In contrast to its effects on terrestrial fauna, indaziflam is highly toxic to many aquatic organisms, particularly fish and plants.

Table 3: Summary of Indaziflam Toxicity to Aquatic Animals | Taxon | Species | Endpoint | Value (a.i.) | Exposure | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Freshwater Fish | Lepomis macrochirus (Bluegill Sunfish) | Acute LC₅₀ | 320 µg/L | 96 hours | Highly toxic. |[14] | | | Oncorhynchus mykiss (Rainbow Trout) | Acute LC₅₀ | 0.32–0.77 mg/L | 96 hours | Highly toxic. |[10] | | | Pimephales promelas (Fathead Minnow) | Chronic NOEC | 0.465 mg/L | 35 days | Reduction in fry survival at higher concentrations. |[10] | | Marine/Estuarine Fish | Cyprinodon variegatus (Sheepshead Minnow) | Acute LC₅₀ | 0.61 mg/L | 96 hours | Highly toxic. |[9] | | Freshwater Invertebrates | Daphnia magna | Acute EC₅₀ | >2.8 mg/L | 48 hours | Slightly to moderately toxic; limited by solubility. |[10] | | | Daphnia magna | Chronic NOEC | 0.34 mg/L | 21 days | Reduction in growth at higher concentrations. |[10] | | Marine/Estuarine Invertebrates | Americamysis bahia (Mysid Shrimp) | Acute LC₅₀ | 1.0 mg/L | 96 hours | Moderately to highly toxic. |[10] | | Amphibians | - | - | - | Assumed to be toxic based on surrogate fish data. |[7] |

Table 4: Summary of Indaziflam Toxicity to Aquatic Plants | Taxon | Species | Endpoint | Value (a.i.) | Exposure | Reference(s) | | :--- | :--- | :--- | :--- | :--- | :--- | | Algae | Pseudokirchneriella subcapitata | ErC₅₀ (Growth Rate) | 0.082–3.9 mg/L | 96 hours | Very highly toxic. |[10] | | Aquatic Macrophyte | Lemna gibba (Duckweed) | ErC₅₀ (Growth Rate) | 0.073 µg/L | 7 days | Extremely toxic. |[10] |

  • Fish: Indaziflam is classified as highly toxic to both freshwater and marine fish on an acute exposure basis.[9][10]

  • Aquatic Invertebrates: It is considered slightly to moderately toxic to freshwater invertebrates but moderately to highly toxic to their estuarine and marine counterparts.[9][10]

  • Aquatic Plants: The most significant risk in aquatic environments is to non-target plants. Indaziflam is extremely toxic to algae and aquatic macrophytes like duckweed, with adverse effects occurring at very low concentrations.[9][10] This is an expected outcome given its herbicidal mode of action.

Effects on Non-Target Plants and Soil Microorganisms

  • Non-Target Terrestrial Plants: As a potent herbicide, indaziflam can adversely affect non-target terrestrial plants through spray drift or runoff.[15] Studies have shown it affects seedling emergence and vegetative vigor at application rates lower than those registered for use.[9] Forb communities can be particularly sensitive, while some perennial grasses may show more tolerance.

  • Soil Microorganisms: While regulatory assessments often conclude that indaziflam is not toxic to soil microorganisms, recent research indicates it can alter the soil environment and microbial community structure.[10][16] Studies have reported that indaziflam application can lead to decreased soil organic matter, increased soil nitrate, and significant shifts in the composition of bacterial and fungal communities.[16][17][18] These changes can affect key ecosystem processes like carbon and nitrogen cycling.[19][20]

Experimental Protocols

The toxicological data presented are derived from standardized tests, primarily following OECD (Organisation for Economic Co-operation and Development) or similar regulatory guidelines.

Avian Acute Oral Toxicity (based on OECD 223) This test is designed to determine the median lethal dose (LD₅₀) of a substance when administered orally to birds.[21][22][23] In a typical study, birds (e.g., Bobwhite quail) are fasted and then given a single dose of the test substance via gavage.[21] Multiple dose groups are used. The animals are then observed for a period of 14 days for mortality and clinical signs of toxicity.[21][24] The LD₅₀, the dose estimated to be lethal to 50% of the test population, is then calculated.

Fish Acute Toxicity (based on OECD 203) This 96-hour test assesses the concentration that is lethal to 50% of the fish (LC₅₀).[1][25][26][27] Fish (e.g., Rainbow trout) are exposed to a range of concentrations of the test substance in water under controlled conditions (static or semi-static renewal).[25][28] Mortalities and sub-lethal effects are recorded at 24, 48, 72, and 96 hours.[26] The LC₅₀ is determined by plotting mortality against concentration.

start Start acclimation Test Organism Acclimation start->acclimation prep Prepare Test Solutions (Geometric Series of Concentrations + Control) acclimation->prep exposure Exposure Period (e.g., 96 hours for Fish) prep->exposure observe Record Observations (Mortality, Sub-lethal Effects) exposure->observe At 24, 48, 72, 96h analysis Chemical Analysis of Test Concentrations exposure->analysis At Start & End calculation Statistical Analysis (LC₅₀ / EC₅₀ Calculation) observe->calculation analysis->calculation end End calculation->end

Caption: Generalized workflow for an aquatic ecotoxicology test (e.g., OECD 203).

Earthworm Acute Toxicity (based on OECD 207) This 14-day test determines the LC₅₀ of a substance to earthworms (Eisenia fetida) in artificial soil.[29][30][31][32] The test substance is mixed into a standardized artificial soil substrate.[29] Adult worms are introduced to the treated soil and maintained under controlled conditions for 14 days.[31] Mortality and sub-lethal effects (e.g., weight change) are assessed at 7 and 14 days to calculate the LC₅₀.[29][33]

Algal Growth Inhibition (based on OECD 201) This test determines the concentration that inhibits the growth of a freshwater alga (e.g., Pseudokirchneriella subcapitata) by 50% (EC₅₀) over 72-96 hours.[34][35][36][37] Exponentially growing algal cultures are exposed to a range of test substance concentrations in a nutrient-rich medium under continuous light.[38] The growth (biomass) is measured daily, and the inhibition of the growth rate is used to calculate the EC₅₀.[37][38]

Conclusion

The toxicological profile of indaziflam reveals a distinct pattern of risk for non-target organisms. It exhibits low acute toxicity to terrestrial vertebrates and invertebrates such as birds, mammals, and bees.[7][10] However, there is a high risk to aquatic life, with indaziflam being acutely toxic to fish and extremely toxic to aquatic plants.[7][10] Its primary mode of action as a cellulose biosynthesis inhibitor makes it inherently hazardous to all non-target plants, both aquatic and terrestrial.[9] Furthermore, its persistence in soil and the mobility of its degradates create a potential for long-term exposure and leaching into groundwater.[7][15] While generally considered to have limited effects on total soil microbial activity, indaziflam can alter the composition of the microbial community, which may have long-term consequences for soil health and nutrient cycling.[16][19] Risk mitigation strategies, such as the implementation of no-spray buffer zones and careful consideration of soil type and proximity to water bodies, are essential to minimize the adverse environmental impacts of its use.[10][15]

References

Indaziflam in Plants: A Technical Guide to Absorption, Translocation, and Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indaziflam (B594824) is a pre-emergent herbicide belonging to the alkylazine chemical class, valued for its long-lasting residual control of a broad spectrum of annual grasses and broadleaf weeds.[1][2] Its primary mode of action is the inhibition of cellulose (B213188) biosynthesis, a fundamental process in plant cell wall formation.[1][3] This guide provides a comprehensive technical overview of the current scientific understanding of indaziflam's absorption, translocation, and metabolism in plants, intended to support research and development efforts.

Absorption

Indaziflam is primarily absorbed from the soil by the roots of emerging seedlings.[4] Its effectiveness is most pronounced on pre-emergent weeds, as it targets the actively growing meristematic tissues, dividing cells, expanding cells, and growing roots where cellulose synthesis is occurring.[4][5] The herbicide has minimal to no effect on fully developed leaves and plant tissues where cell wall formation is complete.[1]

The bioavailability and subsequent absorption of indaziflam by plants are influenced by soil properties. As a weak acid, indaziflam's availability in the soil solution increases with higher soil pH, which can lead to greater absorption by plants.[6] Conversely, the phytotoxicity of indaziflam has been observed to be greater in soils with low organic carbon content, suggesting that higher organic matter may reduce its availability for plant uptake.[7][8] In a study on buckhorn plantain, it was found that indaziflam can be absorbed through both the foliage and the soil, with the combined application to both resulting in the greatest biomass reduction.[9]

Translocation

Following root uptake, indaziflam is translocated within the plant. A greenhouse study on pecan trees demonstrated that indaziflam applied to the soil was taken up by the roots and transported to the leaves.[10] The concentration of indaziflam in the leaves was found to increase with higher application rates.[10]

While specific studies on the translocation rates and patterns in a wide variety of plant species are limited in publicly available literature, the systemic action of indaziflam is evident from its effects on root development and subsequent inhibition of seedling emergence.[11] The mobility of indaziflam within the plant is a critical factor in its herbicidal efficacy. Research on other herbicides suggests that translocation patterns can differ significantly between monocot and dicot species due to anatomical and physiological differences.[12] For indaziflam, it has been observed to have increased activity at lower concentrations on monocots compared to dicots.[13]

Metabolism

The metabolism of indaziflam in plants involves the transformation of the parent compound into several metabolites. The primary metabolic pathway proceeds through the oxidative hydrolysis of the nitrogen-indane bond, leading to the formation of fluoroethyldiaminotriazine (FDAT). This has been identified as the only significant residue in rotational crop commodities.[11]

Other identified metabolites of indaziflam in environmental and biological systems include:

  • Indaziflam-triazine indanone[10][14]

  • Indaziflam-carboxylic acid[10][14]

  • Indaziflam-hydroxyethyl[4][11]

  • Indaziflam-olefin[4][11]

  • Diaminotriazine[4]

In a study on resistant Poa annua, lower concentrations of both indaziflam and its primary metabolite, 1-fluoroethyl triazinediamine, were found in resistant plants compared to susceptible ones, suggesting that altered absorption or metabolism may contribute to resistance.[15] The major metabolite identified in animal studies is an oxidized carboxylic acid form of indaziflam.[16]

Metabolic Pathway of Indaziflam

The following diagram illustrates the proposed metabolic degradation of indaziflam.

Indaziflam_Metabolism Indaziflam Indaziflam FDAT Fluoroethyldiaminotriazine (FDAT) Indaziflam->FDAT Oxidative Hydrolysis Indanone Indaziflam-triazine indanone Indaziflam->Indanone Oxidation CarboxylicAcid Indaziflam-carboxylic acid Indaziflam->CarboxylicAcid Oxidation Hydroxyethyl Indaziflam-hydroxyethyl Indaziflam->Hydroxyethyl Hydroxylation Olefin Indaziflam-olefin Indaziflam->Olefin Dehydrogenation Diaminotriazine Diaminotriazine FDAT->Diaminotriazine Further Metabolism

Caption: Proposed metabolic pathway of indaziflam in plants.

Quantitative Data

The following tables summarize the available quantitative data on indaziflam concentration in various matrices from a greenhouse study conducted on pecan trees.

Table 1: Indaziflam Concentration in Soil and Leachate

Application Rate (g a.i./ha)Soil Depth (cm)Concentration at 45 days (µg/kg)Concentration at 90 days (µg/kg)Leachate Concentration (µg/L)
250-1210.58.50.1 - 0.3
2512-241.21.00.1 - 0.3
500-1222.018.00.2 - 0.6
5012-242.52.00.2 - 0.6

Data adapted from González-Delgado et al. (2017).[10]

Table 2: Indaziflam Uptake and Half-life in a Greenhouse Setting

Application Rate (g a.i./ha)Leaf Concentration (µg/kg)Soil Half-life (days)
251.563 - 99
502.863 - 99

Data adapted from González-Delgado et al. (2017).[10]

Table 3: Dose-Response of Various Weeds to Indaziflam

Weed SpeciesGrowth Reduction (50%) - GR₅₀ (pM)
Poa annua (light-grown)671
Arabidopsis thaliana (dark-grown)214
Arabidopsis thaliana (light-grown)200

Data adapted from Brabham et al. (2014).[3]

Experimental Protocols

Analytical Quantification of Indaziflam and its Metabolites

Objective: To determine the concentration of indaziflam and its major metabolites in plant tissues, soil, and water.

Methodology: A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method coupled with Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is commonly employed.[17][18]

Protocol:

  • Sample Preparation:

    • Homogenize plant tissue, soil, or water samples.

    • For plant and soil samples, weigh a representative subsample (e.g., 5 g) into a centrifuge tube.

  • Extraction:

    • Add acetonitrile (B52724) (e.g., 10 mL) to the sample. For matrices with low water content, add a small amount of water.

    • Add extraction salts (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute and centrifuge at high speed (e.g., 4000 rpm for 5 minutes).

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Take an aliquot of the supernatant (e.g., 1 mL) and transfer it to a d-SPE tube containing a sorbent mixture (e.g., primary secondary amine (PSA), C18, and magnesium sulfate).

    • Vortex for 30 seconds and centrifuge.

  • Analysis:

    • Filter the supernatant through a 0.22 µm filter.

    • Inject the filtered extract into the UHPLC-MS/MS system.

    • Use a suitable column (e.g., C18) and a gradient elution program with mobile phases such as water with formic acid and methanol (B129727) or acetonitrile.

    • Detect and quantify indaziflam and its metabolites using multiple reaction monitoring (MRM) in positive electrospray ionization mode.

Radiolabeled Herbicide Translocation Study

Objective: To visualize and quantify the movement of indaziflam from the point of application to other parts of the plant.

Methodology: Application of ¹⁴C-labeled indaziflam followed by autoradiography or phosphorimaging and quantification by liquid scintillation counting.[19][20]

Protocol:

  • Plant Culture: Grow plants to a specific growth stage under controlled environmental conditions.

  • Herbicide Application:

    • Prepare a treatment solution containing a known concentration and specific activity of ¹⁴C-indaziflam.

    • Apply a precise volume of the radiolabeled solution to a specific leaf (for foliar uptake) or to the rooting medium (for root uptake).

  • Incubation: Harvest plants at various time points after treatment (e.g., 6, 24, 48, 72 hours).

  • Sample Processing:

    • At each harvest, carefully wash the treated area to remove any unabsorbed herbicide.

    • Separate the plant into different parts (e.g., treated leaf, other leaves, stem, roots).

    • Press and dry the plant parts for imaging.

  • Imaging:

    • Expose the dried plant samples to a phosphor screen or X-ray film for a specific duration.

    • Scan the screen or develop the film to visualize the distribution of radioactivity.

  • Quantification:

    • Combust the individual plant parts in a biological oxidizer to convert ¹⁴C to ¹⁴CO₂.

    • Trap the ¹⁴CO₂ in a scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.

    • Express the amount of translocated herbicide as a percentage of the total absorbed radioactivity.

Experimental_Workflow cluster_prep Preparation cluster_application Application & Incubation cluster_analysis Analysis plant_culture Plant Culture herbicide_prep Prepare 14C-Indaziflam Solution application Apply to Plant herbicide_prep->application incubation Incubate for Timed Intervals application->incubation harvest Harvest & Section Plant incubation->harvest wash Wash Treated Area harvest->wash image Phosphorimaging / Autoradiography wash->image quantify Liquid Scintillation Counting wash->quantify

Caption: General workflow for a radiolabeled herbicide translocation study.

Conclusion

Indaziflam's efficacy as a pre-emergent herbicide is rooted in its potent inhibition of cellulose biosynthesis, coupled with its absorption by plant roots and subsequent translocation. Its metabolism in plants leads to the formation of several degradation products, with FDAT being a key metabolite. While the general principles of its absorption, translocation, and metabolism are understood, there is a need for more comprehensive quantitative data across a wider range of plant species to fully elucidate species-specific differences in uptake, transport, and metabolic fate. The experimental protocols outlined in this guide provide a framework for conducting such research, which will be invaluable for the development of new herbicidal formulations and for managing the evolution of herbicide resistance.

References

The Disruption of Plant Cell Wall Architecture by Indaziflam: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Indaziflam (B594824), a potent pre-emergent herbicide, exerts its phytotoxic effects by disrupting a fundamental process in plant growth: the formation of the cell wall. This technical guide provides an in-depth examination of the molecular mechanisms by which indaziflam inhibits cellulose (B213188) biosynthesis, a critical component of the plant cell wall. Through a synthesis of current research, this document details the impact of indaziflam on the cellulose synthase (CESA) complex, presents quantitative data on its inhibitory effects, and provides comprehensive experimental protocols for studying these phenomena. Visualizations of the key signaling pathways and experimental workflows are included to facilitate a deeper understanding of indaziflam's mode of action.

Introduction: The Significance of Cellulose Biosynthesis Inhibition

The plant cell wall is a dynamic and essential structure that provides mechanical support, dictates cell shape, and mediates interactions with the environment. Cellulose, a polymer of β-1,4-linked glucan chains, is the primary load-bearing component of the cell wall. Its synthesis is a complex process orchestrated by the cellulose synthase complex (CSC), a rosette-shaped protein structure embedded in the plasma membrane.

Cellulose biosynthesis inhibitors (CBIs) are a class of herbicides that target this crucial process, leading to aberrant cell wall formation and ultimately, plant death.[1][2][3] Indaziflam, an alkylazine herbicide, has emerged as a highly effective CBI with a distinct mechanism of action compared to other known inhibitors like isoxaben.[4][5] Understanding the precise molecular targets and downstream effects of indaziflam is not only critical for optimizing its use in agriculture but also offers a powerful tool for dissecting the intricate process of cellulose biosynthesis itself.

Mechanism of Action: Indaziflam's Impact on the Cellulose Synthase Complex

Indaziflam's primary mode of action is the potent and rapid inhibition of cellulose production.[6] This inhibition manifests through a series of observable effects at the cellular and molecular level, distinguishing it from other CBIs.

Phenotypic Effects of Indaziflam Treatment

Plants treated with indaziflam exhibit classic CBI symptomology, including:

  • Radial Swelling: Inhibition of cellulose synthesis disrupts anisotropic growth, leading to a loss of directional cell expansion and causing cells, particularly in the root and hypocotyl, to swell radially.[6]

  • Ectopic Lignification: As a compensatory response to the weakened cell wall, plants often deposit lignin (B12514952) in tissues where it is not normally found.[4][6]

Direct Effects on the Cellulose Synthase (CESA) Complex

Live-cell imaging studies using fluorescently-tagged CESA proteins (e.g., YFP:CESA6) have been instrumental in elucidating indaziflam's molecular mechanism.[1] Unlike some CBIs that cause the clearance of CESA complexes from the plasma membrane, indaziflam induces a unique set of behaviors:

  • Increased Density of CESA Particles: Treatment with indaziflam leads to an unusual accumulation of CESA particles at the plasma membrane.[1][4]

  • Reduced Velocity of CESA Particles: The movement of these CESA complexes along the plasma membrane is significantly slowed, though not completely halted.[1][4]

  • Uncoupling from Microtubules: Indaziflam disrupts the normal association between CESA complexes and cortical microtubules, which are thought to guide the deposition of cellulose microfibrils. This effect is independent of the Cellulose Synthase Interacting Protein 1 (CSI1).[1]

Crucially, indaziflam does not appear to affect the morphology or motility of the microtubules themselves, indicating a specific effect on the CESA complex or its interaction with the cytoskeleton.[4]

Quantitative Data on Indaziflam's Effects

The inhibitory effects of indaziflam on cellulose biosynthesis and plant growth have been quantified in several studies. The following tables summarize key findings.

Table 1: Inhibition of Cellulose Synthesis in Arabidopsis thaliana

Indaziflam ConcentrationReduction in Acid-Insoluble Glucose (Cellulose) ContentReference
200 pM18%
400 pM51%

Table 2: Effect of Indaziflam on CESA6 Particle Dynamics in Arabidopsis thaliana

TreatmentAverage CESA6 Particle Velocity (nm/min)CESA-Microtubule ColocalizationReference
Mock (DMSO)Not explicitly stated, used as control71% ± 1%[5]
500 nM Indaziflam119 ± 9553% ± 4%[5]

Table 3: Growth Inhibition (GR50) Values for Indaziflam in Different Plant Species

Plant SpeciesTissueGR50 (pM)Reference
Poa annua (monocot)Light-grown roots~250[7]
Arabidopsis thaliana (dicot)Light-grown roots~500
Arabidopsis thaliana (dicot)Dark-grown hypocotyls~214[8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effects of indaziflam on plant cell wall formation.

Quantification of Crystalline Cellulose (Updegraff Method)

This protocol is adapted from Updegraff (1969) and subsequent modifications.[6][7]

Objective: To quantify the amount of crystalline cellulose in plant tissue following indaziflam treatment.

Materials:

  • Plant tissue (e.g., 5-day-old etiolated Arabidopsis hypocotyls)

  • Indaziflam stock solution

  • Updegraff reagent (8:1:2 v/v/v acetic acid:nitric acid:water)

  • Acetone (B3395972)

  • Sulfuric acid (67%)

  • Anthrone (B1665570) reagent

  • Glucose standard solution

  • Spectrophotometer

Procedure:

  • Sample Preparation: Harvest and freeze-dry plant tissue. Weigh approximately 5 mg of dried tissue.

  • Delignification and Hemicellulose Removal:

    • Add 1.5 mL of Updegraff reagent to the dried tissue.

    • Incubate at 100°C for 30 minutes.

    • Cool and centrifuge to pellet the cellulose. Discard the supernatant.

    • Wash the pellet sequentially with water and acetone to remove residual acid.

  • Cellulose Hydrolysis:

    • Add 1 mL of 67% sulfuric acid to the pellet to hydrolyze the cellulose into glucose monomers.

    • Incubate at room temperature for 1 hour with shaking.

  • Colorimetric Quantification:

    • Take an aliquot of the hydrolysate and add anthrone reagent.

    • Heat to develop a color reaction.

    • Measure the absorbance at 625 nm.

    • Calculate the glucose concentration based on a standard curve generated with known glucose concentrations. The glucose content is then used to determine the original cellulose amount.

Visualization of Ectopic Lignification (Phloroglucinol Staining)

Objective: To histochemically detect the presence of lignin in indaziflam-treated plant tissues.

Materials:

Procedure:

  • Seedling Treatment: Grow seedlings on media containing the desired concentration of indaziflam.

  • Fixation: Incubate whole seedlings in 70% ethanol for 24 hours to fix the tissue and remove pigments.

  • Staining:

    • Incubate the seedlings in the phloroglucinol solution for approximately 30 minutes.

    • Lignified tissues will stain a cherry-red color.

  • Microscopy: Mount the stained seedlings on a slide and observe under a bright-field microscope.

Live-Cell Imaging of YFP:CESA6 and RFP:TUA5

This protocol is a synthesis of methods described in studies of CESA dynamics.[1]

Objective: To visualize the effect of indaziflam on the localization and dynamics of cellulose synthase complexes and microtubules in living plant cells.

Materials:

  • Transgenic Arabidopsis thaliana seedlings expressing both YFP:CESA6 and RFP:TUA5.

  • Growth medium (e.g., ½ MS agar (B569324) plates).

  • Indaziflam stock solution.

  • Confocal laser scanning microscope.

  • Image analysis software.

Procedure:

  • Seedling Growth: Grow transgenic seedlings vertically on agar plates in the dark for 3 days to promote hypocotyl elongation.

  • Sample Mounting:

    • Excise the upper portion of the hypocotyl.

    • Mount the tissue in a chambered slide with liquid growth medium.

  • Indaziflam Treatment:

    • Acquire baseline images before treatment.

    • Gently perfuse the chamber with growth medium containing the desired concentration of indaziflam (e.g., 500 nM).

  • Confocal Microscopy:

    • Image the epidermal cells of the hypocotyl.

    • Use appropriate laser lines and emission filters for YFP (e.g., 514 nm excitation, 525-550 nm emission) and RFP (e.g., 561 nm excitation, 580-620 nm emission).

    • Acquire time-lapse series to observe particle dynamics.

  • Image Analysis:

    • Particle Density: Count the number of YFP:CESA6 particles per unit area of the plasma membrane.

    • Particle Velocity: Track the movement of individual YFP:CESA6 particles over time to calculate their velocity. Kymograph analysis is a common tool for this.

    • Colocalization Analysis: Quantify the degree of overlap between the YFP:CESA6 and RFP:TUA5 signals to assess the association between CESA complexes and microtubules.

Visualizations: Pathways and Workflows

Signaling and Interaction Pathway

Indaziflam_Mechanism cluster_effects Downstream Effects Indaziflam Indaziflam CESA_Complex Cellulose Synthase Complex (CSC) Indaziflam->CESA_Complex Inhibits/Alters Function RadialSwelling Radial Swelling EctopicLignification Ectopic Lignification CSI1 CSI1 CESA_Complex->CSI1 Cellulose Cellulose Microfibril Synthesis CESA_Complex->Cellulose Catalyzes CESA_Complex->RadialSwelling Leads to CESA_Complex->EctopicLignification Leads to Microtubules Cortical Microtubules Microtubules->CESA_Complex Microtubules->CSI1 CellWall Proper Cell Wall Formation Cellulose->CellWall Leads to AnisotropicGrowth Anisotropic Growth CellWall->AnisotropicGrowth Enables

Caption: Proposed mechanism of indaziflam action on cellulose biosynthesis.

Experimental Workflow for Characterizing Indaziflam's Effects

Experimental_Workflow cluster_phenotypic Phenotypic Analysis cluster_molecular Molecular & Cellular Analysis cluster_data Data Analysis start Plant Growth (e.g., Arabidopsis) treatment Indaziflam Treatment (Varying Concentrations) start->treatment pheno_analysis Observe Radial Swelling & Growth Inhibition treatment->pheno_analysis lignin_stain Phloroglucinol Staining for Ectopic Lignification treatment->lignin_stain cellulose_quant Cellulose Quantification (Updegraff Method) treatment->cellulose_quant live_cell Live-Cell Confocal Microscopy (YFP:CESA6, RFP:TUA5) treatment->live_cell quant_data Quantify GR50, Cellulose Content pheno_analysis->quant_data lignin_stain->quant_data cellulose_quant->quant_data cesa_dynamics Analyze CESA Density, Velocity, & Colocalization live_cell->cesa_dynamics

Caption: Workflow for investigating the effects of indaziflam.

Conclusion and Future Directions

Indaziflam is a potent inhibitor of cellulose biosynthesis with a unique mode of action that involves the accumulation and reduced velocity of CESA complexes at the plasma membrane, as well as their uncoupling from microtubule guidance. The experimental approaches detailed in this guide provide a robust framework for investigating these effects.

Future research in this area could focus on identifying the direct molecular target of indaziflam within the cellulose biosynthesis machinery. Understanding how indaziflam disrupts the CESA-microtubule interaction without affecting microtubule structure itself remains a key question. Furthermore, exploring the signaling pathways that lead to compensatory responses like ectopic lignification could provide broader insights into the plant cell wall integrity sensing mechanisms. The continued use of indaziflam as a chemical probe will undoubtedly be invaluable in unraveling the complexities of plant cell wall formation.

References

Methodological & Application

Alion® Herbicide: Application Protocols for Pre-emergent Weed Control in Citrus Groves

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of Alion® Herbicide (active ingredient: indaziflam) as a pre-emergent weed control agent in citrus groves. The information is intended to guide researchers in establishing effective and safe experimental and large-scale application procedures.

Product Information

This compound® Herbicide is a pre-emergent herbicide that provides long-lasting, residual control of a broad spectrum of annual grasses and broadleaf weeds.[1][2] Its active ingredient, indaziflam (B594824), is a member of the alkylazine class of pesticides and is classified as a Group 29 herbicide by the Herbicide Resistance Action Committee.[3][4] this compound® is formulated as a suspension concentrate containing 1.67 pounds of indaziflam per gallon.[2]

Mode of Action

Indaziflam functions by inhibiting cellulose (B213188) biosynthesis in plants.[1][5] This disruption of cellulose production prevents the proper formation of cell walls, which is critical for cell division and elongation. Consequently, susceptible weed seedlings fail to emerge from the soil.[6] The herbicidal action is most effective when weed seeds and seedlings come into contact with this compound® prior to their emergence.[7]

Application Rates for Citrus Groves

Application rates for this compound® in citrus groves are primarily determined by the soil texture. It is crucial to accurately determine the soil composition of the application site to ensure optimal efficacy and crop safety.

Soil TextureThis compound® Herbicide Rate (fl oz / broadcast acre)Indaziflam Rate (lb ai / acre)
Coarse and Medium Textured Soils5.00.065
Fine Textured Soils6.50.085

Note: Do not exceed a total of 10.3 fl oz of this compound® per acre (0.134 lb ai/A) in a 12-month period.[2][8] In Florida and Georgia, a minimum of 90 days is required between applications.[1][9] For other regions, a minimum of 30 days between applications is advised.[1]

Experimental Protocols

Pre-Application Site Evaluation and Preparation

Objective: To ensure the site is suitable for this compound® application and to prepare the soil for optimal herbicide performance.

Methodology:

  • Tree Establishment: Verify that citrus trees have been established for a minimum of one year after transplanting and exhibit good health and vigor.[10][2][7][11] For new groves with potted transplants, this compound® can be applied one month after planting, provided the tree trunks are protected by nonporous wraps and the trees are actively growing.[10][2][7][11]

  • Soil Analysis: Collect soil samples from the application area to determine the soil texture (coarse, medium, or fine) and gravel content. Do not use this compound® on soils with 20% or more gravel content.[10][2][7]

  • Soil Surface Inspection: Inspect the soil surface for cracks, open channels, or depressions, especially around the base of the citrus trees.[7][11] Fill any such openings with soil to prevent the herbicide from reaching the crop root zone.[1][7]

  • Debris Removal: Remove heavy crop or weed debris from the soil surface to ensure uniform distribution of the herbicide.[1][12]

  • Soil Condition: Ensure the soil surface is dry at the time of application.[10][7] Do not apply to frozen, snow-covered, or water-saturated soil.[10][11]

Sprayer Calibration and Application Procedure

Objective: To ensure accurate and uniform application of this compound® Herbicide.

Methodology:

  • Equipment Cleaning: Thoroughly clean the spray tank, pumps, nozzles, and lines to remove any residues from previous applications.[13]

  • Nozzle Selection: Select nozzles that produce medium to large droplets to minimize spray drift.[7]

  • Calibration: Calibrate the sprayer to deliver a minimum spray volume of 10 gallons per acre.[11] Higher volumes may be necessary for areas with dense emerged weeds or debris.[11]

  • Mixing:

    • Fill the spray tank with half the required volume of water.[3][7]

    • Shake the this compound® container well and add the proper amount to the tank with the agitator running.[3][7]

    • If tank mixing with other pesticides, add them after the this compound® has completely dispersed.[3][7] A compatibility test is recommended before mixing.[3]

    • Add the remaining water to the desired volume while maintaining agitation.[3][7]

  • Application:

    • Apply as a broadcast or banded treatment directed to the soil at the base of the citrus trees.[11]

    • Avoid direct or indirect contact of the spray with crop foliage, green bark, roots, or fruit.[1][7][11] Only trunks with mature, callused brown bark should be sprayed.[7][11]

    • Do not apply by air or through any type of irrigation system.[1][11]

Post-Application Procedures and Restrictions

Objective: To ensure proper activation of the herbicide and adherence to safety and rotational crop restrictions.

Methodology:

  • Activation: this compound® requires moisture for activation. Optimal performance is achieved when the application to a dry soil surface is followed by a 48-hour period without irrigation, and then subsequent rainfall or irrigation to move the product into the weed germination zone.[10][7]

  • Irrigation: Do not flood-irrigate within 60 days following application.[10][11] Avoid irrigation, other than for activation, within 48 hours after application.[11]

  • Pre-Harvest Interval (PHI): The pre-harvest interval for citrus is 7 days.[1][7][11]

  • Rotational Crops: Only crops listed on the this compound® label may be replanted within 24 months of the last application.[1][10][11]

Visualizations

Alion_Application_Workflow cluster_pre_app Pre-Application cluster_app Application cluster_post_app Post-Application A Site Evaluation: - Tree Age & Health - Soil Texture & Gravel % B Soil Preparation: - Fill Cracks/Depressions - Remove Debris A->B Proceed if suitable C Sprayer Calibration: - Clean Equipment - Select Nozzles - Calibrate Volume B->C D Mixing this compound®: - Half Water - Add this compound® - Add Tank Mix Partners - Fill Remaining Water C->D E Directed Soil Spray: - Broadcast or Banded - Avoid Crop Contact D->E F Activation: - Dry Period (48h) - Follow with Rain/Irrigation E->F G Adherence to Restrictions: - PHI (7 days for citrus) - Rotational Crop Limitations F->G

Caption: Workflow for this compound® herbicide application in citrus groves.

Indaziflam_Mode_of_Action cluster_cellular Cellular Level cluster_plant Plant Level Indaziflam Indaziflam (this compound®) CBI Cellulose Biosynthesis Inhibition Indaziflam->CBI CellWall Impaired Cell Wall Formation CBI->CellWall Leads to Emergence Failure of Seedling Emergence CellWall->Emergence Results in Germination Weed Seed Germination Germination->CellWall Requires Functional Cell Wall

Caption: Mode of action of Indaziflam as a cellulose biosynthesis inhibitor.

References

Application Notes and Protocols for Testing Alion (Indaziflam) Efficacy on Glyphosate-Resistant Weeds

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Alion, with the active ingredient indaziflam (B594824), is a pre-emergence herbicide that offers an alternative mode of action for controlling a broad spectrum of annual grasses and broadleaf weeds.[1][2] Its mechanism of action is the inhibition of cellulose (B213188) biosynthesis, a process vital for plant cell wall formation and overall growth.[3][4][5] This unique mode of action makes this compound a valuable tool in managing weed populations that have developed resistance to other herbicides, such as glyphosate (B1671968).[1][6] Glyphosate resistance in weeds is a growing concern globally, necessitating the evaluation of alternative herbicides to ensure effective weed management strategies.[7][8] These protocols provide a detailed methodology for researchers and scientists to test the efficacy of this compound on glyphosate-resistant weed species in both controlled greenhouse and field environments.

Key Experimental Protocols

Protocol 1: Greenhouse Dose-Response Bioassay

This protocol is designed to determine the concentration of this compound required to inhibit the germination and growth of glyphosate-resistant and susceptible weed biotypes under controlled laboratory conditions.

Materials:

  • Seeds of confirmed glyphosate-resistant and susceptible biotypes of the target weed species.

  • This compound herbicide (indaziflam).

  • Pots or trays (e.g., 9 cm diameter containers).[9]

  • Greenhouse potting medium (e.g., a mix of peat moss, perlite, and vermiculite).

  • Controlled environment growth chamber or greenhouse with controlled temperature, humidity, and photoperiod.

  • Sprayer calibrated to deliver a precise volume of herbicide solution.

  • Analytical balance and volumetric flasks for preparing herbicide solutions.

Procedure:

  • Seed Preparation and Planting:

    • Fill pots with the potting medium and moisten it.

    • Sow a predetermined number of seeds (e.g., 20-30) of either the glyphosate-resistant or susceptible weed biotype into each pot, ensuring uniform planting depth.

    • Prepare multiple replicate pots for each treatment and control group. A completely randomized design with at least four replications is recommended.

  • Herbicide Application:

    • Prepare a stock solution of this compound and create a series of dilutions to achieve a range of application rates (e.g., 0, 25, 50, 100, 200, and 400 g a.i./ha).[9] The selection of rates should bracket the recommended field application rate.

    • Apply the herbicide solutions uniformly to the soil surface of the pots using a calibrated sprayer.[9] Ensure even coverage.

    • An untreated control group (0 g a.i./ha) must be included for comparison.

    • After application, lightly water the pots to activate the herbicide, simulating rainfall or irrigation.[1]

  • Incubation and Growth Conditions:

    • Place the treated pots in a greenhouse or growth chamber with optimal conditions for weed germination and growth (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Data Collection:

    • Assess weed emergence and control at regular intervals, such as 14, 21, and 28 days after treatment (DAT).

    • Collect data on the following parameters:

      • Weed Control (%) : Visually assess the percentage of weed control compared to the untreated control (0% = no control, 100% = complete control).[10]

      • Emergence Count : Count the number of emerged seedlings in each pot.

      • Shoot Biomass : At the end of the experiment, harvest the above-ground plant material, dry it in an oven at 70°C for 72 hours, and record the dry weight.

  • Data Analysis:

    • Analyze the data using analysis of variance (ANOVA) to determine the significance of the herbicide treatments.

    • Use a regression analysis to calculate the herbicide rate that causes a 50% reduction in growth (GR50) for both the resistant and susceptible biotypes. The resistance index (RI) can be calculated as the ratio of the GR50 of the resistant biotype to the GR50 of the susceptible biotype.

Protocol 2: Field Efficacy Trial

This protocol evaluates the performance of this compound under real-world field conditions on established populations of glyphosate-resistant weeds.

Materials:

  • A field site with a known infestation of the target glyphosate-resistant weed species.

  • This compound herbicide.

  • Tractor-mounted or backpack sprayer calibrated for field applications.

  • Plot marking materials (stakes, flags).

  • Data collection tools (quadrats, measuring tapes, data sheets).

Procedure:

  • Experimental Design:

    • Design the experiment using a randomized complete block design (RCBD) with at least four replications.[11]

    • Individual plot sizes should be large enough to minimize edge effects (e.g., 3m x 6m).

  • Herbicide Application:

    • Apply this compound at various rates, including the recommended label rate, and compare it with an untreated control and a glyphosate treatment.

    • Apply the herbicides pre-emergence to the soil surface before weed seedlings emerge.[1]

    • Ensure uniform application across each plot using a calibrated sprayer.

  • Data Collection:

    • Conduct assessments at multiple time points throughout the growing season (e.g., 30, 60, 90, and 120 DAT).

    • Collect data on:

      • Weed Density : Count the number of weed plants per unit area (e.g., per square meter) using quadrats.

      • Weed Control (%) : Visually rate the percentage of weed control in each plot compared to the untreated control.

      • Weed Biomass : Harvest the above-ground weed biomass from a defined area within each plot, dry it, and record the weight.

      • Crop Tolerance (if applicable) : If the trial is conducted in a crop, assess any potential phytotoxicity to the crop using a 0-100% scale (0 = no injury, 100 = crop death).

  • Data Analysis:

    • Analyze the collected data using ANOVA appropriate for an RCBD.

    • Use mean separation tests (e.g., Tukey's HSD) to compare the effectiveness of different herbicide treatments.

Data Presentation

Quantitative data from the experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Greenhouse Dose-Response Data for this compound on Glyphosate-Resistant (GR) and -Susceptible (GS) Weed Biotypes

This compound Rate (g a.i./ha)Weed Control (%) - GR Biotype (28 DAT)Weed Control (%) - GS Biotype (28 DAT)Shoot Dry Weight (g) - GR BiotypeShoot Dry Weight (g) - GS Biotype
0 (Untreated)002.52.6
2545851.40.4
5070980.80.05
100951000.10
20010010000
40010010000

Table 2: Field Efficacy of this compound on Glyphosate-Resistant Weeds (60 DAT)

TreatmentApplication Rate (g a.i./ha)Weed Density (plants/m²)Weed Control (%)Weed Biomass (g/m²)
Untreated Control01500350
Glyphosate84013510310
This compound50258360
This compound10059710
This compound + Glyphosate50 + 8402995

Mandatory Visualization

Alion_Mode_of_Action cluster_plant_cell Plant Cell This compound This compound (Indaziflam) CelluloseSynthase Cellulose Synthase Complex This compound->CelluloseSynthase Inhibits Cellulose Cellulose Microfibrils CelluloseSynthase->Cellulose Synthesizes CellWall Cell Wall Formation Cellulose->CellWall Essential for Growth Weed Germination & Growth CellWall->Growth Enables

Caption: Mode of action of this compound (indaziflam) in inhibiting weed growth.

Herbicide_Efficacy_Workflow start Start: Identify Glyphosate-Resistant Weed Population greenhouse Protocol 1: Greenhouse Dose-Response Assay start->greenhouse field Protocol 2: Field Efficacy Trial start->field data_collection Data Collection (Weed Control %, Biomass, Density) greenhouse->data_collection field->data_collection analysis Statistical Analysis (ANOVA, Regression) data_collection->analysis results Results Interpretation (GR50, Resistance Index) analysis->results end Conclusion: Determine this compound Efficacy results->end

References

Application Notes and Protocols for Alion® (Indaziflam) Field Trials in Sugarcane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and executing field trials to evaluate the efficacy and crop safety of Alion® (active ingredient: indaziflam) for weed management in sugarcane. The protocols outlined below are based on established methodologies for herbicide field research and data from various studies on indaziflam (B594824).

Introduction

This compound® is a pre-emergent herbicide that offers long-lasting residual control of a broad spectrum of grass and broadleaf weeds. Its active ingredient, indaziflam, is a potent inhibitor of cellulose (B213188) biosynthesis, a mode of action classified under Group 29 by the Herbicide Resistance Action Committee (HRAC).[1] This unique mechanism of action makes it a valuable tool for weed resistance management programs in sugarcane production.[2]

Proper experimental design and execution are critical for generating reliable data on the performance of this compound® under specific field conditions. These protocols provide a standardized framework for conducting such trials.

Signaling Pathway of Indaziflam

Indaziflam disrupts the formation of the plant cell wall by inhibiting cellulose biosynthesis.[3][4] This action is primarily achieved by affecting the function of the cellulose synthase complex (CSC) located in the plasma membrane.[4] Specifically, indaziflam causes a reduction in the velocity of CELLULOSE SYNTHASE A (CESA) protein particles, which are essential components of the CSC.[1][4][5][6] This disruption of cellulose production in developing seedlings leads to the inhibition of germination and root development, ultimately causing weed death before or shortly after emergence.[2]

Indaziflam_Signaling_Pathway cluster_plant_cell Plant Cell cluster_effects Physiological Effects Indaziflam Indaziflam CSC Cellulose Synthase Complex (CSC) Indaziflam->CSC Inhibits PM Plasma Membrane Cellulose Cellulose Microfibrils CSC->Cellulose Synthesizes CESA CESA Proteins CESA->CSC Component of CellWall Cell Wall Cellulose->CellWall Forms Inhibition Inhibition of Cellulose Biosynthesis DisruptedCW Disrupted Cell Wall Formation Inhibition->DisruptedCW InhibitedGrowth Inhibited Germination & Root Development DisruptedCW->InhibitedGrowth WeedDeath Weed Death InhibitedGrowth->WeedDeath

Caption: Indaziflam's mode of action via inhibition of cellulose biosynthesis.

Experimental Design and Protocols

A Randomized Complete Block Design (RCBD) is the recommended experimental design for this compound® field trials to account for field variability.[7]

Site Selection and Preparation
  • Site Uniformity: Select a trial site with uniform soil type, topography, and cropping history. Avoid areas with known fertility gradients or significant pest pressure.

  • Weed Population: The site should have a natural and uniform population of the target weed species. If necessary, overseed with target weeds to ensure adequate pressure.

  • Soil Analysis: Conduct a soil analysis to determine soil texture, organic matter content, pH, and nutrient levels. This information is crucial as soil properties can influence herbicide efficacy.

  • Field Preparation: Prepare the field according to standard local practices for sugarcane planting.

Plot Establishment
  • Plot Size: Individual plots should be large enough to minimize edge effects and accommodate the application and assessment equipment. A typical plot size for herbicide trials ranges from 32.4 m² to 100 m².[7]

  • Replications: A minimum of three to four replications (blocks) is recommended to ensure statistical validity.[7]

  • Plot Layout: Each block should contain all treatments in a randomized order. Mark the corners of each plot clearly with stakes and labels. Include buffer zones between plots and blocks to prevent spray drift.[8]

Treatment Plan

The treatment plan should include:

  • Untreated Control: A plot that receives no herbicide application to serve as a baseline for weed pressure and crop growth.

  • Weed-Free Control: A plot that is kept weed-free by hand weeding to determine the maximum yield potential under the given conditions.

  • This compound® Treatments: At least two rates of this compound®: the proposed label rate (1X) and double the proposed label rate (2X) to assess crop safety.[8]

  • Standard Herbicide: A currently used standard pre-emergent herbicide in sugarcane for comparison.

Experimental Workflow

The following diagram outlines the typical workflow for an this compound® field trial in sugarcane.

Experimental_Workflow cluster_planning Phase 1: Planning & Setup cluster_execution Phase 2: Execution cluster_analysis Phase 3: Analysis & Reporting SiteSelection Site Selection & Preparation ExpDesign Experimental Design (RCBD) SiteSelection->ExpDesign PlotEstablishment Plot Establishment & Marking ExpDesign->PlotEstablishment PreAppAssessment Pre-Application Weed Assessment PlotEstablishment->PreAppAssessment HerbicideApp Herbicide Application (Pre-emergence) PreAppAssessment->HerbicideApp DataCollection Data Collection (Weed Efficacy & Crop Phytotoxicity) HerbicideApp->DataCollection YieldAssessment Sugarcane Yield Assessment DataCollection->YieldAssessment DataAnalysis Statistical Analysis (ANOVA) YieldAssessment->DataAnalysis FinalReport Final Report Preparation DataAnalysis->FinalReport

References

Detecting Indaziflam Residues in Soil and Water: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive overview of validated analytical methodologies for the quantification of indaziflam (B594824) residues in environmental samples. This document provides detailed application notes and protocols for researchers and scientists in the field of environmental monitoring and drug development.

Indaziflam, a pre-emergent herbicide, is effective for controlling a broad spectrum of weeds. Its increasing use necessitates robust and sensitive analytical methods to monitor its presence and persistence in soil and water ecosystems. This guide details established methods for the detection and quantification of indaziflam and its metabolites, primarily relying on liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), a technique renowned for its selectivity and sensitivity.

Analytical Methods for Soil Samples

The complex nature of soil matrices requires meticulous sample preparation to minimize interference and ensure accurate quantification of indaziflam residues. The most common approaches involve solvent extraction followed by a clean-up step before instrumental analysis.

Sample Preparation Protocols

Two primary methods for extracting indaziflam from soil are highlighted: a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol and a methanolic extraction method.

Modified QuEChERS Protocol: This method is favored for its high-throughput capabilities and efficiency.

  • Extraction: A representative soil sample (typically 10 g) is homogenized and extracted with acetonitrile (B52724) containing 1% ammonium (B1175870) hydroxide.[1] The mixture is shaken vigorously to ensure thorough extraction of the analytes.

  • Clean-up: After extraction, the supernatant is subjected to dispersive solid-phase extraction (d-SPE) using a combination of primary secondary amine (PSA) and C18 sorbents.[2] PSA helps in removing organic acids and other polar interferences, while C18 retains non-polar compounds. The cleaned extract is then filtered before LC-MS/MS analysis.

Methanolic Extraction Protocol: This method offers a cost-effective and less toxic alternative to acetonitrile-based extractions.[2]

  • Extraction: A 10 g soil sample is extracted with 20 mL of methanol (B129727) by shaking for 15 minutes, followed by 15 minutes of sonication.[2]

  • Centrifugation and Clean-up: The extract is centrifuged, and an aliquot of the supernatant is cleaned up using d-SPE with C18 and PSA adsorbents.[2] The mixture is vortexed and centrifuged again. The final extract is filtered through a 0.22 µm PTFE syringe filter before injection into the LC-MS/MS system.[2]

A microwave-assisted extraction method has also been reported by Bayer CropScience, where soil samples are extracted with a mixture of 80:20 (v/v) acetonitrile:water.[3]

Instrumental Analysis: LC-MS/MS

The cleaned extracts are analyzed using an LC-MS/MS system.

  • Chromatographic Separation: A C18 column is typically used for the separation of indaziflam and its metabolites.[2][4] The mobile phase usually consists of a gradient of 5mM ammonium formate (B1220265) and 0.1% formic acid in water (Phase A) and 5mM ammonium formate with 0.1% formic acid in an organic solvent like methanol or acetonitrile (Phase B).[2]

  • Mass Spectrometric Detection: Detection is achieved using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode.[1][2] Multiple Reaction Monitoring (MRM) is employed for quantification and confirmation, monitoring at least two transitions for each analyte.[2][5]

Analytical Methods for Water Samples

The analysis of indaziflam in water can be more straightforward than in soil, with some methods allowing for direct injection. However, for lower detection limits, a concentration and clean-up step is often necessary.

Sample Preparation Protocols

Direct Injection: For water samples with expected higher concentrations of indaziflam, a simple "dilute and shoot" approach can be employed. An aliquot of the water sample is fortified with isotopically labeled internal standards, diluted with HPLC grade water, and then directly injected into the LC-MS/MS system.[6]

Solid-Phase Extraction (SPE): This is a common technique for pre-concentrating analytes from water samples and removing interfering substances.

  • Extraction: A water sample is passed through an SPE cartridge, such as an Oasis HLB cartridge.[7]

  • Elution: The retained analytes are then eluted from the cartridge with a suitable solvent, typically a mixture of acetone (B3395972) and dichloromethane.[5]

  • Solvent Exchange and Concentration: The eluent is evaporated and the residue is reconstituted in a smaller volume of a solvent compatible with the LC-MS/MS mobile phase, such as acetonitrile.[5]

Modified QuEChERS for Water: A modified QuEChERS approach has also been successfully applied to water samples for the simultaneous determination of indaziflam and its metabolites.[1][8][9]

Instrumental Analysis: LC-MS/MS

The instrumental analysis for water samples is similar to that for soil samples, utilizing LC-MS/MS with a C18 column and ESI+ in MRM mode. The use of internal standards is crucial for accurate quantification.[6]

Quantitative Data Summary

The performance of various analytical methods for indaziflam detection in soil and water is summarized in the tables below.

Table 1: Method Performance for Indaziflam Analysis in Soil

ParameterMethod 1 (Modified QuEChERS)Method 2 (Methanolic Extraction)Method 3 (Bayer CropScience)
Limit of Detection (LOD) 0.0015 mg/kg[10]Not ReportedNot Reported
Limit of Quantification (LOQ) 0.0083 mg/kg[10]0.01 - 1.01 µg/kg[1]Target LOQ ≤ 0.01 mg/kg
Recovery (%) 80.6 - 93.5[10]81.3 - 112.1[1][8]70 - 120
Relative Standard Deviation (RSD) (%) < 10.8[10]< 13.5 (intraday), < 12.3 (interday)[1][8]< 20
**Linearity (R²) **> 0.99[2]> 0.9952[1]Not Reported

Table 2: Method Performance for Indaziflam Analysis in Water

ParameterMethod 1 (Direct Injection)Method 2 (SPE)Method 3 (Modified QuEChERS)
Limit of Detection (LOD) 0.02 ng/mL[6]Not Reported0.01 - 1.01 µg/kg[1]
Limit of Quantification (LOQ) 0.05 ng/mL[6]Not Reported0.01 - 1.01 µg/kg[1]
Recovery (%) 70 - 110[6]Not Reported81.3 - 112.1[1][8]
Relative Standard Deviation (RSD) (%) < 20[6]Not Reported< 13.5 (intraday), < 12.3 (interday)[1][8]
**Linearity (R²) **Not ReportedNot Reported> 0.9952[1]

Visualizing the Workflow

To better illustrate the experimental processes, the following diagrams outline the key steps in the analytical workflows for soil and water samples.

Soil_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample Soil Sample (10g) extraction Solvent Extraction (Acetonitrile or Methanol) sample->extraction Add Solvent cleanup Dispersive SPE Cleanup (PSA + C18) extraction->cleanup Transfer Supernatant filtration Filtration (0.22 µm) cleanup->filtration Transfer Cleaned Extract lcms LC-MS/MS Analysis (C18 Column, ESI+, MRM) filtration->lcms Inject data Data Acquisition and Quantification lcms->data

Figure 1. Workflow for Indaziflam Residue Analysis in Soil.

Water_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis sample Water Sample spe Solid-Phase Extraction (SPE) (e.g., Oasis HLB) sample->spe direct_injection Direct Injection (Dilute and Shoot) sample->direct_injection elution Elution spe->elution concentration Evaporation & Reconstitution elution->concentration lcms LC-MS/MS Analysis (C18 Column, ESI+, MRM) concentration->lcms Inject direct_injection->lcms Inject data Data Acquisition and Quantification lcms->data

Figure 2. Workflow for Indaziflam Residue Analysis in Water.

References

Application Notes and Protocols for Assessing Alion® (Indaziflam) Residual Weed Control Period

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Abstract

These application notes provide detailed protocols for assessing the residual weed control period of Alion® herbicide, whose active ingredient is indaziflam (B594824). Indaziflam is a pre-emergent, soil-applied herbicide belonging to the alkylazine chemical class and is classified as a Group 29 herbicide.[1][2] Its mode of action involves the inhibition of cellulose (B213188) biosynthesis, which affects cell wall formation, cell division, and elongation in susceptible plants, primarily targeting germinating weed seeds.[2][3] Understanding the persistence or residual activity of this compound® in the soil is critical for effective long-term weed management, preventing environmental contamination, and ensuring the safety of subsequent rotational crops.[4] The following protocols describe two primary methodologies for determining this residual period: the biological assay (bioassay) using indicator plants and the analytical chemistry method for direct quantification of herbicide residues.

Mechanism of Action

Indaziflam provides pre-emergent control of annual grasses and broadleaf weeds by inhibiting the production of cellulose in the cell walls of developing plants.[3][5] This action disrupts the growth of meristematic tissues in roots and shoots of germinating seeds, leading to mortality before or shortly after emergence.[3] Due to this mechanism, it has minimal to no effect on established plants where active cellulose synthesis is not occurring.[3]

cluster_0 Indaziflam Action Pathway This compound This compound® (Indaziflam) Application to Soil Uptake Uptake by Germinating Weed Seedling Roots This compound->Uptake MoA Inhibition of Cellulose Biosynthesis (Group 29) Uptake->MoA Effect Disruption of Cell Wall Formation & Cell Division MoA->Effect Result Inhibition of Seedling Growth & Emergence Effect->Result

Caption: Indaziflam's mechanism of action workflow.

Experimental Protocols

Two primary methods are detailed for assessing the residual activity of this compound®: a field-to-lab bioassay and an analytical chemistry approach.

Protocol 1: Field Trial Establishment and Soil Sampling

This protocol outlines the setup of a field experiment to evaluate this compound's persistence under real-world conditions.

2.1. Experimental Design

  • Layout: Use a randomized complete block design (RCBD) with a minimum of four replications to account for field variability.[4][5][6]

  • Plot Size: Establish plots of adequate size for herbicide application and subsequent soil sampling (e.g., 10 ft x 25 ft or 10 m x 1 m).[5][7]

  • Treatments:

    • Untreated Control (weedy check).[4][6]

    • This compound® at low-label rate (e.g., 75 g a.i./ha).[4][6]

    • This compound® at mid-label rate (e.g., 100-125 g a.i./ha).[4][8]

    • This compound® at high-label rate (e.g., 150-200 g a.i./ha).[4][6]

2.2. Herbicide Application

  • Equipment: Apply treatments using a calibrated backpack or tractor-mounted sprayer equipped with appropriate nozzles (e.g., Teejet 11002VS) to ensure uniform coverage.[5]

  • Timing: Apply this compound® as a pre-emergent herbicide to a clean, weed-free soil surface.[1][9] Application should occur before weed seeds germinate.[10]

  • Activation: For optimal performance, this compound® requires soil moisture for activation. Approximately 0.5 inches of rainfall or irrigation within 5-7 days of application is typically needed to move the herbicide into the soil profile.[10]

2.3. Soil Sampling

  • Schedule: Collect soil samples at predetermined intervals, known as Days After Treatment (DAT). A comprehensive schedule allows for a detailed degradation curve.

    • Example Schedule: 0, 30, 60, 90, 120, 150, 180, 210, 260, 300, 365, 450, and 520 DAT.[4][6][7]

  • Procedure:

    • Within each plot, collect multiple soil cores (e.g., four points) using a cylindrical auger (e.g., 15 cm diameter) to a depth of 0-10 cm, where herbicide concentration is highest.[4][7]

    • Combine the cores from a single plot to create one composite sample for that plot at that specific DAT.[4][7]

    • Air-dry the composite samples, sieve them to remove debris, and mix thoroughly.[4][7]

    • Store samples in labeled polyethylene (B3416737) containers. For long-term storage before bioassay or chemical analysis, freeze samples at -15°C.[4]

Protocol 2: Greenhouse Bioassay for Residual Activity

This protocol uses the collected soil samples to determine the biologically active residue of indaziflam by growing a sensitive indicator plant.

2.1. Selection of Indicator Species

  • Choose a plant species highly sensitive to indaziflam. Sugar beet (Beta vulgaris L. cv. Early Wonder) is a well-documented and effective indicator species.[4][6] Other potential species include cucumber (Cucumis sativus L.) and soybean (Glycine max).[7][11]

2.2. Bioassay Procedure

  • Setup: Use plastic cups or pots (e.g., 300 mL) as the experimental units, filled with a set amount of the collected soil (e.g., 250 g).[4]

  • Planting: Sow a specific number of indicator plant seeds in each pot.

  • Growth Conditions: Place the pots in a controlled environment (greenhouse or phytotron) with regulated temperature (e.g., 20°C), humidity, and a defined photoperiod (e.g., 12 hours).[4]

  • Irrigation: Water the pots regularly to maintain optimal soil moisture (e.g., 80% of field capacity), ensuring the herbicide remains in the soil solution for plant uptake.[4]

  • Experimental Design: Arrange the pots in an entirely randomized design with at least four repetitions for each field treatment and sampling date.[4]

2.3. Data Collection and Assessment

  • Visual Injury: At set intervals after emergence (e.g., 21 days), assess the plants for visual signs of phytotoxicity on a scale of 0% (no effect) to 100% (plant death).[11]

  • Biomass Reduction: Harvest the above-ground plant material (epigeal fresh mass) and/or roots.[4] Record the fresh weight, then dry the material in an oven to determine the dry weight. Compare the biomass from treated soil to that from the untreated control soil.

  • Endpoint: The residual control period is considered to have ended when the indicator plants grown in the treated soil show no significant difference in growth (biomass) or visual injury compared to plants in the untreated control soil.

Protocol 3: Analytical Quantification of Indaziflam Residues

This method provides a quantitative measure of the indaziflam concentration in soil over time, allowing for the calculation of its dissipation rate.

2.1. Sample Preparation and Extraction

  • Soil samples collected as per Protocol 1 are used.

  • The specific extraction method will depend on the laboratory's standard operating procedures but generally involves solvent extraction (e.g., QuEChERS method) to isolate the herbicide from the soil matrix.

2.2. Chemical Analysis

  • Technique: Use high-performance liquid chromatography (HPLC) or liquid chromatography with tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification of indaziflam residues.[7][12]

  • Validation: The analytical method must be validated according to established guidelines (e.g., SANTE/11312/2021) to ensure accuracy, precision, and a low limit of quantification (LOQ).[12]

2.3. Data Analysis

  • Concentration Curve: Plot the concentration of indaziflam in the soil versus time (DAT).

  • Dissipation Time (DT50): From the concentration curve, calculate the DT50 value, which is the time required for 50% of the initial herbicide concentration to degrade.[7] This is a key metric for herbicide persistence.

cluster_1 Residual Period Assessment Workflow cluster_bioassay Bioassay Path cluster_analytical Analytical Path A Field Trial Setup (Randomized Block Design) B This compound® Application (Multiple Rates + Control) A->B C Periodic Soil Sampling (Multiple DATs) B->C D Sample Processing (Dry, Sieve, Store) C->D E1 Protocol 2: Bioassay (Greenhouse) D->E1 E2 Protocol 3: Analytical (LC-MS/MS) D->E2 F1 Grow Indicator Species (e.g., Sugar Beet) E1->F1 G1 Assess Phytointoxication & Biomass Reduction F1->G1 H1 Determine Biological Residual Period G1->H1 F2 Chemical Extraction of Indaziflam E2->F2 G2 Quantify Residue Concentration F2->G2 H2 Calculate DT50 Value (Dissipation Rate) G2->H2

Caption: Workflow for assessing indaziflam residual activity.

Data Presentation

Quantitative data from residual period assessments should be summarized in clear, structured tables for comparison.

Table 1: Indaziflam Persistence Determined by Bioassay in Sugarcane Fields

Application Rate (g a.i./ha) Residual Period (Days After Treatment - DAT)
150 365[4]
200 454[4]
400 491[4]

Data derived from a study using sugar beet as the bioassay indicator species.[4]

Table 2: Indaziflam Dissipation Time (DT50) in Coffee-Cultivated Soils

Soil Type Soil Cover DT50 (Days)
OXIsc (Sandy Clay) Crop Debris 119[7]
OXIsc (Sandy Clay) Organic Compost 95[7]
OXIsc (Sandy Clay) Bare Soil 117[7]
OXIcl (Clay) Crop Debris 161[7]
OXIcl (Clay) Organic Compost 135[7]
OXIcl (Clay) Bare Soil 158[7]

DT50 values were determined using HPLC analysis of soil residues.[7]

Table 3: Example Bioassay Results for Indaziflam Using Cucumber

Days After Treatment (DAT) Phytointoxication (%) in Sandy Soil Phytointoxication (%) in Clayey Soil
0 100[11] 100[11]
20 100[11] 100[11]
40 100[11] 100[11]
60 100[11] 100[11]
80 100[11] 100[11]
100 100[11] 100[11]

Results for indaziflam at 100 g/ha showed 100% phytointoxication of the cucumber indicator plant at all evaluation times up to 100 days, indicating high persistence in both soil types over this period.[11]

Key Application Notes and Considerations

  • Environmental Factors: The persistence of indaziflam is strongly influenced by environmental conditions. Degradation is slower in cool, dry soils and faster in warm, moist conditions where microbial activity is higher.[13] Therefore, results can vary significantly between seasons and geographic locations.

  • Soil Properties: Soil characteristics such as organic matter content, clay content, and pH affect herbicide bioavailability and degradation rates.[13][14] For instance, indaziflam's dissipation time (DT50) has been shown to be longer in clayey soils compared to sandy clay soils.[7]

  • Indicator Species Sensitivity: The choice of bioassay indicator species is crucial. The species must be sensitive enough to detect low, but still biologically active, concentrations of the herbicide in the soil.

  • Long-Term Control: Indaziflam is known for its long residual activity, with studies and field observations reporting effective weed control for periods ranging from several months up to 10 months or longer, depending on the conditions and application rate.[1][4][9] This long-lasting control is a key benefit but also necessitates careful consideration of plant-back restrictions for sensitive crops.[13]

References

Alion® (Indaziflam) Application Notes and Protocols for Weed Management in Vineyards and Tree Nuts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Alion® (active ingredient: indaziflam) for pre-emergent weed control in vineyards and tree nut orchards. The information is compiled from scientific literature, manufacturer's recommendations, and university extension publications to assist in the design and execution of research and development programs.

Active Ingredient and Mode of Action

This compound® is a pre-emergent herbicide containing indaziflam (B594824), which belongs to the alkylazine chemical class.[1] Its mode of action is the inhibition of cellulose (B213188) biosynthesis (CB inhibitor).[1][2][3] Indaziflam is classified as a Group 29 herbicide by the Weed Science Society of America (WSSA).[4][5] This unique mode of action makes it an effective tool for managing weed resistance, as there is no known cross-resistance with other herbicide classes like glyphosate, triazines, or ALS-inhibitors.[2][4][6]

Upon application to the soil, this compound® forms a barrier that affects germinating weed seeds.[1] The herbicide is absorbed by the developing roots of emerging seedlings, where it disrupts the formation of the cell wall, a critical component for plant growth.[1][2] This inhibition of meristematic growth in developing roots ultimately prevents the emergence of susceptible weeds.[7][8] this compound® primarily controls weeds from seed and has little to no post-emergence activity on established weeds.[4][9] For control of existing vegetation, it is recommended to tank-mix this compound® with a post-emergent (burndown) herbicide.[2][9][10][11]

Alion_Mode_of_Action cluster_soil Soil Surface cluster_plant Weed Seedling Development Alion_Application This compound® (Indaziflam) Application Herbicide_Barrier Herbicide Barrier in Germination Zone Alion_Application->Herbicide_Barrier Activation by moisture Cellulose_Biosynthesis Cellulose Biosynthesis Herbicide_Barrier->Cellulose_Biosynthesis Inhibition Weed_Seed Weed Seed Germination Root_Development Root Meristem Growth Weed_Seed->Root_Development Root_Development->Cellulose_Biosynthesis Cell_Wall_Formation Cell Wall Formation Cellulose_Biosynthesis->Cell_Wall_Formation No_Emergence Inhibition of Emergence Weed_Emergence Weed Emergence & Growth Cell_Wall_Formation->Weed_Emergence Alion_Application_Logic Start Determine Crop Type Vineyard Vineyard Start->Vineyard Tree_Nut Tree Nut Start->Tree_Nut Soil_OM_Vineyard Soil OM < 1%? Vineyard->Soil_OM_Vineyard Soil_OM_Tree_Nut_1 Soil OM < 1%? Tree_Nut->Soil_OM_Tree_Nut_1 Rate_3_5_oz Apply 3.5 fl oz/A Soil_OM_Vineyard->Rate_3_5_oz Yes Rate_5_0_oz Apply 5.0 fl oz/A Soil_OM_Vineyard->Rate_5_0_oz No (>1%) Soil_OM_Tree_Nut_2 Soil OM 1-3%? Soil_OM_Tree_Nut_1->Soil_OM_Tree_Nut_2 No Soil_OM_Tree_Nut_1->Rate_3_5_oz Yes Soil_OM_Tree_Nut_2->Rate_5_0_oz Yes Rate_6_5_oz Apply 6.5 fl oz/A Soil_OM_Tree_Nut_2->Rate_6_5_oz No (>3%) Experimental_Workflow Start Trial Initiation Site_Selection Site Selection (Vineyard/Tree Nut Orchard) Start->Site_Selection Experimental_Design Experimental Design (RCBD, 3-4 Reps) Site_Selection->Experimental_Design Treatment_Allocation Treatment Allocation (Untreated, this compound Rates, Standards) Experimental_Design->Treatment_Allocation Application Herbicide Application (Dormant Season, Directed Spray) Treatment_Allocation->Application Data_Collection Data Collection (30, 60, 90, 120 DAT) Application->Data_Collection Weed_Control Weed Control Ratings (% Control, Density) Data_Collection->Weed_Control Crop_Safety Crop Phytotoxicity (% Injury) Data_Collection->Crop_Safety Yield_Analysis Yield & Quality Analysis (Post-Harvest) Data_Collection->Yield_Analysis Statistical_Analysis Statistical Analysis (ANOVA, LSD) Weed_Control->Statistical_Analysis Crop_Safety->Statistical_Analysis Yield_Analysis->Statistical_Analysis Conclusion Conclusion & Reporting Statistical_Analysis->Conclusion

References

Application Notes and Protocols for Tank-Mixing Alion (Indaziflam) with Post-Emergent Herbicides for Broad-Spectrum Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agricultural Professionals

These application notes provide a comprehensive guide to the principles and practices of tank-mixing the pre-emergent herbicide Alion (active ingredient: indaziflam) with various post-emergent herbicides. The goal of such mixtures is to achieve broad-spectrum, long-lasting weed control by combining the residual soil activity of this compound with the foliar "knockdown" activity of a post-emergent partner. This document outlines general protocols, summarizes available efficacy data, and provides visual workflows for experimental design and application.

Principle of Action

This compound is a Group 29 (Subgroup O) herbicide that acts by inhibiting cellulose (B213188) biosynthesis in plants.[1][2] It is a pre-emergent herbicide, meaning it controls weeds as they germinate from seed in the soil and has little to no activity on weeds that have already emerged.[1][3][4] To control existing weeds, this compound must be tank-mixed with a foliar-active, post-emergent herbicide.[3][4][5][6] This combination provides both immediate control of visible weeds and residual, pre-emergent control of subsequent weed flushes for up to six months.[4][7][8] This strategy is also a valuable tool for managing herbicide resistance, including against species resistant to glyphosate (B1671968), ALS inhibitors, and triazines.[4][9]

Recommended Post-Emergent Tank-Mix Partners

This compound can be mixed with most commonly used post-emergent herbicides registered for the target crop.[3][4] The choice of tank-mix partner should be based on the specific weed species present at the time of application.

Commonly Recommended Partners:

  • Glyphosate: Provides broad-spectrum systemic control of most annual and perennial grasses and broadleaf weeds.[5] It is a common and effective partner for this compound.[10]

  • Glufosinate (e.g., Rely® 280, Buster®): A non-selective, contact herbicide that provides rapid control of a wide range of broadleaf weeds and grasses.[5][8] This combination is particularly effective against challenging weeds like marestail, hairy fleabane, giant ragweed, and Palmer amaranth.[8]

  • Carfentrazone (e.g., Aim®): A contact herbicide that provides fast-acting post-emergent control of many broadleaf weeds.

  • Oxyfluorfen (e.g., Goal® 2XL): Can be used as a burndown agent in certain situations to control emerged weeds at the time of application.[11]

Users must always consult and adhere to the labels of all products in the tank mixture, following the most restrictive instructions for use, precautionary statements, and personal protective equipment (PPE) requirements.[3][4]

Quantitative Data on Efficacy

The following tables summarize weed control efficacy from studies evaluating this compound in tank-mix combinations.

Table 1: Efficacy of this compound Tank Mixes in California Orchards and Vineyards

TreatmentRate (lbs a.i./acre)Weed SpeciesEvaluation Timing (Weeks After Treatment)Weed Control (%)
Glyphosate + Indaziflam (B594824)2 + 0.065Total Weeds15.5Lower efficacy (higher biomass) compared to other tank mixes
Glyphosate + Indaziflam2 + 0.085Total Weeds15.5Significantly reduced weed biomass compared to untreated
Glyphosate + Flumioxazin2 + 0.383Bermudagrass15.545
Glyphosate + Rimsulfuron2 + 0.063Bermudagrass15.5>45 (implied)
Glyphosate + Penoxsulam (B166495)2 + 0.03Bermudagrass15.5>45 (implied)

Source: Adapted from a study on summer weed control in California orchards and vineyards.[10]

Table 2: University Trials on Hairy Fleabane and Jungle Rice Control

CropHerbicide CombinationWeed SpeciesWeed Control (%)
GrapesThis compound + Rely 280 + Roundup®Hairy FleabaneUp to 99
AlmondsThis compound + Rely 280 + Roundup®Hairy Fleabane vs. Italian RyegrassUp to 90
AlmondsThis compound + Rely 280 + Roundup®Jungle RiceUp to 100

Source: Data from small plot university trials conducted from 2014 to 2017 by the University of California.[8]

Experimental and Application Protocols

Compatibility Testing (Jar Test)

Before mixing large quantities, a compatibility test is essential to ensure the products are physically compatible.[3][4][6]

Protocol:

  • Use a small, clear glass container (e.g., 1-quart jar) with a lid.

  • Add water to the jar in the same proportion as will be used in the spray tank.

  • Add the tank-mix components in the prescribed mixing order (see Section 4.2), using amounts proportional to the intended application rates.

  • Secure the lid and invert the jar 10-15 times to mix.

  • Let the mixture stand for 15-30 minutes and observe for any signs of incompatibility, such as separation, flocculation, precipitates, gels, or heat generation.[3][4]

  • If any signs of incompatibility are observed, do not proceed with the tank mix.

Standard Mixing Protocol for Spray Tank

Proper mixing order is critical to ensure a uniform spray solution and to prevent issues like flocculation, especially when glyphosate is a tank-mix partner.[12]

Protocol:

  • Ensure the spray tank and all associated equipment are thoroughly cleaned and free of residues from previous applications.[3][4]

  • Fill the spray tank with 1/2 of the required volume of water.[3][4]

  • Begin agitation and maintain it throughout the entire mixing and application process.[3]

  • Shake the this compound container well to ensure the product is suspended.[3][4]

  • Add the required amount of This compound Herbicide to the tank first.[3][4][13] Allow it to disperse completely.

  • If using dry products (e.g., water-dispersible granules - WG), add them to the tank and allow for thorough dispersal.[12]

  • Add any other liquid pesticides, such as emulsifiable concentrates (EC) or other suspension concentrates (SC).[12]

  • Add soluble concentrate (SL) products, such as glyphosate , last.[12] Adding this compound after glyphosate has been known to cause flocculation (clumping).[12]

  • Add any adjuvants or liquid fertilizers if required.

  • Add the remaining volume of water to the tank.[3][4]

  • If the spray solution is left standing, reagitate for a minimum of 10 minutes before application as this compound, being a suspension concentrate, can settle.[4][6]

Visualizations

Diagram: Tank-Mixing Logic and Decision Process

Tank_Mixing_Decision_Process start Start: Need for Broad-Spectrum Weed Control check_weeds Are weeds already emerged? start->check_weeds pre_emergent_only Apply this compound alone or with another pre-emergent herbicide. check_weeds->pre_emergent_only No tank_mix_required Tank-mix this compound with a post-emergent herbicide is required. check_weeds->tank_mix_required Yes identify_weeds Identify emerged weed species (Grasses, Broadleaves, Sedges) tank_mix_required->identify_weeds select_partner Select appropriate post-emergent partner (e.g., Glyphosate, Glufosinate, Carfentrazone) identify_weeds->select_partner check_labels Consult labels for all products: - Crop suitability - Application rates - Restrictions select_partner->check_labels jar_test Perform Jar Test for Compatibility check_labels->jar_test mix_and_apply Follow proper mixing order and apply to target area. jar_test->mix_and_apply end End: Broad-spectrum weed control achieved mix_and_apply->end

Caption: Decision workflow for tank-mixing this compound.

Diagram: Experimental Workflow for Efficacy Trial

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_app Phase 2: Application cluster_eval Phase 3: Evaluation site_selection Site Selection & Plot Layout (e.g., RCBD) treatment_design Treatment Design: - this compound alone - Post-emergent alone - Tank Mixes (varied rates) - Untreated Control site_selection->treatment_design calibration Equipment Calibration mixing Herbicide Mixing (Jar Test & Tank Protocol) calibration->mixing application Treatment Application mixing->application data_collection Data Collection at specified intervals (e.g., 2, 4, 8, 16 WAT*) - % Weed Control (Visual Rating) - Weed Density/Biomass - Crop Injury Assessment application->data_collection analysis Statistical Analysis (e.g., ANOVA, Mean Separation) data_collection->analysis reporting Reporting & Conclusion analysis->reporting label_note *WAT = Weeks After Treatment

Caption: Standard workflow for an herbicide efficacy trial.

Application Considerations

  • Activation: this compound requires moisture for activation. Best results are achieved when application is followed by rainfall or irrigation within a few weeks to move the product into the weed seed germination zone.[1][3]

  • Soil Surface: The effectiveness of this compound can be reduced if applied to soil with excessive plant debris, as this can prevent uniform contact with the soil.[3][6] Where possible, remove heavy debris before application.[6]

  • Application Timing: this compound can be applied anytime the ground is not frozen or snow-covered.[9] For dense stands of existing weeds, it may be beneficial to apply a post-emergent herbicide first, followed 3-6 weeks later by the this compound application for improved performance.[3]

  • Crop Safety: Apply as a directed spray to the soil at the base of the crop, avoiding contact with foliage, green bark, or fruit, which may cause localized injury.[14] Ensure soil has settled around newly transplanted crops and there are no channels that could direct the herbicide to the root zone.[6] Always check the label for specific crop establishment periods before application.[13][14]

References

Application Notes and Protocols for Evaluating the Impact of Indaziflam on Soil Microbial Communities

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the techniques and detailed protocols for assessing the impact of the herbicide indaziflam (B594824) on soil microbial communities. The information compiled is intended to guide researchers in designing and executing experiments to understand the ecological implications of this widely used herbicide.

Introduction to Indaziflam and its Environmental Fate

Indaziflam is a pre-emergent, systemic herbicide belonging to the fluoroalkyl triazine class.[1][2] Its primary mode of action in plants is the inhibition of cellulose (B213188) biosynthesis, which disrupts cell wall formation and subsequent plant growth.[3][4][5] Indaziflam is characterized by its long residual activity in the soil, with a half-life that can exceed 150 days.[6][7] Its dissipation in the environment is primarily through biotic degradation by soil microorganisms.[6][8] Understanding the interaction between indaziflam and soil microbial communities is crucial for a comprehensive environmental risk assessment.

Key Areas of Impact on Soil Microbial Communities

Research indicates that indaziflam application can lead to significant shifts in the soil microbial ecosystem. The primary effects observed are:

  • Alterations in Microbial Community Structure and Diversity: Studies have shown that indaziflam can alter the composition of both bacterial and fungal communities in the soil.[1][2] This includes changes in the abundance of specific microbial taxa. For instance, some studies have observed a decrease in ammonia-oxidizing bacteria (e.g., Nitrosomonadaceae) and an increase in ammonia-oxidizing archaea (e.g., Nitrososphaeraceae) in indaziflam-treated soils.[1][2]

  • Impact on Soil Enzyme Activities: Soil enzymes are critical for nutrient cycling. Indaziflam has been shown to affect the activity of various soil enzymes. A notable impact is the decrease in β-glucosidase activity, which is involved in the carbon cycle.[9][10]

  • Effects on Nitrogen Cycling: Indaziflam can influence key processes in the nitrogen cycle. A significant decrease in nitrification activity has been reported, leading to a dominance of ammonium (B1175870) (NH₄⁺) in the mineral nitrogen pool.[9][10]

  • Changes in Soil Physicochemical Properties: The application of indaziflam can indirectly affect soil properties by altering plant cover. Observed changes include a decrease in soil organic matter and an increase in soil nitrate (B79036) (NO₃⁻) levels.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative effects of indaziflam on various soil microbial parameters as reported in scientific literature.

Table 1: Effect of Indaziflam on Soil Microbial Diversity and Enzyme Activity

ParameterApplication RateObservationPercentage ChangeSource
Microbial Diversity 25 and 50 g ai ha⁻¹Slight to moderate decrease-7% (in 2015) to -44% (in 2016)[9][10]
β-glucosaminidase Activity 25 and 50 g ai ha⁻¹ (mesocosms)Decreased activity-33%[9][10]
β-glucosaminidase Activity 75 and 150 g ai ha⁻¹ (lab)Decreased activity-45%[9][10]
Nitrification Activity 75 and 150 g ai ha⁻¹ (lab)Drastic decrease-75%[9][10]

Table 2: Changes in Soil Physicochemical Properties Following Indaziflam Application

ParameterObservationSource
Soil Organic Matter Lower in indaziflam-treated plots[1][2]
Soil Nitrate (NO₃⁻) Higher in indaziflam-treated plots[1][2]

Experimental Protocols

This section provides detailed protocols for key experiments used to evaluate the impact of indaziflam on soil microbial communities.

Soil DNA Extraction for Microbial Community Analysis

This protocol is designed to extract high-quality DNA from soil samples, suitable for downstream applications like PCR and high-throughput sequencing.

Materials:

  • Soil sample (0.25 - 1.0 g)

  • Phosphate (B84403) Buffered Saline (PBS), 120 mM

  • Lysis Buffer (containing mannitol)

  • Phenol:Chloroform:Isoamyl Alcohol (25:24:1)

  • Isopropanol (B130326)

  • 70% Ethanol

  • TE Buffer

Procedure:

  • Sample Preparation: Begin with a fresh or frozen soil sample. If frozen, thaw on ice.

  • Washing: Add 1 ml of 120 mM PBS to 0.5 g of soil in a 2 ml microcentrifuge tube. Vortex vigorously for 1 minute and centrifuge at 10,000 x g for 5 minutes. Discard the supernatant. This step helps to remove soluble inhibitors.

  • Lysis: Add 1 ml of lysis buffer containing mannitol (B672) to the soil pellet. Vortex to resuspend the pellet. The inclusion of mannitol helps in improving DNA yield and purity.

  • Mechanical Disruption (Optional but Recommended): For soils with high clay content or to ensure lysis of resilient microorganisms, a bead-beating step can be included here.

  • Chemical Lysis: Incubate the sample at 65°C for 30 minutes with intermittent vortexing.

  • Purification:

    • Add an equal volume of phenol:chloroform:isoamyl alcohol. Vortex and centrifuge at 12,000 x g for 10 minutes.

    • Carefully transfer the upper aqueous phase to a new tube.

    • Add 0.7 volumes of isopropanol to precipitate the DNA. Incubate at -20°C for at least 1 hour.

    • Centrifuge at 14,000 x g for 20 minutes to pellet the DNA.

    • Wash the DNA pellet with 1 ml of 70% ethanol.

    • Air dry the pellet and resuspend in 50 µl of TE buffer.

  • Quality Control: Assess the DNA quality and quantity using a spectrophotometer (A260/280 and A260/230 ratios) and agarose (B213101) gel electrophoresis.

16S rRNA and ITS Amplicon Sequencing

This protocol outlines the steps for amplifying and sequencing the 16S rRNA gene (for bacteria and archaea) and the Internal Transcribed Spacer (ITS) region (for fungi) to assess microbial community composition.

Materials:

  • Extracted soil DNA

  • Primers for 16S rRNA (e.g., 515F/806R) and ITS (e.g., ITS1/ITS2)

  • PCR master mix

  • Agarose gel and electrophoresis equipment

  • DNA purification kit

  • Next-Generation Sequencing (NGS) platform (e.g., Illumina MiSeq)

Procedure:

  • PCR Amplification:

    • Set up PCR reactions in triplicate for each DNA sample. A typical 25 µl reaction includes: 12.5 µl of 2x PCR master mix, 1 µl of each forward and reverse primer (10 µM), 1-2 µl of template DNA (10-20 ng), and nuclease-free water to volume.

    • Use appropriate thermocycling conditions for the chosen primers. A general protocol is: 95°C for 3 min, followed by 30-35 cycles of 95°C for 30s, 55°C for 30s, and 72°C for 1 min, with a final extension at 72°C for 5 min.

  • Verification: Pool the triplicate PCR products for each sample. Run a small aliquot on a 1.5% agarose gel to confirm the amplification of the correct size fragment.

  • Purification: Purify the pooled PCR products using a PCR purification kit to remove primers, dNTPs, and enzymes.

  • Library Preparation: Quantify the purified amplicons. Normalize the concentration of all samples and pool them to create the sequencing library.

  • Sequencing: Perform sequencing on an NGS platform according to the manufacturer's instructions.

  • Data Analysis: Use bioinformatics pipelines such as QIIME2 or mothur for quality filtering of reads, chimera removal, operational taxonomic unit (OTU) picking or amplicon sequence variant (ASV) generation, and taxonomic assignment.

Phospholipid Fatty Acid (PLFA) Analysis

PLFA analysis provides a quantitative measure of the viable microbial biomass and a broad overview of the microbial community structure.

Materials:

  • Freeze-dried soil sample (1-5 g)

  • Bligh-Dyer extraction solvent (chloroform:methanol:citrate buffer)

  • Solid Phase Extraction (SPE) silica (B1680970) columns

  • Methanolysis reagent (methanolic KOH)

  • Hexane (B92381)

  • Internal standard (e.g., 19:0 phosphatidylcholine)

  • Gas chromatograph with a flame ionization detector (GC-FID)

Procedure:

  • Lipid Extraction:

    • Add the Bligh-Dyer extraction solvent to the freeze-dried soil sample in a glass centrifuge tube.

    • Add the internal standard.

    • Shake for at least 2 hours and then centrifuge to separate the phases.

    • Collect the organic (chloroform) phase containing the lipids.

  • Fractionation:

    • Pass the lipid extract through an SPE silica column.

    • Elute neutral lipids with chloroform, glycolipids with acetone, and phospholipids (B1166683) with methanol.

    • Collect the phospholipid fraction.

  • Methanolysis:

    • Dry the phospholipid fraction under nitrogen gas.

    • Add methanolic KOH and heat at 37°C for 15-30 minutes to convert the fatty acids to fatty acid methyl esters (FAMEs).

    • Neutralize the reaction with acetic acid.

    • Extract the FAMEs with hexane.

  • Analysis:

    • Concentrate the hexane phase under nitrogen.

    • Analyze the FAMEs using a GC-FID.

    • Identify and quantify individual PLFAs based on retention times and comparison with known standards.

Soil β-glucosidase Activity Assay

This assay measures the activity of the β-glucosidase enzyme, which is involved in the final step of cellulose degradation.

Materials:

  • Fresh, sieved soil (1 g)

  • Modified universal buffer (MUB)

  • p-nitrophenyl-β-D-glucopyranoside (PNG) substrate solution

  • 0.5 M CaCl₂

  • 0.5 M NaOH

  • Spectrophotometer

Procedure:

  • Incubation:

    • Place 1 g of soil in a test tube.

    • Add 4 ml of MUB.

    • Add 1 ml of PNG substrate solution.

    • Incubate at 37°C for 1 hour.

  • Reaction Termination and Color Development:

    • After incubation, add 1 ml of 0.5 M CaCl₂ and 4 ml of 0.5 M NaOH to stop the reaction and develop the yellow color of the p-nitrophenol product.

  • Measurement:

    • Centrifuge the tubes to pellet the soil.

    • Measure the absorbance of the supernatant at 410 nm using a spectrophotometer.

  • Controls: Prepare soil controls (add substrate after incubation and stopping reagents) and substrate-only controls.

  • Calculation: Calculate the amount of p-nitrophenol released per gram of soil per hour based on a standard curve.

Soil Nitrification Potential Assay

This assay determines the potential rate of ammonium oxidation to nitrite (B80452) by soil microorganisms.

Materials:

  • Fresh, sieved soil (5-10 g)

  • Ammonium-containing buffer solution ((NH₄)₂SO₄ in phosphate buffer)

  • Potassium chloride (KCl) solution (2 M)

  • Colorimetric reagents for nitrite determination

  • Spectrophotometer

Procedure:

  • Slurry Preparation:

    • Create a soil slurry by mixing soil with the ammonium-containing buffer solution in a flask.

  • Incubation:

    • Incubate the slurry on a shaker at a constant temperature (e.g., 25°C) in the dark.

  • Sampling:

    • At regular time intervals (e.g., 0, 1, 2, 4, 6 hours), take a subsample of the slurry.

  • Extraction:

    • Immediately mix the subsample with KCl solution to stop the nitrification process and extract the nitrite.

    • Centrifuge or filter the mixture to obtain a clear extract.

  • Nitrite Measurement:

    • Determine the nitrite concentration in the extract using a colorimetric method (e.g., Griess-Ilosvay reaction) and a spectrophotometer.

  • Calculation:

    • Plot the nitrite concentration against time. The slope of the linear portion of the graph represents the potential nitrification rate.

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_sampling Soil Sampling cluster_analysis Microbial Community Analysis soil_sampling Collect Soil Samples (Treated vs. Control) dna_extraction Soil DNA Extraction soil_sampling->dna_extraction plfa PLFA Analysis soil_sampling->plfa enzyme_assay Soil Enzyme Assays (e.g., β-glucosidase) soil_sampling->enzyme_assay nitrification_assay Nitrification Potential Assay soil_sampling->nitrification_assay sequencing 16S rRNA & ITS Amplicon Sequencing dna_extraction->sequencing bioinformatics Bioinformatics & Statistical Analysis sequencing->bioinformatics

Caption: General experimental workflow for assessing indaziflam's impact.

Logical Relationship of Indaziflam's Impact

logical_relationship cluster_direct_effect Primary Effect cluster_indirect_effects Indirect Effects on Soil Environment cluster_microbial_impact Impact on Soil Microbial Community indaziflam Indaziflam Application plant_effect Inhibition of Plant Cellulose Biosynthesis indaziflam->plant_effect plant_cover Altered Plant Cover (Reduced Weed Biomass) plant_effect->plant_cover soil_organic_matter Decreased Soil Organic Matter plant_cover->soil_organic_matter soil_nitrate Increased Soil Nitrate plant_cover->soil_nitrate community_shift Shift in Microbial Community Structure soil_organic_matter->community_shift enzyme_activity Altered Soil Enzyme Activity soil_organic_matter->enzyme_activity soil_nitrate->community_shift n_cycling Changes in Nitrogen Cycling soil_nitrate->n_cycling community_shift->enzyme_activity community_shift->n_cycling

Caption: Indirect impact of indaziflam on soil microbial communities.

References

Alion (Indaziflam) in Integrated Weed Management: Application Notes and Protocols for Sustainable Agriculture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Alion, with the active ingredient indaziflam (B594824), is a pre-emergent herbicide from the alkylazine chemical class, offering a distinct mode of action for weed management.[1] It is a crucial tool in integrated weed management (IWM) programs, particularly for sustainable agriculture, due to its long-lasting residual control of a broad spectrum of annual grasses and broadleaf weeds.[2] Indaziflam's primary mechanism is the inhibition of cellulose (B213188) biosynthesis, a process fundamental to plant cell wall formation and, consequently, plant growth.[3][4] This unique mode of action makes it an effective component for managing herbicide resistance, as there is little evidence of evolved weed resistance to it.[5][6] These application notes and protocols provide detailed information for researchers on the effective use and evaluation of this compound in sustainable agricultural systems.

Mechanism of Action

Indaziflam is classified as a Group 29 herbicide (HRAC Group L), which acts by inhibiting cellulose biosynthesis.[1] This process disrupts the formation of plant cell walls, which are essential for providing structural integrity to cells and the plant as a whole.

Key aspects of indaziflam's mechanism of action include:

  • Inhibition of Cellulose Synthase: Indaziflam targets and inhibits the activity of cellulose synthase (CESA) complexes located in the plasma membrane of plant cells.[3][7] These enzymes are responsible for polymerizing glucose monomers into long cellulose chains.

  • Disruption of Cell Wall Formation: By inhibiting CESA, indaziflam prevents the proper deposition of cellulose into the cell wall, leading to a weakened and disorganized cell structure.[4]

  • Impact on Cell Division and Elongation: The disruption of cell wall synthesis severely affects cell division and elongation, which are critical for root and shoot growth.[4] This is why indaziflam is effective as a pre-emergent herbicide, as it halts the growth of germinating seeds and young seedlings.[1][4]

  • Visible Symptoms: Plants treated with indaziflam exhibit classic symptoms of cellulose biosynthesis inhibition, such as radial swelling of roots and hypocotyls, and ectopic lignification.[3][5][6]

Below is a diagram illustrating the signaling pathway of indaziflam's mode of action.

Indaziflam's inhibition of cellulose synthase.

Application Notes

Target Weeds and Efficacy

Indaziflam provides pre-emergent control of a wide range of annual grasses and broadleaf weeds. Its efficacy is dose-dependent and can be influenced by soil type.[3][8]

Weed SpeciesCommon NameApplication Rate (g a.i./ha)Control Efficacy (%)Reference
Bromus tectorumDowny Brome35 - 70>90[2]
Poa annuaAnnual Bluegrass35 - 52.588 - 100[9]
Digitaria sp.Crabgrass35Inconsistent[9]
Eleusine indicaGoosegrass7084 - 100[10]
Bassia scopariaKochia35 - 70Not specified, but effective[2]
Oxalis corniculataCreeping Woodsorrel49 - 196≥92[10]
Cardamine hirsutaHairy Bittercress98 - 196≥95[10]
Rottboellia cochinchinensisItchgrass>50 (in clay soil)>90[8]
Panicum maximumGuinea Grass30 - 150100[8]
Digitaria horizontalisCrabgrass30 - 150100[8]
Crop and Site Safety

This compound is primarily used in non-crop areas and for perennial crops where it can be applied without harming established plants.[2] It is a selective herbicide for weed control in warm-season turf.[1] However, care must be taken as over-the-top applications on sensitive ornamental plants can cause injury.[11]

Integrated Weed Management (IWM) Strategies

For sustainable and long-term weed control, this compound should be part of an IWM program.

  • Herbicide Rotation and Tank-Mixing: To prevent the development of herbicide resistance, rotate this compound with herbicides having different modes of action. Tank-mixing with post-emergent herbicides like glyphosate (B1671968) can provide broad-spectrum control of both pre-emergent and existing weeds.[12] A pre-mix of indaziflam and glyphosate has been shown to provide excellent control of multiple weed species for up to 60 days after application.[12]

  • Cultural Practices: Combining this compound application with cultural practices like prescribed burning can enhance weed control. For instance, burning has been shown to extend the control of downy brome at lower indaziflam use rates without negatively impacting desirable native plant communities.[2]

  • Promoting Desirable Vegetation: By providing long-term control of invasive annuals, this compound can help create a window for the establishment and growth of desirable perennial grasses and forbs, contributing to the restoration of native ecosystems.[2]

Experimental Protocols

Protocol 1: Evaluating the Efficacy of Indaziflam on Target Weeds

This protocol outlines a standard methodology for assessing the pre-emergent efficacy of indaziflam in a field or greenhouse setting.

1. Experimental Design:

  • Design: Use a randomized complete block design (RCBD) with a minimum of four replications.[13]

  • Treatments: Include a range of indaziflam application rates (e.g., 0, 35, 50, 62.5, 75 g a.i./ha), a standard pre-emergent herbicide for comparison, and an untreated control.[13]

  • Plot Size: Ensure plots are of sufficient size to minimize edge effects (e.g., 2m x 5m).

2. Site Preparation and Seeding:

  • Prepare a uniform seedbed free of existing vegetation.

  • Broadcast seeds of the target weed species at a known density and incorporate them lightly into the soil.

3. Herbicide Application:

  • Calibrate a research plot sprayer to deliver a precise volume (e.g., 187 L/ha).[10]

  • Apply the herbicide treatments evenly to the soil surface before weed emergence.

  • Irrigate the plots with a known amount of water (e.g., 1.25 cm) to activate the herbicide.[10]

4. Data Collection:

  • Weed Density: Count the number of emerged weeds per unit area (e.g., per m²) at regular intervals (e.g., 14, 28, 60, 90, and 120 days after application).[10][13]

  • Weed Biomass: At the end of the experiment, harvest the above-ground weed biomass from a defined area within each plot, dry it to a constant weight, and record the dry weight.[10]

  • Phytotoxicity: Visually assess any injury to non-target plants on a scale of 0% (no injury) to 100% (plant death).[10]

5. Statistical Analysis:

  • Analyze the data using Analysis of Variance (ANOVA).

  • Use a mean separation test (e.g., Fisher's Protected LSD at α = 0.05) to determine significant differences between treatments.[14]

Below is a workflow diagram for an indaziflam efficacy trial.

Efficacy_Trial_Workflow Start Start: Define Objectives Design Experimental Design (RCBD, 4 Reps) Start->Design Preparation Site Preparation & Weed Seeding Design->Preparation Application Herbicide Application (Calibrated Sprayer) Preparation->Application DataCollection Data Collection (Density, Biomass, Phytotoxicity) Application->DataCollection Analysis Statistical Analysis (ANOVA) DataCollection->Analysis Results Results & Interpretation Analysis->Results End End: Report Findings Results->End

Workflow for an indaziflam efficacy trial.
Protocol 2: Assessing the Impact of Indaziflam on the Soil Weed Seed Bank

This protocol provides a method to evaluate the long-term effects of indaziflam on the viable weed seed bank in the soil.

1. Soil Sampling:

  • Timing: Collect soil samples before the first flush of spring or autumn weed emergence.[15]

  • Sampling Pattern: Use a systematic pattern (e.g., a 'W' pattern) to collect multiple soil cores (e.g., 20 cores) from each experimental plot.[16]

  • Sampling Depth: Collect cores to a depth of 10 cm, as this is the zone from which most weeds emerge.[15]

  • Sample Handling: Composite the cores from each plot into a single sample, mix thoroughly, and store at 4°C.[17]

2. Seed Bank Estimation (Seedling Emergence Method):

  • Sample Preparation: Spread a known weight of soil (e.g., 100g) from each composite sample in a thin layer over sterile soil in germination trays.[15][17]

  • Germination Conditions: Place the trays in a greenhouse with controlled temperature and a long photoperiod (e.g., 14 hours) to encourage germination.[17] Keep the soil consistently moist.[16][17]

  • Seedling Identification and Counting: At regular intervals (e.g., weekly) for a period of up to four months, identify, count, and remove the emerged weed seedlings.[17]

  • Dormancy Breaking: After a period of germination, a dormancy-breaking treatment (e.g., cold stratification) can be applied to the soil samples to encourage the germination of remaining dormant seeds.

3. Data Analysis:

  • Calculate the total number of emerged seedlings for each weed species per unit of soil weight or volume.

  • Extrapolate these numbers to estimate the seed bank density (seeds per m²) in the field.

  • Compare the seed bank densities between indaziflam-treated plots and control plots to determine the herbicide's impact on reducing the soil weed seed bank over time.

Conclusion

This compound (indaziflam) is a valuable tool for sustainable agriculture when used within an integrated weed management framework. Its unique mode of action as a cellulose biosynthesis inhibitor provides effective, long-term pre-emergent control of many problematic annual weeds and is beneficial for managing herbicide resistance.[2][3][5][6] By following structured protocols to evaluate its efficacy and impact on the weed seed bank, researchers can further refine best management practices for its use, contributing to more resilient and sustainable agricultural systems.

References

Application Notes and Protocols for Alion (Indaziflam) in Seasonal Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Alion® (active ingredient: indaziflam) is a pre-emergent herbicide belonging to the alkylazine chemical class.[1] It is classified as a WSSA Group 29 herbicide, which acts by inhibiting cellulose (B213188) biosynthesis.[2][3][4] This mode of action is distinct from many other common herbicides, making it a valuable tool for managing weed species that have developed resistance to other chemistries, such as those resistant to glyphosate, triazines, and ALS-inhibitors.[5][6] this compound provides long-lasting residual control of a broad spectrum of annual grasses and broadleaf weeds by preventing their germination and emergence.[4][5] Proper application timing is critical to maximize its efficacy and ensure crop safety.

Mechanism of Action

Indaziflam's primary mode of action is the inhibition of cellulose biosynthesis in plants.[7][8] Cellulose is a vital component of plant cell walls, providing structural integrity. By disrupting this process, this compound prevents the growth of the developing radicle (early root) in the seed germination zone.[5] This action halts weed development before they can emerge from the soil, effectively creating a barrier that provides control for up to six months or more under optimal conditions.[5][6]

cluster_0 Indaziflam (this compound) Action Pathway This compound This compound (Indaziflam) Application to Soil Uptake Uptake by Weed Seed Radicle/Shoot This compound->Uptake Activation by soil moisture Inhibition Inhibition of Cellulose Biosynthesis (CBI) Uptake->Inhibition Effect Disruption of Meristem and Cell Wall Formation Inhibition->Effect Result Failure of Weed Seed Germination & Emergence Effect->Result

Caption: Mechanism of action for Indaziflam (this compound).

Application Protocols for Seasonal Weed Control

Optimal performance of this compound is highly dependent on environmental conditions and application timing relative to weed germination.

Core Principle: Pre-Emergent Application

This compound is a pre-emergent herbicide and is most effective when applied before weed seeds germinate.[9] It has minimal to no post-emergent activity and will not control weeds that have already emerged.[2][9][10]

Key Application Steps:

  • Site Preparation: The soil surface should be free of excessive crop or weed debris, clumps, and cracks to ensure uniform distribution of the herbicide to the soil.[2][5][9]

  • Timing for Emerged Weeds: If weeds are already present, this compound must be tank-mixed with a suitable post-emergent (burndown) herbicide.[5][6][9] For very dense weed stands, it is recommended to apply a foliar-active herbicide first, then apply this compound 3-6 weeks later for improved residual control.[2][10]

  • Moisture and Activation: The efficacy of this compound is critically dependent on soil moisture. The ideal scenario for application is:

    • Apply to a dry soil surface.[2][11][12]

    • Allow a 48-hour period without rain or irrigation to ensure the active ingredient binds to soil particles.[2][11][12]

    • Following this dry period, the product requires activation by rainfall or irrigation (approximately 0.5 inches) within 21 days and prior to weed germination.[2]

    • Dry soil conditions following the application may result in reduced weed control.[9][10][12]

Seasonal Application Timing

1. Fall / Dormant Season Application:

  • Objective: To control winter annual weeds and provide a clean, weed-free seedbed for the following spring. Research has shown that fall applications can provide efficacy that is as good or better than spring applications.[13]

  • Timing: Apply after the primary crop has entered dormancy and before the ground freezes.[2][9] In established grasses, fall application is recommended prior to rainfall and the germination of winter annuals.[14]

  • Protocol:

    • Ensure the application strip is clean. If necessary, use a burndown herbicide two weeks prior to the this compound application to allow vegetation to die back and expose the soil.[13]

    • Apply this compound as a uniform broadcast or band spray.

    • Rely on winter precipitation for activation.

2. Spring Application:

  • Objective: To control summer annual grasses and broadleaf weeds.

  • Timing: Apply in early spring before soil temperatures rise and weed seeds begin to germinate. Application must be made to settled soil.[5][9]

  • Protocol:

    • Prepare the soil surface, ensuring it is free of debris.

    • Apply this compound before weed emergence. If early weeds have already emerged, tank-mix with a suitable post-emergent herbicide.

    • If rainfall is not anticipated, apply irrigation to activate the herbicide barrier.

Data Presentation: Efficacy and Crop Safety

Quantitative data from field research is crucial for determining optimal application strategies.

Table 1: Comparison of Fall vs. Spring this compound Application on Weed Cover This table summarizes data from a 2022 field study, demonstrating the efficacy of different application timings on seasonal weed pressure.

Application TimingTreatmentWeed Cover (Mid-June)Weed Cover (Mid-July)Weed Cover (August)Required Burndown Applications
Fall-Applied This compound< 5%< 5%< 10%0
Spring-Applied This compound~10%~15%~20%1
Control Post-Emergent Only70%> 70%> 70%2
Data adapted from a 2022 study on weed control in Albion.[13]

Table 2: Crop Safety of this compound on Established Kentucky Bluegrass This table presents crop injury data from a study evaluating different rates and timings of this compound application.

Application TimingThis compound Rate (oz/acre)Crop Injury (30 DAT¹)Crop Injury (Mid-Nov)Crop Injury (Early Spring)
Pre-Emergent (PRE) 1.00%1-2%1-5%
Pre-Emergent (PRE) 2.00%1-2%1-5%
Early Post-Emergent (EPOST)² 1.0 - 2.0N/A1-2%1-5%
Late Post-Emergent (LPOST) 1.0 - 2.0N/AN/A1-5%
¹DAT: Days After Treatment
²EPOST treatments were tank-mixed with a burndown herbicide.
Data adapted from a 2016 study on Kentucky bluegrass. Injury was observed as slight but commercially acceptable and dissipated later in the season.[15]

Experimental Protocols

Field Trial to Evaluate Optimal Application Timing of this compound

cluster_1 Experimental Workflow for Herbicide Timing Trial Site 1. Site Selection & Soil Analysis Design 2. Experimental Design (e.g., RCBD) Site->Design Plots 3. Plot Establishment & Preparation Design->Plots Treat 4. Treatment Application (Fall, Spring, Control) Plots->Treat Data 5. Data Collection (Weed Control, Crop Injury) Treat->Data Analysis 6. Statistical Analysis (ANOVA) Data->Analysis Report 7. Reporting & Conclusion Analysis->Report

Caption: Workflow for an this compound application timing field trial.

1. Objective: To determine the optimal application timing (Fall vs. Spring) of this compound for pre-emergent control of seasonal weeds and to assess crop phytotoxicity under local field conditions.

2. Materials and Methods:

  • Site Selection: Choose a site with a known history of uniform weed pressure. The soil type should be consistent with the product label (i.e., not sand, loamy-sand, or containing >20% gravel).[5]

  • Soil Analysis: Conduct a soil analysis to determine soil texture, organic matter content, pH, and cation exchange capacity.[15]

  • Experimental Design: Utilize a Randomized Complete Block Design (RCBD) with four replications.[15] Plot dimensions should be standardized (e.g., 8 x 25 feet).[15]

  • Treatments:

    • T1: Fall-Applied this compound (e.g., applied in November).

    • T2: Spring-Applied this compound (e.g., applied in March).

    • T3: Untreated Control (or standard post-emergent program).

  • Herbicide Application:

    • Use a calibrated plot sprayer to ensure accurate and uniform application.

    • Apply this compound at a label-specified rate based on soil type.

    • For plots with emerged weeds at the time of application, a non-residual burndown herbicide should be tank-mixed.

3. Data Collection:

  • Weed Control Efficacy:

    • Conduct visual ratings of percent weed control at 30, 60, 90, and 120 days after each application timing.

    • Collect weed density (counts per quadrat) and/or weed biomass (dry weight) data for dominant weed species.

  • Crop Phytotoxicity:

    • Visually assess crop injury (e.g., stunting, chlorosis, necrosis) on a scale of 0% (no injury) to 100% (crop death) at regular intervals after application.[15]

  • Environmental Data:

    • Record soil temperature, air temperature, and rainfall/irrigation events throughout the trial period.

4. Statistical Analysis:

  • Data should be subjected to Analysis of Variance (ANOVA).

  • Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means (p ≤ 0.05).

Decision-Making Framework for this compound Application

The following diagram provides a logical framework for researchers to determine the appropriate application strategy for this compound based on field conditions.

cluster_2 This compound Application Timing Decision Tree Start Are weeds emerged? NoWeeds Apply this compound Pre-Emergence Start->NoWeeds No YesWeeds Tank-mix this compound with Post-Emergent Herbicide Start->YesWeeds Yes Season Select Seasonal Timing NoWeeds->Season YesWeeds->Season Fall Fall / Dormant Application Season->Fall Winter Annuals Spring Spring Application Season->Spring Summer Annuals Conditions Check Soil Conditions Fall->Conditions Spring->Conditions Apply Proceed with Application Conditions->Apply Soil is Dry Wait Wait for Favorable Conditions (Dry Soil) Conditions->Wait Soil is Wet

Caption: Decision tree for this compound application timing.

References

Application Notes and Protocols for Laboratory Bioassays of Indaziflam Sensitivity in Weed Species

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indaziflam (B594824) is a pre-emergent herbicide that effectively controls a broad spectrum of grass and broadleaf weeds by inhibiting cellulose (B213188) biosynthesis, a unique mode of action classified under Group 29 by the Weed Science Society of America. Understanding the sensitivity of different weed species to indaziflam is crucial for effective weed management strategies and for studying the mechanisms of herbicide resistance. These application notes provide detailed protocols for laboratory-based bioassays to determine the sensitivity of various weed species to indaziflam. The protocols cover both petri dish-based germination and root growth assays and soil-based whole-plant assays.

Data Presentation: Indaziflam Sensitivity in Various Weed Species

The following table summarizes the 50% growth reduction (GR50) or effective concentration (EC50) values for several weed species, providing a comparative view of their sensitivity to indaziflam. These values represent the concentration of indaziflam required to inhibit growth or emergence by 50%.

Weed SpeciesCommon NameFamilyBioassay TypeEndpointGR50/EC50 ValueReference(s)
Poa annuaAnnual BluegrassPoaceaePetri DishRoot Length742 pM (EC70)[1]
Arabidopsis thalianaThale CressBrassicaceaePetri DishRoot Length200 - 214 pM
Echinochloa crus-galliBarnyardgrassPoaceaeGreenhouse (Soil)Seedling Emergence~80% inhibition at 33 g/ha[2][3]
Brachiaria platyphyllaBroadleaf SignalgrassPoaceaeGreenhouse (Soil)Seedling Emergence~90% inhibition at 33 g/ha[2][3]
Murdannia nudifloraDoveweedCommelinaceaeGreenhouse (Soil)Seedling Emergence~50% inhibition at 33 g/ha[2][3]
Digitaria sanguinalisLarge CrabgrassPoaceaeGreenhouse (Soil)Seedling Emergence~90% inhibition at 33 g/ha[2][3]
Cyperus rotundusPurple NutsedgeCyperaceaeGreenhouse (Soil)Shoot/Root Mass~50-80% inhibition at 33 g/ha[2][3]
Lolium perennePerennial RyegrassPoaceaeNot SpecifiedSurvival3.8 g/ha (ER50)[4]
Allium cepaOnionAmaryllidaceaeNot SpecifiedGrowth0.28 g/ha (ER50)[4]
Brassica napusOilseed RapeBrassicaceaeNot SpecifiedEmergence0.33 g/ha (LR50)[4]

Experimental Protocols

Protocol 1: Petri Dish-Based Seed Germination and Root Inhibition Bioassay

This protocol is adapted for determining the effect of indaziflam on seed germination and early root growth in a controlled laboratory environment.

1. Preparation of Indaziflam Stock and Working Solutions:

  • Stock Solution: Accurately weigh technical grade indaziflam (purity ≥98%) and dissolve it in a suitable solvent such as acetonitrile (B52724) or methanol (B129727) to prepare a stock solution of a known high concentration (e.g., 1 mg/mL).[5] Store the stock solution in a dark, sealed container at 4°C.

  • Working Solutions: Prepare a series of working solutions by serially diluting the stock solution with the germination medium (e.g., sterile distilled water, 0.5X Murashige and Skoog medium) to achieve the desired final concentrations for the dose-response curve. A typical concentration range for sensitive species might be from 1 pM to 10,000 pM.

2. Bioassay Procedure:

  • Media Preparation: Prepare a gelling agent medium such as agar (B569324) or Gelrite® (e.g., 3.75 g/L) in sterile distilled water or a nutrient solution. Autoclave the medium and allow it to cool to approximately 50-60°C.

  • Incorporation of Indaziflam: Add the appropriate volume of the indaziflam working solutions to the molten medium to achieve the final desired concentrations. Also, prepare a control medium with no indaziflam.

  • Plating: Pour approximately 20-25 mL of the indaziflam-containing or control medium into sterile petri dishes (e.g., 100 mm diameter). Allow the medium to solidify in a laminar flow hood.

  • Seed Sterilization and Plating: Surface sterilize the weed seeds using a short wash in 70% ethanol (B145695) followed by a 1-5% sodium hypochlorite (B82951) solution, and then rinse thoroughly with sterile distilled water. Place a standardized number of seeds (e.g., 10-20) onto the surface of the solidified medium in each petri dish.

  • Incubation: Seal the petri dishes with parafilm and place them in a growth chamber with controlled temperature, light, and photoperiod (e.g., 25°C, 16:8 h light:dark). Position the plates vertically to allow for straight root growth.

  • Data Collection: After a defined period (e.g., 7-14 days), measure the primary root length of each seedling. Germination percentage can also be recorded.

Protocol 2: Soil-Based Whole-Plant Bioassay

This protocol assesses the pre-emergent activity of indaziflam on weed species in a more realistic soil environment.

1. Preparation of Indaziflam Treatment Solutions:

  • Prepare a stock solution of indaziflam as described in Protocol 1.

  • Prepare a series of treatment solutions by diluting the stock solution in water to concentrations that correspond to specific application rates in grams per hectare (g/ha). The application volume needs to be calibrated for the pot surface area.

2. Bioassay Procedure:

  • Potting and Seeding: Fill pots (e.g., 10 cm x 10 cm) with a sterilized, uniform soil mix (e.g., sandy loam or a commercial potting mix). Plant a known number of seeds of the target weed species at a shallow, uniform depth (e.g., 0.5 cm).

  • Herbicide Application: Apply the indaziflam treatment solutions evenly to the soil surface of each pot using a calibrated laboratory sprayer. Ensure consistent application volume across all pots. A non-treated control group should be sprayed with water only.

  • Growth Conditions: Place the pots in a greenhouse or growth chamber with controlled temperature, humidity, and lighting suitable for the weed species being tested. Water the pots as needed, typically by subirrigation to avoid disturbing the treated soil surface.

  • Data Collection: After a predetermined period (e.g., 21-28 days after treatment), assess the effects of indaziflam. Common endpoints include:

    • Emergence Count: Number of emerged seedlings per pot.

    • Biomass Measurement: Harvest the above-ground plant material, and determine the fresh and dry weight.

    • Visual Injury Rating: Score the plants based on a visual scale for symptoms like stunting, chlorosis, and necrosis.

3. Statistical Analysis:

  • For both protocols, the collected data (e.g., root length, biomass, emergence) should be expressed as a percentage of the non-treated control for each replication.

  • Use non-linear regression analysis to fit a dose-response curve to the data. A log-logistic model is commonly used for this purpose.

  • From the fitted curve, calculate the GR50 or EC50 values, which represent the indaziflam concentration that causes a 50% reduction in the measured parameter compared to the control. Statistical software packages like R with the 'drc' package are well-suited for this analysis.[2][6][7]

Mandatory Visualizations

Experimental Workflow for Indaziflam Bioassay

Indaziflam_Bioassay_Workflow A Weed Seed Collection & Preparation C Bioassay Setup A->C B Preparation of Indaziflam Stock & Working Solutions B->C D Petri Dish Assay (Germination & Root Growth) C->D In vitro E Soil-Based Pot Assay (Emergence & Biomass) C->E In vivo F Incubation in Controlled Environment D->F E->F G Data Collection (e.g., Root Length, Biomass) F->G H Data Analysis (Dose-Response Modeling) G->H I Determination of GR50 / EC50 Values H->I

Caption: Workflow for Indaziflam Laboratory Bioassay.

Signaling Pathway of Indaziflam Action

Indaziflam_Action_Pathway Indaziflam Indaziflam CBI Cellulose Biosynthesis Inhibition (CBI) Indaziflam->CBI Primary Mode of Action CellWall Disruption of Cell Wall Formation & Integrity CBI->CellWall RootGrowth Inhibition of Root Elongation & Development CellWall->RootGrowth PlantGrowth Inhibition of Seedling Emergence & Growth RootGrowth->PlantGrowth WeedControl Weed Control PlantGrowth->WeedControl

Caption: Indaziflam's Mode of Action Pathway.

References

Troubleshooting & Optimization

factors affecting Alion herbicide efficacy in different soil types

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Alion® (Indaziflam) Herbicide Technical Support Center. This resource is designed to assist researchers, scientists, and drug development professionals in understanding the factors that influence the efficacy of this compound® herbicide in different soil types and to provide guidance for troubleshooting common experimental issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary soil factors that affect the efficacy of this compound® herbicide?

A1: The primary soil factors influencing the efficacy of this compound® (indaziflam) are soil texture (specifically clay content), organic matter (OM) content, and soil moisture.[1][2][3] Soil pH can also play a role in the sorption of the herbicide.[2]

Q2: How does soil texture impact the performance of this compound®?

A2: Soils with higher clay content generally require higher application rates of this compound® for effective weed control compared to sandy soils.[1][4] This is due to the higher sorption capacity of clay particles, which can bind the herbicide and make it less available in the soil solution for uptake by weed seeds.[1] Conversely, in coarser textured (sandy) soils, lower rates are often sufficient.[4][5]

Q3: What is the role of organic matter in this compound® efficacy?

A3: Organic matter content is a critical factor.[1] Higher organic matter in the soil leads to increased sorption of indaziflam (B594824), which reduces its availability in the soil solution and can decrease weed control effectiveness.[1][2][3] Consequently, soils with high organic matter may require higher doses of this compound® to achieve the desired level of weed control.[3][5][6] For example, one study noted that a soil with 16.8% organic matter required 10 to 100 times higher doses of indaziflam to achieve a 50% reduction in the growth of Kochia scoparia compared to a soil with 0.4% organic matter.[3][5]

Q4: How does soil moisture affect the activation and performance of this compound®?

A4: Soil moisture is essential for the activation of this compound®.[4][7][8] The herbicide needs to be incorporated into the soil with moisture from rainfall or irrigation to be taken up by germinating weed seeds.[8] Optimal performance is often observed when the application is made to a dry soil surface, followed by a period without moisture for 48 hours to allow the active ingredient to bind to soil particles, and then followed by an activation event (rain or irrigation) within 21 days.[4][9] Insufficient moisture after application can lead to reduced weed control as some weeds may germinate and emerge from below the treated soil layer.[4][7]

Q5: Does the presence of crop residue or debris on the soil surface affect this compound®'s performance?

A5: Yes, excessive crop or weed debris on the soil surface can negatively impact the efficacy of this compound®.[4][7] This debris can intercept the herbicide, preventing a uniform distribution from reaching the soil surface, which may result in reduced weed control.[4][7] For improved performance, it is recommended to remove heavy debris before application.[4] However, some studies have shown that the presence of crop residues or organic compost did not compromise the efficacy of indaziflam.[1][10]

Q6: What is the persistence of this compound® in the soil?

A6: Indaziflam, the active ingredient in this compound®, is known for its long residual activity.[1][2] Its half-life (DT50) in soil is approximately 150 days.[2][10] Studies have shown dissipation times (DT50) ranging from 95 to 119 days in sandy clay oxisol and 135 to 161 days in clay oxisol.[10][11][12] The persistence can be influenced by the application dose, with higher doses leading to longer persistence.[10][13]

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
Reduced or Inconsistent Weed Control 1. Inappropriate Application Rate for Soil Type: The applied rate may be too low for the soil's clay or organic matter content.[1][3][4]- Analyze soil texture and organic matter content. - Consult the product label for recommended rates based on soil properties.[4][6] - Consider increasing the application rate within the recommended range for fine-textured, high organic matter soils.[4]
2. Lack of Activation: Insufficient soil moisture following application.[4][7][8]- Ensure the application is followed by adequate rainfall or irrigation within a few weeks.[8] - If conditions are dry, consider a shallow irrigation to activate the herbicide.
3. Presence of Emerged Weeds: this compound® is a pre-emergent herbicide with little to no activity on already emerged weeds.[4][6][7]- Apply this compound® before weed seeds germinate. - If weeds have already emerged, tank-mix this compound® with a suitable post-emergent herbicide.[6]
4. Non-Uniform Application: Heavy crop/weed debris on the soil surface preventing herbicide-to-soil contact.[4][7]- Remove excessive surface debris before application.[4] - Ensure uniform spray coverage of the soil.
Crop Injury 1. Application to Stressed or Unhealthy Crops: Crops under stress may be more susceptible to injury.[4]- Do not apply to crops that are exhibiting low vigor due to factors like disease, drought, or nutrient deficiency.[4]
2. Herbicide Reaching Crop Roots: Open channels or cracks in the soil can allow the herbicide to move into the root zone.[4][7][14]- Ensure the soil surface is smooth and free of cracks at the time of application. Fill in any depressions around the base of the crop.[4][7]
3. Incorrect Application Rate for Soil Type: Using a rate too high for coarse-textured, low organic matter soils can increase the risk of crop injury.- Strictly follow the label's rate recommendations for your specific soil type.[4][6]
Unexpectedly Rapid Herbicide Dissipation 1. Environmental Conditions: While indaziflam has low volatility and is not prone to photodegradation, microbial degradation is a primary dissipation pathway.[2] Specific soil microbial communities could potentially lead to faster breakdown.- Characterize the microbial population of the soil if rapid dissipation is consistently observed.
2. Leaching: Although indaziflam has low mobility, some leaching can occur, especially in sandy soils with low organic matter.[2]- Analyze soil horizons to determine the vertical distribution of the herbicide.

Data Presentation

Table 1: Influence of Soil Properties on this compound® (Indaziflam) Application Rates

Soil PropertyImplication for this compound® EfficacyRecommended Action
High Clay Content Increased sorption, reduced availability.[1]Use higher end of the recommended rate range.[4]
Low Clay Content (Sandy Soil) Lower sorption, higher availability.[5]Use lower end of the recommended rate range.[4]
High Organic Matter (>1%) Increased sorption, reduced availability.[1][3]Higher application rates may be necessary.[6]
Low Organic Matter (<1%) Lower sorption, higher availability.Use lower application rates.[15]

Table 2: Dissipation Time (DT50) of Indaziflam in Different Soil Types

Soil TypeDT50 (days)Reference
Sandy Clay Oxisol (OXIsc)95 - 119[10][11][12]
Clay Oxisol (OXIcl)135 - 161[10][11][12]
General Soil~150[2][10]

Experimental Protocols

Protocol 1: Greenhouse Efficacy Study of Indaziflam in Different Soil Types

This protocol is based on the methodology described by Amim et al. (2014).[16]

  • Soil Preparation: Collect samples of different soil types (e.g., sand, clay, sandy clay loam). Sieve the soil to ensure homogeneity and place it in perforated trays.

  • Weed Seeding: Sow seeds of the target weed species at a consistent depth (e.g., 0.015 m) in the prepared soil trays.

  • Herbicide Application:

    • Prepare a range of indaziflam doses (e.g., 0, 30, 60, 90, 120, and 150 g a.i. ha⁻¹).

    • Apply the herbicide solutions uniformly to the surface of the moist soils.

  • Experimental Conditions: Maintain the trays in a greenhouse under controlled conditions. Provide daily irrigation (e.g., approx. 5 mm) to ensure adequate moisture for herbicide activation and weed germination.

  • Data Collection:

    • Assess weed emergence at regular intervals (e.g., 7 days after emergence).

    • Evaluate weed control (e.g., visual injury rating, biomass reduction) at a predetermined time point (e.g., 40 days after treatment).

  • Data Analysis: Analyze the data to determine the effect of soil type and herbicide dose on the control of each weed species.

Protocol 2: Field Dissipation and Leaching Study of Indaziflam

This protocol is based on the methodology described in studies by da Silva et al. (2024).[10][11][12]

  • Experimental Setup:

    • Select field sites with different soil types (e.g., sandy clay Oxisol and clay Oxisol).

    • Establish experimental plots in a randomized block design.

  • Herbicide Application: Apply indaziflam at the desired rate (e.g., 75 g a.i. ha⁻¹) to the soil surface.

  • Soil Sampling for Dissipation:

    • Collect soil core samples from different depths (e.g., 0-5 cm) at various time intervals after application (e.g., 0, 30, 60, 90, 120, 150, 180, and 210 days).

    • Analyze the soil samples for indaziflam residues using high-performance liquid chromatography (HPLC).

    • Calculate the dissipation time 50% (DT50) using a first-order kinetic model.

  • Leaching Assessment (Column Study):

    • Collect undisturbed soil columns from the field sites.

    • Apply indaziflam to the surface of the soil columns.

    • Simulate a rainfall event (e.g., 100 mm) to induce leaching.

    • Section the soil columns into different depth increments after the rainfall simulation.

    • Use a bioindicator plant (e.g., soybean) sown at different depths in the sectioned columns to assess the presence of herbicidally active residues. Evaluate injury and biomass reduction of the bioindicator plant.

Mandatory Visualizations

Factors_Affecting_Alion_Efficacy cluster_soil Soil Properties cluster_herbicide Herbicide Behavior cluster_outcome Experimental Outcome Soil_Texture Soil Texture (Clay vs. Sand) Sorption Sorption (Binding to Soil) Soil_Texture->Sorption influences Organic_Matter Organic Matter Content Organic_Matter->Sorption increases Soil_Moisture Soil Moisture Activation Activation Soil_Moisture->Activation required for Bioavailability Bioavailability in Soil Solution Sorption->Bioavailability decreases Weed_Control_Efficacy Weed Control Efficacy Bioavailability->Weed_Control_Efficacy determines Activation->Bioavailability enables

Caption: Logical relationship of soil factors affecting this compound® efficacy.

Troubleshooting_Workflow Start Start: Reduced Weed Control Observed Check_Soil_Properties 1. Analyze Soil Properties (Texture & Organic Matter) Start->Check_Soil_Properties Rate_Appropriate Was Application Rate Appropriate for Soil Type? Check_Soil_Properties->Rate_Appropriate Adjust_Rate Adjust Rate for Future Applications (Consult Label) Rate_Appropriate->Adjust_Rate No Check_Moisture 2. Review Post-Application Moisture Conditions Rate_Appropriate->Check_Moisture Yes Resolution Likely Cause Identified Adjust_Rate->Resolution Moisture_Adequate Was Moisture Adequate for Activation? Check_Moisture->Moisture_Adequate Plan_Activation Ensure Post-Application Irrigation/Rainfall Moisture_Adequate->Plan_Activation No Check_Weed_Status 3. Assess Weed Status at Application Moisture_Adequate->Check_Weed_Status Yes Plan_Activation->Resolution Weeds_Emerged Were Weeds Already Emerged? Check_Weed_Status->Weeds_Emerged Use_Post_Emergent Tank-Mix with a Post-Emergent Herbicide Weeds_Emerged->Use_Post_Emergent Yes Weeds_Emerged->Resolution No Use_Post_Emergent->Resolution

Caption: Troubleshooting workflow for reduced this compound® efficacy.

Alion_Mode_of_Action This compound This compound® (Indaziflam) Applied to Soil Activation Activation by Soil Moisture This compound->Activation Uptake Uptake by Germinating Weed Seed Radicle/Shoot Activation->Uptake Inhibition Inhibition of Cellulose Biosynthesis (Group 29) Uptake->Inhibition Cell_Wall_Disruption Disruption of Cell Wall Formation Inhibition->Cell_Wall_Disruption Growth_Cessation Cessation of Root and Shoot Growth Cell_Wall_Disruption->Growth_Cessation Weed_Death Weed Seedling Death Prior to Emergence Growth_Cessation->Weed_Death

Caption: Simplified mode of action pathway for this compound® herbicide.

References

Technical Support Center: Mitigating Alion® Herbicide Runoff and Leaching

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the environmental impact of Alion® herbicide through the management of runoff and leaching in agricultural settings.

Frequently Asked Questions (FAQs)

Q1: What are the active ingredients in this compound® herbicide and what are their primary modes of action?

A1: this compound® herbicide contains indaziflam (B594824), a pre-emergent herbicide belonging to the alkylazine chemical group.[1] Its mode of action is the inhibition of cellulose (B213188) biosynthesis in plants, which disrupts the formation of the cell wall in developing weeds.[2][3] This mechanism is effective at preventing the emergence of a wide range of annual grasses and broadleaf weeds.

Q2: What are the key environmental concerns associated with this compound® herbicide application?

A2: The primary environmental concerns with this compound® are surface runoff and leaching into groundwater. The product label for this compound® includes a surface water advisory, noting its potential to impact surface water quality due to rainwater runoff, especially in poorly draining soils with shallow groundwater.[4] It also has a groundwater advisory due to its potential to leach into groundwater in areas with permeable soils and a shallow water table.[4]

Q3: What soil characteristics increase the risk of this compound® herbicide runoff and leaching?

A3: Several soil characteristics can increase the risk of runoff and leaching. Runoff risk is higher on fields with a significant slope, compacted soils, and soils with high clay content.[5][6] Leaching risk is greater in permeable soils, such as sandy soils, particularly where the water table is shallow.[4] The mobility of indaziflam, the active ingredient in this compound®, is influenced by soil organic matter and clay content, with higher sorption (and thus lower mobility) in soils with higher organic matter and clay content.[4][7]

Q4: What are the general best management practices (BMPs) to reduce herbicide runoff and leaching?

A4: General BMPs include:

  • Application Timing: Avoid applying herbicides shortly before a forecasted heavy rainfall.[5]

  • Buffer Zones: Establish and maintain vegetative filter strips (VFS) or buffer zones between treated areas and water bodies.[5]

  • Tillage Practices: Conservation tillage practices can reduce soil erosion and runoff, though their effect on leaching can be complex and variable.[5][8]

  • Irrigation Management: Proper irrigation scheduling can prevent over-watering and reduce the potential for runoff and leaching.[5]

  • Integrated Pest Management (IPM): Utilizing IPM strategies can help minimize overall herbicide use.[5]

Troubleshooting Guides for Experimental Studies

This section provides troubleshooting guidance for common issues encountered during laboratory and field experiments designed to evaluate this compound® herbicide runoff and leaching.

Soil Column Leaching Experiments
Problem Possible Causes Solutions
Poor or inconsistent drainage in soil columns. - Soil compaction during packing.- Accumulation of water at the base of the column due to lack of capillary pull.[9]- Pack the soil in the column in small, uniform layers to the desired bulk density.- Place a sponge or other porous material at the bottom of the column to create a downward capillary force and improve drainage.[9]
Preferential flow of water and herbicide through the column. - Presence of macropores, cracks, or channels in the soil column, especially in undisturbed soil cores.- For packed columns, ensure uniform packing. For undisturbed cores, be aware of this potential and consider using a tracer dye to visualize flow paths.[10]
Low recovery of this compound® (indaziflam) in leachate or soil segments. - Strong adsorption to soil components, especially in soils with high organic matter or clay content.[4][7]- Degradation of the herbicide during the experiment.- Issues with the analytical method.- Characterize the soil properties (organic matter, clay content, pH) before the experiment.[4]- Conduct the experiment within the known half-life of indaziflam or account for degradation in the analysis.- Troubleshoot the analytical method (see HPLC troubleshooting below).
Inconsistent results between replicate columns. - Variability in soil packing.- Inconsistent water application.- Differences in temperature or light conditions if using a bioassay.- Standardize the soil packing procedure meticulously.- Use a peristaltic pump or a regulated flow device for precise and consistent water application.- Maintain uniform environmental conditions for all replicates.
Simulated Rainfall Runoff Experiments
Problem Possible Causes Solutions
No or minimal runoff generated. - Rainfall intensity is too low for the soil type and slope.- High infiltration rate of the soil.[11]- Increase the rainfall intensity of the simulator.[12]- Pre-wet the soil to a certain moisture content before the experiment to reduce initial infiltration.
High variability in runoff volume and herbicide concentration between plots. - Natural heterogeneity of the soil across the experimental site.- Uneven application of the herbicide.- Non-uniform rainfall distribution from the simulator.- Characterize the soil properties of each plot before the experiment.- Calibrate the application equipment to ensure uniform herbicide distribution.- Calibrate the rainfall simulator to ensure consistent rainfall intensity across all plots.[12]
Clogging of runoff collection systems with sediment. - High soil erosion rates, particularly on steep slopes or with intense rainfall.- Install a pre-filter or sediment trap at the inlet of the collection system.- Design the collection flumes and samplers to handle the expected sediment load.
Analytical (HPLC) Troubleshooting
Problem Possible Causes Solutions
High backpressure. - Clogged column or guard column.- Precipitation of salts in the system.- Blocked inlet frit.[10]- Backflush the column.- Replace the guard column or frit.- Flush the system with a strong solvent to dissolve precipitates.[10]
Peak tailing or splitting. - Column degradation.- Sample solvent incompatible with the mobile phase.- Contamination at the column inlet.[13]- Use a new column or a different stationary phase.- Inject the sample in a solvent that is compatible with the mobile phase.[13]- Clean the column inlet or replace the guard column.[13]
Baseline noise or drift. - Contaminated mobile phase or solvents.- Detector lamp issues.- Air bubbles in the system.[10]- Use high-purity solvents and degas the mobile phase.- Check and replace the detector lamp if necessary.- Purge the pump and detector to remove air bubbles.[10]

Data Presentation

Physicochemical Properties of this compound® Herbicide Active Ingredient (Indaziflam)
PropertyValueReference
Chemical Group Alkylazine[1]
Mode of Action Cellulose Biosynthesis Inhibitor[2]
Water Solubility 2.8 mg/L (at 20°C)[7]
Organic Carbon Sorption Coefficient (Koc) 396 - 1,000 L/kg (indicates low to moderate mobility)[2][7][14]
Soil Half-life (DT50) Moderately persistent, can be >150 days[7][14]
Effectiveness of Mitigation Strategies for Herbicide Runoff
Mitigation StrategyReported Reduction in Herbicide RunoffFactors Influencing EffectivenessReferences
Vegetative Filter Strips (VFS) 10% - 98%Width of the strip, vegetation type and density, slope, inflow rate, soil type.[15][16]
Conservation Tillage (e.g., No-Till) Variable - can decrease or in some cases increase herbicide loss in runoff depending on conditions.Reduces soil erosion, but can increase macropore flow. Effectiveness depends on the specific herbicide, soil type, and rainfall patterns.[5]
Spot Spraying Can significantly reduce herbicide concentrations in runoff by reducing the total amount applied.The percentage of the area treated.[6][11]

Experimental Protocols

Protocol 1: Laboratory Soil Column Leaching Study

Objective: To quantify the leaching potential of this compound® herbicide through a specific soil type under controlled conditions.

Materials:

  • Glass or PVC columns (e.g., 30 cm length, 5-10 cm diameter).

  • Sieved soil, characterized for texture, organic matter, pH, and bulk density.

  • This compound® herbicide analytical standard or formulated product.

  • Simulated rainwater (e.g., 0.01 M CaCl2 solution).

  • Peristaltic pump or similar device for controlled water application.

  • Leachate collection vessels.

  • HPLC system for analysis.

Methodology:

  • Column Packing: Uniformly pack the soil into the columns to a predetermined bulk density. Place a porous material (e.g., glass wool or sponge) at the bottom of the column to support the soil and facilitate drainage.[9]

  • Pre-conditioning: Saturate the soil columns with simulated rainwater from the bottom up to ensure complete wetting and to remove trapped air. Allow the columns to drain to field capacity.

  • Herbicide Application: Apply a known amount of this compound® herbicide to the surface of the soil in each column.

  • Leaching: Apply simulated rainwater to the top of the columns at a constant, predetermined rate using a peristaltic pump.[15]

  • Leachate Collection: Collect the leachate that drains from the bottom of the columns in fractions at regular time intervals.

  • Soil Sectioning: At the end of the experiment, carefully extrude the soil from the columns and section it into desired depth increments (e.g., 0-5 cm, 5-10 cm, etc.).

  • Extraction and Analysis: Extract the herbicide from the leachate fractions and soil sections using an appropriate solvent. Analyze the extracts using a validated HPLC method to determine the concentration of indaziflam.

  • Data Analysis: Calculate the mass balance of the applied herbicide, determining the percentage that has leached through the column, the amount remaining in each soil section, and the amount that may have degraded.

Protocol 2: Field-Scale Simulated Rainfall Runoff Study

Objective: To evaluate the effectiveness of a vegetative filter strip (VFS) in reducing this compound® herbicide runoff from a treated agricultural plot.

Materials:

  • Established experimental plots with and without a VFS.

  • Rainfall simulator capable of producing uniform rainfall at a desired intensity.[12]

  • Runoff collection system (e.g., flumes and automated water samplers) at the edge of each plot.

  • Spraying equipment for herbicide application.

  • This compound® herbicide.

  • HPLC system for analysis.

Methodology:

  • Plot Establishment: Delineate experimental plots on a field with a known slope. For the VFS treatment, establish a dense stand of appropriate vegetation at the downslope edge of the plot.

  • Herbicide Application: Apply this compound® herbicide to the plots (excluding the VFS) at the desired rate using calibrated spray equipment.

  • Simulated Rainfall: At a specified time after herbicide application (e.g., 24 hours), apply simulated rainfall to the plots at a constant, predetermined intensity and duration.[12]

  • Runoff and Sediment Sampling: Collect runoff water and suspended sediment samples at the outlet of each plot at regular intervals throughout the rainfall event using the automated samplers.

  • Flow Measurement: Continuously measure the runoff flow rate from each plot.

  • Sample Processing: Separate the water and sediment phases of the collected samples.

  • Extraction and Analysis: Extract the herbicide from both the water and sediment phases. Analyze the extracts using a validated HPLC method to determine the concentration of indaziflam.

  • Data Analysis: Calculate the total runoff volume, sediment yield, and herbicide load (mass) for each plot. Determine the percentage reduction in runoff volume, sediment, and herbicide load for the plots with the VFS compared to the control plots without a VFS.

Mandatory Visualizations

Experimental_Workflow_Soil_Column_Leaching cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Characterize Soil (Texture, OM, pH) prep2 Pack Soil Columns prep1->prep2 prep3 Pre-condition Columns prep2->prep3 exp1 Apply this compound® Herbicide prep3->exp1 exp2 Simulated Rainfall (Leaching) exp1->exp2 exp3 Collect Leachate exp2->exp3 ana2 Solvent Extraction (Soil & Leachate) exp3->ana2 exp3->ana2 ana1 Section Soil Columns ana1->ana2 ana3 HPLC Analysis ana2->ana3 ana4 Calculate Mass Balance ana3->ana4 Runoff_Mitigation_Logic cluster_mitigation Mitigation Strategies herbicide This compound® Herbicide Application runoff_leaching Potential for Runoff & Leaching herbicide->runoff_leaching bmp1 Vegetative Filter Strips runoff_leaching->bmp1 Intercepts Flow bmp2 Conservation Tillage runoff_leaching->bmp2 Reduces Erosion bmp3 Irrigation Management runoff_leaching->bmp3 Controls Water Input bmp4 Application Timing runoff_leaching->bmp4 Avoids Heavy Rain reduced_impact Reduced Environmental Impact bmp1->reduced_impact bmp2->reduced_impact bmp3->reduced_impact bmp4->reduced_impact

References

Investigating Weed Resistance Mechanisms to Indaziflam: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating weed resistance mechanisms to the herbicide indaziflam (B594824).

Troubleshooting Guides

This section addresses specific issues that may arise during experimentation, offering potential causes and solutions in a structured question-and-answer format.

Issue / QuestionPotential CausesRecommended Solutions
Why am I seeing inconsistent results in my whole-plant bioassays? 1. Genetic Variability: Weed populations, especially outcrossing species, can have high genetic diversity, leading to varied responses.[1][2] 2. Seed Dormancy/Viability: Seeds collected at different maturities or stored improperly can have variable germination rates.[3] 3. Environmental Conditions: Fluctuations in greenhouse temperature, light, and humidity can affect plant growth and herbicide efficacy. 4. Application Error: Inconsistent spray coverage, incorrect herbicide concentration, or variations in plant growth stage at the time of application.[3]1. Use standardized populations: If possible, use well-characterized susceptible and resistant biotypes. For field samples, collect seeds from multiple plants (at least 30) to get a representative sample.[3] 2. Standardize seed handling: Collect mature seeds, store them in dry, cool conditions, and consider pre-germination tests to ensure viability.[3] 3. Control environment: Maintain consistent and optimal growing conditions in a greenhouse or growth chamber.[4] 4. Calibrate equipment: Ensure spray equipment is calibrated to deliver a consistent volume and that plants are at the recommended growth stage for treatment.[3]
My dose-response curve is not fitting the expected sigmoidal model. What could be wrong? 1. Inappropriate Dose Range: The selected herbicide concentrations may be too high or too low to capture the full response range.[5] 2. High Biological Variance: As with inconsistent results, genetic variability can lead to a scattered dose-response. 3. Data Entry Errors: Simple mistakes in recording or transcribing data can distort the curve.1. Conduct a range-finding experiment: Use a wide range of doses to identify the approximate GR50 (the dose causing 50% growth reduction) and then select 6-8 doses around this point for the definitive experiment.[5] 2. Increase replication: Use more plants per dose to better account for biological variability. 3. Double-check all data: Verify measurements and data entry for accuracy.
I suspect metabolic resistance, but the application of a P450 inhibitor (e.g., malathion, PBO) did not restore susceptibility in the resistant population. Does this rule out metabolic resistance? 1. Alternative Metabolic Pathways: Resistance may be conferred by other enzyme families like glutathione (B108866) S-transferases (GSTs) or glycosyltransferases (GTs), which are not affected by P450 inhibitors.[6] 2. Reduced Herbicide Absorption/Translocation: The resistance mechanism might involve reduced uptake of the herbicide or its sequestration in vacuoles, rather than enhanced metabolism.[6][7] 3. Novel Resistance Mechanism: The resistance in your population could be due to a mechanism not yet characterized for indaziflam.1. Test other inhibitors: If available, use inhibitors of other enzyme families. 2. Conduct uptake and translocation studies: Use radiolabeled indaziflam to track its movement and accumulation in susceptible versus resistant plants. 3. Employ 'omics' approaches: Use transcriptomics (RNA-seq) and metabolomics to get a broader view of the genes and metabolic pathways that are differentially regulated between resistant and susceptible populations.[8]
My RNA-seq data shows thousands of differentially expressed genes. How do I identify the key candidates for resistance? 1. Stress Response Genes: Herbicide application can induce a general stress response in plants, leading to the differential expression of many genes not directly related to the resistance mechanism.[9] 2. Genetic Background Noise: If the resistant and susceptible biotypes are not closely related, many genetic differences will be unrelated to herbicide resistance.[9]1. Compare constitutive expression: Analyze gene expression in untreated resistant and susceptible plants to identify genes that are constitutively upregulated in the resistant biotype.[7] 2. Use near-isogenic lines (NILs): If available, use NILs to minimize genetic background noise. 3. Focus on relevant gene families: Prioritize the analysis of genes known to be involved in herbicide metabolism (e.g., P450s, GSTs, GTs, ABC transporters). 4. Integrate with metabolomics data: Look for correlations between upregulated genes and the accumulation of specific metabolites.

Frequently Asked Questions (FAQs)

1. What is the known mode of action of indaziflam?

Indaziflam is a cellulose (B213188) biosynthesis inhibitor (CBI), classified under HRAC Group 29. It disrupts the formation of the plant's cell wall by inhibiting the deposition of crystalline cellulose.[10] This affects cell division and elongation in the growing meristematic regions of emerging seedlings.[10] While it is a CBI, its specific molecular target is different from other CBIs like isoxaben, and it is effective against both monocot and dicot weeds.[6]

2. What are the primary suspected mechanisms of resistance to indaziflam?

The first reported case of indaziflam resistance in Poa annua (annual bluegrass) points towards a non-target-site resistance (NTSR) mechanism.[2][6] Investigations using cytochrome P450 inhibitors did not reverse resistance, suggesting that enhanced metabolism via this pathway may not be the primary cause.[2][6] Research has indicated that altered herbicide absorption may be a contributing factor, as lower concentrations of indaziflam were found in resistant plants compared to susceptible ones.[7]

3. How do I set up a basic experiment to confirm indaziflam resistance?

A whole-plant dose-response bioassay is the standard method for confirming resistance.[3][11] This involves growing suspected resistant and known susceptible populations from seed in a controlled environment and treating them with a range of indaziflam doses. The response (e.g., biomass reduction, survival rate) is measured after a set period (typically 21-28 days), and the doses required to cause a 50% reduction in growth (GR50) are calculated for each population. The resistance index (RI) is then determined by dividing the GR50 of the resistant population by the GR50 of the susceptible population.

4. What is the difference between target-site resistance (TSR) and non-target-site resistance (NTSR)?

  • Target-Site Resistance (TSR): This occurs due to a mutation in the gene that codes for the protein targeted by the herbicide. This change prevents the herbicide from binding to its target, rendering it ineffective.

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent the herbicide from reaching its target at a toxic concentration. This can include reduced uptake, altered translocation, sequestration of the herbicide, or enhanced metabolic detoxification by enzymes such as cytochrome P450s, GSTs, and GTs.[6]

5. Can environmental factors influence the expression of indaziflam resistance?

Yes. Studies on indaziflam-resistant Poa annua have shown that cooler temperatures can increase the level of resistance. This is an important consideration when conducting experiments and interpreting field observations.

Experimental Protocols

Whole-Plant Dose-Response Bioassay

This protocol is adapted from standard methodologies for testing herbicide resistance.[3]

Objective: To quantify the level of resistance to indaziflam in a weed population.

Materials:

  • Seeds from putative resistant and known susceptible weed populations.

  • Pots (e.g., 10 cm diameter) filled with a standard potting mix.

  • Controlled environment growth chamber or greenhouse.

  • Indaziflam formulation and appropriate adjuvants.

  • Calibrated laboratory spray chamber.

  • Balance for weighing biomass.

Methodology:

  • Seed Germination: Sow seeds of each population in separate trays. Once emerged, transplant uniform seedlings (e.g., at the 2-3 leaf stage) into individual pots. Grow under controlled conditions (e.g., 22°C/18°C day/night, 16-hour photoperiod).

  • Herbicide Preparation: Prepare a stock solution of indaziflam. Perform serial dilutions to create a range of 6-8 doses that bracket the expected GR50 values for both susceptible and resistant populations. Include an untreated control.

  • Herbicide Application: Apply the herbicide treatments to the plants at the appropriate growth stage using a calibrated spray chamber. Ensure even coverage.

  • Data Collection: After a specified period (e.g., 21 days), assess plant survival and/or harvest the above-ground biomass for each plant. Dry the biomass in an oven at 60°C for 72 hours and record the dry weight.

  • Data Analysis: For each population, calculate the average biomass for each dose and express it as a percentage of the untreated control. Fit a non-linear regression model (e.g., a four-parameter log-logistic model) to the dose-response data to determine the GR50. Calculate the Resistance Index (RI = GR50 resistant / GR50 susceptible).

Cellulose Biosynthesis Inhibition Assay ([14C]Glucose Incorporation)

This protocol is based on methods to directly measure the effect of inhibitors on cellulose synthesis.[12][13]

Objective: To determine if indaziflam inhibits cellulose biosynthesis in plant tissues and to compare the level of inhibition between suspected resistant and susceptible biotypes.

Materials:

  • Etiolated seedlings (e.g., Arabidopsis, Poa annua) of resistant and susceptible biotypes.

  • [14C]Glucose.

  • Indaziflam.

  • Liquid scintillation cocktail and vials.

  • Scintillation counter.

  • Acetic-nitric reagent (8:1:2 acetic acid:nitric acid:water).

Methodology:

  • Seedling Growth: Grow seedlings in the dark on agar (B569324) plates to produce etiolated hypocotyls.

  • Treatment Incubation: Excise hypocotyls and incubate them in a buffer solution containing a range of indaziflam concentrations and a known amount of [14C]Glucose for a short period (e.g., 2 hours).[12]

  • Cellulose Extraction: After incubation, wash the tissues to remove unincorporated radiolabel. Boil the samples in the acetic-nitric reagent to hydrolyze non-cellulosic polysaccharides.[12]

  • Quantification: The remaining insoluble pellet, which is primarily crystalline cellulose, is washed and then mixed with a liquid scintillation cocktail.

  • Data Analysis: Measure the amount of incorporated 14C in a scintillation counter. Compare the level of inhibition across different indaziflam concentrations and between the resistant and susceptible populations.

Metabolic Profiling using LC-MS

This protocol provides a general workflow for identifying metabolites that may be involved in indaziflam resistance.[14][15]

Objective: To compare the metabolite profiles of indaziflam-treated and untreated resistant and susceptible plants to identify potential detoxification products or altered metabolic pathways.

Materials:

  • Plant tissue from resistant and susceptible biotypes (treated and untreated).

  • Liquid nitrogen.

  • Extraction solvent (e.g., 80% methanol).

  • High-performance liquid chromatography-mass spectrometry (LC-MS) system.

  • Centrifuge, vortexer.

Methodology:

  • Sample Collection: Treat resistant and susceptible plants with indaziflam. At various time points, collect tissue samples and immediately flash-freeze them in liquid nitrogen. Include untreated controls for both biotypes.

  • Metabolite Extraction: Homogenize the frozen tissue and extract metabolites using a cold extraction solvent. Centrifuge to pellet debris and collect the supernatant.

  • LC-MS Analysis: Inject the extracts into an LC-MS system. Use a suitable column (e.g., C18 for non-polar metabolites) and a gradient elution method to separate the metabolites. The mass spectrometer will detect and quantify the mass-to-charge ratio of the eluted compounds.

  • Data Processing: Use specialized software to process the raw LC-MS data. This includes peak detection, alignment, and normalization.

  • Statistical Analysis: Use multivariate statistical methods (e.g., Principal Component Analysis - PCA, Orthogonal Projections to Latent Structures-Discriminant Analysis - OPLS-DA) to identify metabolites that differ significantly between the resistant and susceptible populations, both with and without indaziflam treatment.

  • Metabolite Identification: Attempt to identify significant metabolites by comparing their mass spectra and retention times to databases or authentic standards.

Visualizations

Signaling Pathways and Workflows

Indaziflam_Action_and_Resistance cluster_0 Indaziflam Action in Susceptible Plant cluster_1 Potential Non-Target-Site Resistance (NTSR) Mechanisms Indaziflam Indaziflam Uptake CSC Cellulose Synthase Complex (CSC) Indaziflam->CSC Inhibits Cellulose Cellulose Synthesis CSC->Cellulose Blocked CellWall Cell Wall Formation Cellulose->CellWall Impaired Growth Plant Growth CellWall->Growth Inhibited Indaziflam_R Indaziflam ReducedUptake Reduced Uptake/Absorption Indaziflam_R->ReducedUptake Blocked Metabolism Enhanced Metabolism (e.g., GSTs, GTs) Indaziflam_R->Metabolism Sequestration Vacuolar Sequestration Indaziflam_R->Sequestration CSC_R Cellulose Synthase Complex (CSC) ReducedUptake->CSC_R Less Herbicide Reaches Target Detoxified Non-toxic Metabolites Metabolism->Detoxified Metabolism->CSC_R Less Herbicide Reaches Target Sequestration->CSC_R Less Herbicide Reaches Target

Caption: Putative action of indaziflam and potential NTSR mechanisms.

Experimental_Workflow cluster_confirmation Resistance Confirmation cluster_mechanism Mechanism Investigation start Suspected Resistance in Field Population seed_collection 1. Seed Collection (Resistant & Susceptible Biotypes) start->seed_collection dose_response 2. Whole-Plant Dose-Response Assay seed_collection->dose_response calc_ri 3. Calculate GR50 & Resistance Index (RI) dose_response->calc_ri cbi_assay 4a. Cellulose Biosynthesis Inhibition Assay calc_ri->cbi_assay synergist_assay 4b. Synergist Assays (e.g., P450/GST inhibitors) calc_ri->synergist_assay omics 4c. 'Omics' Analysis (Transcriptomics, Metabolomics) calc_ri->omics interpretation 5. Data Integration & Hypothesis Generation cbi_assay->interpretation synergist_assay->interpretation omics->interpretation

Caption: Workflow for investigating indaziflam resistance.

References

optimizing Alion application rates for long-term weed suppression

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the application of Alion (active ingredient: indaziflam) for long-term weed suppression experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the application and evaluation of this compound herbicide.

Issue Potential Cause Troubleshooting Steps
Poor or Inconsistent Weed Control 1. Application to Emerged Weeds: this compound is a pre-emergence herbicide and has little to no effect on weeds that have already germinated.[1][2]- Solution: For existing weeds, this compound should be tank-mixed with a labeled post-emergence (foliar-active) herbicide.[1][2][3] In dense weed stands, apply a foliar herbicide 3-6 weeks before the this compound application for improved performance.[3]
2. Lack of Soil Moisture: this compound requires moisture for activation and to move into the weed seed germination zone.[2][3][4][5] Dry conditions after application can lead to reduced efficacy.[2][3]- Solution: Apply this compound to moist soil or when rainfall or irrigation is expected within a few weeks.[5][6] If conditions remain dry, supplemental irrigation may be necessary to activate the herbicide.[2][4]
3. Heavy Surface Debris: A thick layer of crop residue, leaves, or other debris can intercept the herbicide, preventing it from reaching the soil surface uniformly.[2][3][7]- Solution: Where practical, remove excessive debris from the soil surface before application to ensure even distribution.[2][3]
4. Improper Application Rate: Using a rate that is too low for the soil type or target weed species can result in decreased control.- Solution: Consult the application rate tables and adjust the rate based on soil texture. Finer textured soils with higher clay content may require a higher use rate within the recommended range.[3][4]
5. Soil Properties: Soil characteristics such as high organic matter or specific pH levels can affect the bioavailability of indaziflam (B594824).[8][9]- Solution: Conduct preliminary soil analysis to understand the organic matter content and pH. In soils with high organic matter, the herbicide may be more readily adsorbed, potentially requiring rates at the higher end of the recommended range.[8]
Crop Injury or Phytotoxicity 1. Direct Contact with Foliage or Roots: Direct spray contact with leaves, green bark, or exposed roots of the crop can cause injury.[2][10]- Solution: Use directed spray nozzles to apply the herbicide only to the soil at the base of the crop. Avoid application during windy conditions to prevent drift.
2. Application to Stressed or Young Crops: Crops that are under stress (e.g., from drought, disease, or nutrient deficiency) or are not well-established may be more susceptible to injury.[3][4][7]- Solution: Only apply this compound to healthy, well-established crops. For many perennial crops, it is recommended to wait at least one to three years after planting before application.[2][6][11]
3. Cracks or Channels in the Soil: Openings in the soil surface can allow the herbicide to move directly to the crop's root zone, causing injury.[3][4][7]- Solution: Before application, ensure the soil surface is smooth and free of cracks. If depressions exist around the base of the crop, fill them with soil.[3][4][7]
Unexpectedly Short Residual Control 1. Environmental Conditions: High rainfall or excessive irrigation can lead to faster dissipation of the herbicide from the soil profile. The half-life of indaziflam in soil can range from 30 to over 150 days depending on conditions.[8][12][13]- Solution: While some moisture is necessary for activation, avoid applications in areas prone to significant water runoff or erosion.[3][4] In high rainfall areas, a split application (if permitted by the label for that crop) might provide more consistent long-term control.
2. Microbial Degradation: Soil microbes contribute to the breakdown of indaziflam over time.- Solution: This is a natural process. For extended control, reapplication may be necessary, adhering to the maximum annual application rate and minimum interval between applications.[14]

Frequently Asked Questions (FAQs)

1. What is the mode of action of this compound (indaziflam)?

This compound's active ingredient, indaziflam, is a cellulose (B213188) biosynthesis inhibitor (CBI).[15][16][17][18] It works by preventing the formation of cellulose in the cell walls of susceptible plants.[19][20] This action inhibits cell division and elongation, ultimately stopping the growth of germinating weed seeds and seedlings.[12][19] It is classified as a Group 29 herbicide.[5]

2. How long can I expect weed control from a single application of this compound?

This compound can provide pre-emergence control of a broad spectrum of grass and broadleaf weeds for up to six months.[1][21] The duration of residual control is influenced by factors such as application rate, soil type, rainfall, and the specific weed species present.[13]

3. What are the optimal soil conditions for this compound application?

For best results, apply this compound to a dry soil surface, followed by moisture (rain or irrigation) within a few weeks to activate the herbicide.[3][6] The soil should be free of heavy debris, clods, and cracks to ensure uniform coverage and prevent movement to crop roots.[3][6]

4. Can this compound be used to control weeds that have already emerged?

No, this compound is a pre-emergence herbicide and is not effective against established weeds.[1] If weeds are present at the time of application, this compound must be tank-mixed with a suitable post-emergence herbicide for effective control.[2]

5. Are there any restrictions on crop rotation after using this compound?

Yes, due to its long residual activity, there are significant crop rotation restrictions. Do not rotate to any crop not listed on the label within 24 months of the last application, as injury may occur.[3]

Data Presentation: Application Rates for Long-Term Suppression

The following tables provide a summary of recommended application rates for this compound to achieve long-term weed suppression in various perennial crops. Rates should be adjusted based on soil texture.

Table 1: this compound Application Rates for Pome Fruit, Stone Fruit, and Tree Nuts

Soil TextureApplication Rate (fl oz/acre)Maximum Annual Rate (fl oz/acre)
Coarse3.5 - 5.010.3[14]
Medium5.0 - 6.510.3[14]
Fine6.5 - 7.010.3[14]
Note: A minimum of 30 days is required between applications, with a 90-day interval in Florida and Georgia.[2]

Table 2: this compound Application Rates for Grapes and Citrus

CropApplication Rate (fl oz/acre)Maximum Annual Rate (fl oz/acre)
Grapes3.5 - 5.010.3[14]
Citrus3.5 - 6.510.3[14]
Note: For grapes, vines must be established for at least three years.[6] For citrus, the pre-harvest interval is 7 days.[3]

Table 3: this compound Application Rates for Caneberries (Subgroup 13-07A)

Application Rate (mL/hectare)Maximum Applications per SeasonRemarks
375One[11][22]Apply to plantings established for at least one year.[11]

Experimental Protocols

Protocol 1: Evaluating the Efficacy of Indaziflam on Weed Seedling Emergence

  • Objective: To determine the dose-dependent effect of indaziflam on the emergence of target weed species.

  • Materials: Target weed seeds (e.g., Poa annua, Digitaria sanguinalis), potting medium (sandy loam soil), pots or trays, indaziflam stock solution, and a calibrated sprayer.

  • Methodology:

    • Fill pots with a consistent amount of soil.

    • Sow a predetermined number of weed seeds at a uniform depth (e.g., 1 cm).

    • Prepare serial dilutions of indaziflam to achieve a range of application rates (e.g., 0, 30, 60, 90, 120, 150 g a.i. ha⁻¹).[23]

    • Apply the herbicide solutions evenly to the soil surface using a calibrated sprayer.

    • Water the pots to activate the herbicide, simulating a rainfall event.

    • Place pots in a controlled environment (greenhouse) with optimal conditions for weed germination.

    • Assess weed emergence counts at regular intervals (e.g., 7, 14, 21, and 28 days after treatment).

Protocol 2: Assessing the Impact of Soil Type on Indaziflam Residual Activity

  • Objective: To evaluate the influence of different soil textures on the long-term efficacy of indaziflam.

  • Materials: Three distinct soil types (e.g., sandy loam, clay loam, silty clay), bio-indicator weed species (highly sensitive to indaziflam), indaziflam, and column leaching apparatus.

  • Methodology:

    • Pack chromatography columns with each of the three soil types.

    • Apply indaziflam at a standard rate to the surface of each soil column.

    • Simulate rainfall events over a period of time by passing a known volume of water through the columns.

    • Collect leachate to analyze for indaziflam mobility (optional, requires analytical instrumentation).

    • At various time points (e.g., 30, 60, 90, 120, 180 days), collect soil samples from different depths of the columns.

    • Conduct a bioassay by planting the sensitive indicator weed seeds into the collected soil samples.

    • Measure the germination rate and biomass of the indicator weeds to determine the residual herbicidal activity in the soil over time.

Visualizations

Indaziflam_Signaling_Pathway cluster_plasma_membrane Plasma Membrane cluster_cell_wall Cell Wall CESA_complex Cellulose Synthase (CESA) Complex Cellulose Cellulose Microfibrils CESA_complex->Cellulose synthesizes Indaziflam Indaziflam (this compound) Inhibition Inhibition of CESA Activity Indaziflam->Inhibition binds to Inhibition->CESA_complex Reduced_Velocity Reduced Velocity of CESA Particles Inhibition->Reduced_Velocity Increased_Density Increased Density of CESA Particles Inhibition->Increased_Density Disrupted_Cell_Wall Disrupted Cell Wall Formation Reduced_Velocity->Disrupted_Cell_Wall Increased_Density->Disrupted_Cell_Wall Weed_Control Weed Germination Inhibited Disrupted_Cell_Wall->Weed_Control

Caption: Indaziflam's mechanism of action, inhibiting cellulose synthesis.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_incubation Phase 3: Incubation & Activation cluster_data Phase 4: Data Collection Soil_Prep Soil & Pot Preparation Seed_Sowing Weed Seed Sowing Soil_Prep->Seed_Sowing Herbicide_App This compound Application (Varying Rates) Seed_Sowing->Herbicide_App Activation Watering for Activation Herbicide_App->Activation Incubation Greenhouse Incubation Activation->Incubation Emergence_Count Weed Emergence Counts Incubation->Emergence_Count Biomass_Measurement Biomass Measurement Emergence_Count->Biomass_Measurement

Caption: Workflow for evaluating this compound efficacy on weed emergence.

References

Technical Support Center: Troubleshooting Inconsistent Weed Control with Alion® Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alion® Herbicide. This resource is designed for researchers, scientists, and drug development professionals to address common issues that may arise during experimentation, leading to inconsistent weed control.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action for this compound® Herbicide and how does it impact its application?

This compound® Herbicide, with the active ingredient indaziflam, is a Group 29 herbicide.[1][2] Its primary mode of action is the inhibition of cellulose (B213188) biosynthesis in plants.[2][3][4] This disruption of cellulose production prevents weed seeds from germinating and emerging by inhibiting the growth of the early root (radicle) in the germination zone.[3] Consequently, this compound® is a pre-emergence herbicide and will not control weeds that have already emerged.[1][2][5] For effective control, the herbicide must be present in the soil before weed seeds germinate. If weeds are already present at the time of application, a tank mix with a suitable post-emergent (foliar-active) herbicide is necessary.[1][6][7]

Q2: What are the ideal environmental conditions for this compound® Herbicide application to ensure maximum efficacy?

Optimal performance of this compound® Herbicide is highly dependent on specific environmental conditions, primarily related to soil moisture. The ideal application scenario is to a dry soil surface, followed by a 48-hour period without rain or irrigation.[1][3][5][8] This initial dry period allows the active ingredient to bind to soil particles.[1][5][8] Following this, moisture is crucial for activation. The label recommends adequate rainfall or an irrigation event (ideally 0.5 inches of water) within 21-28 days of application and before weed seed germination.[1][3][8][9] Dry soil conditions following the application and activation period may lead to reduced weed control.[1][2]

Q3: How does soil composition affect the performance of this compound® Herbicide?

Soil texture and organic matter content are critical factors influencing the efficacy and crop safety of this compound® Herbicide. The herbicide is not recommended for use on soils with a gravel content of 20% or more, or on sand or loamy-sand soils.[3][9] In lighter sandy loam soils, inconsistent control of certain weeds has been observed, particularly under low rainfall conditions.[10] Conversely, soils with high clay content may require higher application rates for effective control.[7] The application rate is also adjusted based on the soil's organic matter (OM) content. For instance, in vineyards, the maximum use rate is lower for soils with less than 1% OM compared to those with over 1% OM.[3]

Q4: Can tank mixing this compound® Herbicide with other products lead to inconsistent results?

Yes, improper tank mixing can lead to physical incompatibility and reduced efficacy.[1][6] It is crucial to follow the correct mixing order. When tank-mixing with glyphosate (B1671968), for example, this compound® should always be added to the spray tank and agitated well before adding the glyphosate product.[11] Adding this compound® after glyphosate has been shown to cause flocculation (the formation of clumps).[11] A "jar test" is always recommended before mixing large batches to ensure compatibility of all components, including liquid fertilizers, other pesticides, and additives.[1][6][7] Indications of incompatibility, such as the formation of solids, typically appear within 5 to 15 minutes.[1][6][7]

Troubleshooting Guides

Problem: Poor weed control despite applying this compound® Herbicide at the recommended rate.

This issue can stem from several factors related to application timing, soil conditions, and activation. Follow this troubleshooting workflow to identify the potential cause.

start Start: Inconsistent Weed Control Observed q1 Were weeds already emerged at the time of application? start->q1 a1_yes This compound is a pre-emergent herbicide and will not control emerged weeds. Solution: Apply a post-emergent herbicide. For future applications, tank mix this compound with a foliar-active herbicide if weeds are present. q1->a1_yes Yes q2 Was the soil surface dry at application and for 48 hours after? q1->q2 No end_node If issues persist, consider soil type analysis and review application equipment calibration. a1_yes->end_node a2_no Premature moisture can lead to improper binding of the active ingredient to soil particles. Solution: Re-evaluate application timing for future experiments to ensure a dry soil surface post-application. q2->a2_no No q3 Did the application receive adequate moisture (rain or irrigation) for activation within 21 days? q2->q3 Yes a2_no->end_node a3_no Moisture is required to activate the herbicide. Dry conditions post-application can result in reduced control. Solution: If possible, apply supplemental irrigation to activate the herbicide. q3->a3_no No q4 Is the soil surface covered with excessive crop or weed debris? q3->q4 Yes a3_no->end_node a4_yes Excessive debris can prevent uniform distribution of the herbicide to the soil surface, reducing efficacy. Solution: Remove debris before application for better soil contact. q4->a4_yes Yes q4->end_node No a4_yes->end_node

Caption: Troubleshooting workflow for inconsistent this compound® Herbicide efficacy.

Problem: Signs of crop injury after this compound® Herbicide application.

Crop injury can occur if the herbicide comes into contact with sensitive plant tissues or moves into the root zone.

start Start: Crop Injury Observed q1 Did the spray contact crop foliage, green bark, or fruit? start->q1 a1_yes Direct contact with non-mature tissues can cause injury or death. Solution: Use shielded sprayers or other methods to direct the spray to the soil at the base of the crop. Ensure only mature, callused brown bark is sprayed. q1->a1_yes Yes q2 Are there open channels or cracks in the soil around the crop? q1->q2 No end_node Review crop establishment and vigor. Stressed crops are more susceptible to injury. a1_yes->end_node a2_yes Cracks in the soil can allow the herbicide to reach the crop roots, causing injury. Solution: Fill in any depressions or cracks in the soil before application. q2->a2_yes Yes q3 Is the soil type appropriate for this compound application (e.g., not sandy or high in gravel)? q2->q3 No a2_yes->end_node a3_no This compound is not recommended for sandy soils or soils with high gravel content, as it can leach into the root zone. Solution: Discontinue use on inappropriate soil types. Consult soil analysis results before application. q3->a3_no No q3->end_node Yes a3_no->end_node

Caption: Troubleshooting workflow for crop injury after this compound® application.

Data Presentation

Table 1: this compound® Herbicide Application Rate Guidelines Based on Soil Organic Matter (OM) in Vineyards.

Soil Organic Matter (OM) ContentMaximum Use Rate per Application (oz/A)Maximum Use Rate per Application (lb ai/A)
< 1%3.50.045
> 1%5.00.065
Data sourced from Rutgers New Jersey Center for Wine Research and Education.[3]

Table 2: Influence of Soil Type on Herbicide Performance Under Reduced Rainfall.

Soil TypeHerbicide Treatment for Broad-Spectrum ControlObservation
Clay LoamMatrix, Chateau, or a tank mix of the twoExcellent weed control despite not having timely required rainfall.
Sandy LoamThis compound + Pindar GT or Chateau + MatrixTank mixes were necessary for control across all rated species. This compound alone showed reduced control of panicle willowherb.
Data synthesized from observations on the influence of environmental and soil factors on pre-emergent herbicide activity.[10]

Experimental Protocols

Protocol 1: Jar Test for Tank Mix Compatibility

Objective: To determine the physical compatibility of this compound® Herbicide with other pesticides, fertilizers, or additives before mixing in the spray tank.

Materials:

  • A clean, clear glass jar with a lid (1 pint or 1 quart)

  • Water source (use the same water that will be used for the spray mixture)

  • This compound® Herbicide

  • All other products to be tank-mixed (e.g., foliar-active herbicides, liquid fertilizers)

  • Pipettes or measuring spoons for accurate measurement

Methodology:

  • Add water to the jar, filling it halfway.

  • Add the tank mix components one at a time, in the recommended mixing order, shaking the jar to mix after each addition. The general mixing order is:

    • Water-dispersible granules (WG)

    • Wettable powders (WP)

    • Suspension concentrates (SC) like this compound®

    • Emulsifiable concentrates (EC)

    • Soluble liquids (SL) like glyphosate

    • Adjuvants

  • Use amounts of each product that are proportional to the intended application rates. For example, if the spray volume is 20 gallons per acre, and the rate of a product is 1 pint per acre, add 1/20th of a pint (approximately 2.4 ml) to a 1-gallon equivalent test.

  • After adding all components, fill the jar with the remaining water, cap it securely, and shake vigorously.

  • Let the jar stand for 15-30 minutes and observe for any signs of incompatibility.[1][6]

  • Observations for Incompatibility: Look for the formation of flakes, crystals, sludge, gels, oily layers, or any separation of components. If any of these are observed, the tank mix is not physically compatible and should not be used.[1]

Protocol 2: Evaluating the Impact of Soil Moisture on this compound® Herbicide Activation

Objective: To determine the optimal timing and amount of water (irrigation) needed for the activation of this compound® Herbicide under controlled conditions.

Materials:

  • Multiple research plots with a consistent soil type and weed seed bank.

  • This compound® Herbicide

  • Calibrated spray equipment

  • Irrigation system with controllable water application rates

  • Weed assessment tools (e.g., quadrats for weed counts)

Methodology:

  • Prepare research plots, ensuring a uniform and debris-free soil surface.

  • Apply this compound® Herbicide at the recommended rate to all plots.

  • Divide the plots into different treatment groups based on the timing and amount of post-application water:

    • Control: No irrigation.

    • Treatment A: 0.25 inches of water applied 2 days after application.

    • Treatment B: 0.5 inches of water applied 2 days after application.

    • Treatment C: 0.5 inches of water applied 7 days after application.

    • Treatment D: 0.5 inches of water applied 21 days after application.

  • Maintain a weed-free buffer zone around each plot to prevent interference.

  • Assess weed emergence and density in each plot at regular intervals (e.g., 30, 60, and 90 days after application).

  • Data Analysis: Compare the weed control efficacy between the different treatment groups to determine the most effective activation strategy. This will provide quantitative data on the importance of timely moisture for herbicide performance. This experimental design is based on the principles outlined in the product labels and extension documents.[1][3]

References

Technical Support Center: Alion® (indaziflam) Herbicide Activation and Performance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers and scientists investigating the efficacy and behavior of Alion® herbicide (active ingredient: indaziflam). It provides answers to frequently asked questions, troubleshooting guidance for common experimental issues, and summaries of quantitative data and experimental protocols related to the critical role of irrigation in herbicide activation and performance.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of this compound® (indaziflam) activation?

A1: this compound® is a pre-emergence herbicide that works by inhibiting cellulose (B213188) biosynthesis in germinating weeds.[1][2] For it to be effective, moisture is required to "activate" the herbicide in the soil.[3][4] This activation process moves the indaziflam (B594824) into the soil layer where weed seeds germinate, allowing the emerging seedlings to come into contact with a lethal dose.[1][4]

Q2: What is the ideal irrigation schedule for optimal this compound® performance?

A2: The optimal schedule involves a specific dry/wet cycle. Best results are obtained when this compound® is applied to a dry soil surface, followed by a 48-hour period without rain or irrigation.[4][5] This initial dry period is crucial for binding the active ingredient to soil particles, preventing downward movement away from the weed germination zone.[4][5] Following this 48-hour window, adequate moisture from rain or irrigation is needed within 21 days to activate the herbicide before weed seeds germinate.[4][5]

Q3: How much water is required to activate this compound®?

A3: If using sprinkler irrigation for activation, approximately 0.5 inches of water is considered ideal.[1] This amount is typically sufficient to incorporate the herbicide into the top inch of soil where most weeds germinate, without moving it too deep into the soil profile.[1]

Q4: What happens if irrigation or rain occurs immediately after application (within the 48-hour window)?

A4: Applying water within 48 hours of application is discouraged.[1][4][5] This can reduce crop safety by potentially moving the herbicide deeper into the soil profile, closer to the roots of the desired crop, before it has adequately bound to surface soil particles.[1][5]

Q5: What is the consequence of delayed irrigation after the 48-hour dry period?

A5: If activating moisture is not received within a reasonable timeframe (e.g., within 21 days), weeds may germinate and emerge from below the treated soil layer.[3][4][5] Dry soil conditions following the initial 48-hour binding period can lead to reduced or failed weed control because the herbicide is not activated and available in the soil solution to affect the germinating weeds.[3][5]

Q6: Can this compound® control weeds that have already emerged?

A6: No. This compound® is a pre-emergence herbicide and will not control weeds that are already emerged at the time of application.[3][4] If weeds are present, a tank mix with a suitable foliar-active (post-emergence) herbicide is necessary for control.[3][4]

Section 2: Troubleshooting Guide

This section addresses common issues encountered during experiments.

Problem: Poor or inconsistent weed control after this compound® application.

  • Possible Cause 1: Inadequate or Improperly Timed Moisture

    • Question: Was the soil surface dry at the time of application and for 48 hours afterward?

    • Guidance: Application to a dry surface followed by a 48-hour rain-free/irrigation-free period is optimal for binding the herbicide to soil particles.[5] Failure to provide this dry period can lead to reduced efficacy.

    • Question: Was activating rainfall or irrigation (approx. 0.5 inches) received within 21 days of application?

    • Guidance: this compound® requires moisture for activation. If conditions remain dry, the herbicide will not be available to control germinating weeds.[3][5] Weeds that germinate before activation will not be controlled.[3][4]

    • Question: Is the soil water potential extremely low?

    • Guidance: Research has shown that the phytotoxicity of indaziflam is significantly reduced at soil water potentials below -200 kPa.[6][7] Some weeds, like Kochia, can germinate in drier conditions than are required for indaziflam activation, leading to control failures.[6][7]

  • Possible Cause 2: Presence of Emerged Weeds or Excessive Debris

    • Question: Were weeds already emerged at the time of application?

    • Guidance: this compound® is strictly a pre-emergence herbicide. A post-emergence herbicide should be tank-mixed if weeds are present.[3]

    • Question: Was the soil surface covered in heavy crop or weed debris?

    • Guidance: Dense surface debris can prevent a uniform distribution of the herbicide from reaching the soil, resulting in patchy or poor control.[3]

  • Possible Cause 3: Soil Disturbance Post-Application

    • Question: Was the soil in the treated area disturbed after application (e.g., by tillage, hilling)?

    • Guidance: Disturbing the soil after application can disrupt the herbicide barrier, allowing weeds to emerge from untreated soil.[1]

  • Possible Cause 4: Sub-optimal Soil Characteristics

    • Question: What are the soil characteristics of the experimental plot?

    • Guidance: this compound® use may be restricted on certain soil types, such as sand, loamy-sand, or soils with high gravel content (>20%), for certain crops due to an increased risk of crop injury.[1] Furthermore, herbicide sorption is influenced by soil properties like organic matter and clay content, which can affect its availability and mobility.[8][9]

Section 3: Quantitative Data Summary

The following tables summarize key data from research studies on indaziflam.

Table 1: Indaziflam Dissipation and Weed Control Efficacy Over Time in a Flood-Irrigated System

Days After First ApplicationApplication Rate (g/ha)Weed Control (%)Indaziflam Half-Life Range (Days)
2636.5 & 73.1Similar across rates\multirow{3}{*}{30 - 86}
6336.5 & 73.1Similar across rates
9036.5 & 73.1Control was lower in "impacted" areas

Data sourced from a study in a flood-irrigated pecan orchard. "Impacted" refers to areas with prior tree injury symptoms.[10]

Table 2: Influence of Soil Organic Matter (SOM) on Indaziflam Efficacy

Soil PropertyInfluence on EfficacyKey Finding
Soil Organic Matter (SOM)HighSOM accounted for the highest proportion of variability (R² = 0.79) in predicting the herbicide dose needed for 80% kochia growth reduction.[6]
Soil Water PotentialHighPhytotoxicity was greatly reduced at soil water potentials below -200 kPa.[6][7]

Data from a study on Kochia scoparia L. control.[6][7]

Section 4: Experimental Protocols

Detailed methodologies from key experiments are provided for replication and reference.

Protocol 1: Analysis of Indaziflam Movement and Dissipation in a Field Setting

  • Objective: To determine the mobility, dissipation, and efficacy of indaziflam in a flood-irrigated field setting.

  • Methodology:

    • Herbicide Application: Apply indaziflam at desired rates (e.g., 0, 36.5, and 73.1 g/ha) to field plots.[10]

    • Soil Sampling: Collect soil core samples at multiple depths (e.g., 0–15 cm, 15–30 cm, and 30–46 cm).[10]

    • Sampling Timeline: Collect samples at defined intervals after application (e.g., 26, 63, 90, and 126 days after the first application, and 4, 30, and 56 days after a second application).[10]

    • Analysis: Analyze soil samples for indaziflam concentrations using appropriate analytical methods like high-performance liquid chromatography (HPLC) to determine dissipation rates and half-life.[11]

    • Efficacy Evaluation: Concurrently, assess percent weed control in the plots at each sampling interval.[10]

This protocol is based on the methodology described by González-Delgado et al.[10]

Protocol 2: Greenhouse Bioassay for Herbicide Efficacy in Different Soil Types

  • Objective: To evaluate the influence of soil physicochemical characteristics on indaziflam efficacy.

  • Methodology:

    • Soil Preparation: Obtain soils with different textures (e.g., sand, clay, sandy clay loam). Sieve the soil and place it in perforated trays.[12]

    • Weed Seeding: Sow seeds of target weed species at a shallow, uniform depth (e.g., 0.015 m).[12]

    • Herbicide Application: Apply a range of indaziflam doses (e.g., 0, 30, 60, 90, 120, 150 g a.i. ha⁻¹) to the soil surface.[12]

    • Irrigation: Immediately after application, place trays under a consistent irrigation schedule (e.g., daily irrigation of ~5 mm) to ensure herbicide activation.[12]

    • Data Collection: Assess weed emergence at set intervals (e.g., 7 days after emergence) and final weed control (e.g., 40 days after treatment) by visual rating or biomass measurement.[12]

This protocol is adapted from general greenhouse bioassay methods.[12][13]

Section 5: Visual Guides & Workflows

The following diagrams illustrate key processes and decision-making logic for researchers.

Caption: Recommended workflow for this compound® application and activation.

Troubleshooting Start Poor Weed Control Observed Q1 Was activating moisture (rain/irrigation) applied within 21 days? Start->Q1 Q2 Was soil surface dry for 48h post-application? Q1->Q2 Yes R1 Cause: Failed Activation Weeds germinated before herbicide was activated. Q1->R1 No Q3 Were weeds already emerged at application? Q2->Q3 Yes R2 Cause: Premature Movement Herbicide may have leached before binding to soil. Q2->R2 No Q4 Was soil surface disturbed post-application? Q3->Q4 No R3 Cause: Incorrect Herbicide Use This compound® lacks post-emergence activity. Q3->R3 Yes R4 Cause: Disrupted Barrier Herbicide layer was broken, allowing weed emergence. Q4->R4 Yes

Caption: Troubleshooting logic for poor this compound® performance.

References

Alion Herbicide Technical Support Center: Preventing Crop Injury in Newly Planted Orchards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent crop injury when using Alion (indaziflam) herbicide in newly planted orchards during experimental trials.

Troubleshooting Guide: Diagnosing and Mitigating Crop Injury

This guide addresses specific issues that may arise during or after the application of this compound herbicide.

Issue 1: Signs of phytotoxicity (stunting, chlorosis, necrosis) are observed in young trees after this compound application.

  • Possible Cause 1: Incorrect Application Timing. this compound was applied to trees that had not been established for the minimum required duration.

    • Solution: Review experimental logs to confirm the transplanting date of the trees. Cease further applications on trees that do not meet the age requirements specified on the product label. For future applications, ensure trees have been established for the minimum period (e.g., at least one to three full growing seasons, depending on the crop).[1][2][3] For replanting individual trees within a treated area, the treated soil must be removed from the transplant hole and replaced with untreated soil.[4]

  • Possible Cause 2: Direct Contact with Susceptible Tree Parts. The herbicide spray came into contact with green bark, foliage, roots, or fruit.

    • Solution: Immediately assess the extent of the damage. For future applications, ensure that only trunks with callused, mature brown bark are sprayed.[1][5] Use protective, non-porous wraps or grow tubes around the trunks of young trees to prevent contact.[1] Avoid applications in windy conditions to prevent drift.[5]

  • Possible Cause 3: Unfavorable Soil Conditions. this compound was applied to soil with high gravel content, open cracks, or depressions around the tree base.

    • Solution: Analyze soil composition and structure in the affected area. This compound should not be used on soils with 20% or more gravel content.[1][6][7] Before application, fill any depressions or cracks around the base of the crop to prevent the herbicide from reaching the root zone.[1][8] Ensure the soil is settled before application.[2][3]

  • Possible Cause 4: Stressed Crop Condition. The trees were under stress from other factors (e.g., drought, disease, nutrient deficiency) at the time of application.

    • Solution: Evaluate overall tree health. Do not treat crops that exhibit low vigor or are stressed, as they are more susceptible to herbicide injury.[1] Provide supportive care, such as appropriate irrigation and fertilization, to help affected trees recover.[9]

Issue 2: Reduced weed control efficacy, leading to potential crop competition and injury.

  • Possible Cause 1: Application to Heavy Debris. The soil surface was covered with significant crop or weed debris, preventing uniform distribution of the herbicide.

    • Solution: For future applications, remove excessive debris from the soil surface before applying this compound to ensure it reaches the soil.[1][8]

  • Possible Cause 2: Lack of Moisture for Activation. Insufficient rainfall or irrigation occurred after application.

    • Solution: this compound requires moisture for activation to establish a barrier in the soil.[5][7] If dry conditions persist after application, provide supplemental irrigation (e.g., at least 1/4 inch or 7 mm) to activate the herbicide.[2][7]

  • Possible Cause 3: Emerged Weeds Present at Application. this compound is a pre-emergent herbicide and was applied to weeds that had already germinated.

    • Solution: this compound has limited to no activity on emerged weeds.[6][7] For existing weeds, this compound should be tank-mixed with a suitable post-emergent (knockdown) herbicide.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound (indaziflam)? A1: this compound's active ingredient, indaziflam, is a Group 29 herbicide.[6] It works by inhibiting cellulose (B213188) biosynthesis in plants.[10][11][12][13] This action disrupts the formation of cell walls, which stops the growth of the developing root in the seed germination zone, thereby preventing weed emergence.[2][7]

Q2: What is the minimum age for trees before this compound can be safely applied? A2: The minimum establishment period varies by crop. For many tree nut and pome/stone fruit crops, trees must be established for at least three full growing seasons.[2][3] For some crops like citrus and caneberries, the minimum is one year.[1][3] For grapes, it can be up to five seasons.[3][7] Always consult the specific product label for the crop in your experiment.

Q3: Can this compound be applied to newly transplanted trees? A3: Generally, no. However, there are exceptions for certain potted and protected citrus transplants. For new citrus groves, this compound can be applied one month after planting if the trees were from potted plants (not bare-rooted), are actively growing, and their trunks are protected by non-porous wraps.[1]

Q4: What soil types should be avoided for this compound application? A4: Avoid using this compound on soils with 20% or more gravel content, or on sand and loamy-sand soils for certain crops like grapes.[1][2][3][6] Additionally, do not apply to soils with less than 1% organic matter.[2]

Q5: How does soil condition at the time of application impact crop safety? A5: The soil surface should be smooth and settled.[2][3] Open channels or cracks can allow the herbicide to move directly to the crop's root system, causing severe injury or death.[1][8] Depressions around the base of trees from transplanting should be filled in prior to application.[1][8]

Quantitative Data Summary

ParameterGuidelineCrops MentionedSource(s)
Minimum Tree Age 1 year after transplantingCitrus, Caneberries, Bushberries, Hops[1][3]
3 full growing seasonsApples, Pears, Peaches, Almonds, etc.[2][3]
5 full growing seasonsGrapes[3][7]
Soil Restrictions < 20% gravel contentGeneral recommendation for orchards[1][6][7]
> 1% organic matterApples, Grapes[2]
Avoid sand or loamy-sandGrapes[2][3]
Activation Moisture Requires ~1/4 inch (7 mm)General recommendation[2][7]
Replanting Interval 12 months for labeled cropsPome fruit, stone fruit, grapes, tree nuts[4]
24 months for non-labeled cropsGeneral[4]

Experimental Protocols

Protocol 1: Pre-Application Site Preparation to Prevent Root Exposure

  • Inspect the Orchard Floor: Before application, walk the experimental plots to identify any soil cracking, particularly in heavier soils prone to drying.

  • Examine Tree Bases: Check the base of each newly planted tree for depressions or settling that may have occurred after transplanting.

  • Fill Depressions: Use surrounding soil to fill any channels, cracks, or depressions. Ensure the soil is level around the tree trunk. This prevents the herbicide from funneling down to the sensitive root system during application or subsequent irrigation/rainfall.[1][8]

  • Clear Debris: Remove heavy layers of leaves, weeds, or other organic debris from the area to be sprayed to ensure a uniform application of this compound onto the soil surface.[1]

  • Confirm Soil Settlement: Verify that the soil has fully settled after any recent soil disturbances, such as tillage or transplanting, before application.[2][3]

Protocol 2: Application Method for Young Trees

  • Protect Young Trunks: For trees that have not yet developed a fully callused, mature brown bark, affix a non-porous protective wrap, grow tube, or waxed container around the lower trunk.[1] The wrap should extend from the soil line to a height above the expected spray zone.

  • Calibrate Sprayer: Use a calibrated orchard sprayer with nozzles that produce a coarse droplet size to minimize drift.[5]

  • Directed Spray: Apply this compound as a directed spray to the soil at the base of the trees. Ensure the spray does not contact any foliage, green bark, or fruit.[1][5]

  • Avoid Stressed Plants: Do not apply to trees showing signs of stress, such as wilting, discoloration, or poor vigor, due to factors like drought, disease, or nutrient deficiencies.[1]

  • Post-Application Activation: If no rainfall is forecast, apply a minimum of 1/4 inch of irrigation water to move the herbicide into the soil and activate its pre-emergent barrier.[2]

Visualizations

Alion_Pathway This compound This compound (Indaziflam) Applied to Soil Activation Activation by Rainfall / Irrigation This compound->Activation Soil_Barrier Herbicide Barrier in Top Soil Layer Activation->Soil_Barrier Uptake Uptake by Emerging Radicle Soil_Barrier->Uptake Contact Weed_Seed Weed Seed Germination Weed_Seed->Uptake CBI Cellulose Biosynthesis Inhibition (CBI) Uptake->CBI Growth_Stop Meristem Growth Halts CBI->Growth_Stop No_Emerge Weed Fails to Emerge Growth_Stop->No_Emerge

Caption: Mechanism of action for this compound (indaziflam) as a pre-emergent herbicide.

Alion_Application_Workflow Start START: Plan this compound Application Check_Age Is tree age > minimum requirement (e.g., 1-3 yrs)? Start->Check_Age Check_Soil Is soil gravel < 20% and not cracked/unsettled? Check_Age->Check_Soil Yes Stop DO NOT APPLY High Risk of Injury Check_Age->Stop No Check_Bark Is bark mature & callused? Check_Soil->Check_Bark Yes Check_Soil->Stop No Protect_Trunk Apply Protective Trunk Wrap Check_Bark->Protect_Trunk No Apply_this compound Apply this compound as Directed Spray Check_Bark->Apply_this compound Yes Protect_Trunk->Apply_this compound Activate Ensure Moisture for Activation Apply_this compound->Activate End END: Weed Control Established Activate->End

Caption: Decision workflow for safe this compound application in new orchards.

Troubleshooting_Tree_Injury Injury Crop Injury Observed (Stunting, Chlorosis) Contact Was spray kept off green tissue/roots? Injury->Contact Soil Was soil free of cracks/depressions? Contact->Soil Yes Cause_Contact Cause: Direct Contact Solution: Protect Trunks Contact->Cause_Contact No Age Was tree of minimum age? Soil->Age Yes Cause_Soil Cause: Root Exposure Solution: Prep Soil Surface Soil->Cause_Soil No Cause_Age Cause: Immature Crop Solution: Verify Age Age->Cause_Age No Other Investigate Other Stressors (Drought, Disease, etc.) Age->Other Yes

Caption: Troubleshooting logic for diagnosing this compound-related crop injury.

References

Alion® Performance Enhancement: Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Alion® herbicide. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the performance of this compound®, particularly in challenging experimental conditions such as dense weed populations. Here you will find troubleshooting guides and frequently asked questions to address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound® herbicide?

A1: this compound® contains the active ingredient indaziflam, which is classified as a Group 29 herbicide.[1][2] Its mode of action is the inhibition of cellulose (B213188) biosynthesis.[2][3][4] This process disrupts the formation of plant cell walls, which is critical for cell division and growth. By inhibiting this pathway, this compound® effectively prevents weed seeds from germinating and emerging.[3][5]

Q2: What is the expected duration of weed control with this compound®?

A2: this compound® is known for its long-lasting residual activity, providing pre-emergence control of a broad spectrum of grass and broadleaf weeds for up to six months or even longer under optimal conditions.[2][3][4][6][7] The actual duration can vary depending on factors such as application rate, soil type, and environmental conditions.

Q3: Can this compound® be used to control weeds that have already emerged?

A3: No, this compound® is a pre-emergence herbicide and has little to no effect on weeds that have already germinated and emerged.[4][6] For controlling existing weeds, it is recommended to tank-mix this compound® with a registered post-emergence (knockdown) herbicide.[1][2][3]

Q4: Are there any known cases of weed resistance to this compound®?

A4: To date, no weed species are known to be resistant to indaziflam, the active ingredient in this compound®.[2] Its unique mode of action makes it an effective tool for managing weeds that have developed resistance to other herbicide classes, such as ALS-inhibitors, triazines, and glyphosate (B1671968).[2][3][6]

Troubleshooting Guide

Issue 1: Reduced or Poor Weed Control in Dense Weed Populations

  • Possible Cause 1: Presence of Emerged Weeds.

    • Solution: this compound® is a pre-emergent herbicide and will not control established weeds.[4][6] In areas with dense, emerged weed populations, it is crucial to apply a post-emergence (knockdown) herbicide to eliminate existing weeds prior to or in a tank mix with this compound®.[8] For very dense stands, consider a sequential application: apply a foliar-active herbicide first, and then apply this compound® 3-6 weeks later for improved performance.[8][9]

  • Possible Cause 2: Improper Soil Conditions.

    • Solution: The soil surface should be free of excessive debris, such as leaf litter or weed residue, which can intercept the herbicide and prevent it from reaching the soil where weed seeds germinate.[1][3][10] Removing excessive debris before application can improve performance.[1][10] The soil should also be free of clumps or cracks to ensure uniform distribution.[3]

  • Possible Cause 3: Lack of Soil Moisture for Activation.

    • Solution: this compound® requires moisture for activation.[9] For optimal performance, the herbicide should be applied to a dry soil surface, followed by rainfall or irrigation within a few weeks.[3] This allows the herbicide to bind to soil particles and then be incorporated into the weed germination zone. If irrigation is used for activation, 0.5 inches of water is ideal.[3]

Issue 2: Potential for Crop Injury

  • Possible Cause 1: Application to Stressed or Young Crops.

    • Solution: Do not apply this compound® to crops that are under stress from factors like disease, insect damage, drought, or nutrient deficiency, as this can increase sensitivity to the herbicide.[10] Ensure crops are well-established and vigorous before application. For example, grapes should be established for a minimum of three years before treatment.[3]

  • Possible Cause 2: Improper Application Technique.

    • Solution: Avoid direct or indirect contact of the spray with crop foliage, green bark, or roots, as this can cause localized injury or death.[1][10][11] Use directed spray applications and avoid application during windy conditions to prevent drift.[12] Do not use on sandy or gravelly soils where the herbicide may leach into the root zone.[3]

Issue 3: Tank Mixing and Application Problems

  • Possible Cause 1: Incompatibility with Tank Mix Partners.

    • Solution: While this compound® can be tank-mixed with many other pesticides, it's essential to perform a jar test to check for physical compatibility before mixing large quantities.[1][13] Incompatibility can lead to issues like flocculation (clumping).[13]

  • Possible Cause 2: Incorrect Mixing Order.

    • Solution: The correct mixing order is critical. Always add this compound® to the spray tank and ensure it is well agitated before adding other products, especially glyphosate-based herbicides.[13] Adding glyphosate before this compound® has been known to cause flocculation.[13]

Data Presentation

Table 1: this compound® Application Rates for Almond Orchards

Soil Organic Matter (%)This compound® Application Rate (fl oz/Acre)
< 1.03.5
1.0 - 2.05.0
> 2.06.5

Source: Adapted from Bayer Crop Science recommendations. Note: Higher rates may be necessary for soils with high clay content or heavy weed pressure.[2]

Experimental Protocols

Protocol 1: Jar Test for Tank Mix Compatibility

  • Add 1 pint of water to a 1-quart jar with a tight-fitting lid.

  • Add the appropriate amount of each tank-mix partner in the correct mixing order. For wettable powders, dry flowables, and suspension concentrates like this compound®, create a slurry with water before adding.

  • After adding all components, invert the jar 10 times to mix.

  • Let the mixture stand for 15-30 minutes and observe for any signs of incompatibility, such as separation, precipitates, gels, or heat generation.

  • If the mixture remains stable, it is likely compatible. If any signs of incompatibility are present, do not proceed with the tank mix.

Mandatory Visualizations

Alion_Mode_of_Action cluster_plant_cell Weed Seedling Cell cluster_herbicide Herbicide Action Glucose Glucose Cellulose Synthase Cellulose Synthase Glucose->Cellulose Synthase Substrate Cellulose Cellulose Cellulose Synthase->Cellulose Catalyzes Cell Wall Formation Cell Wall Formation Cellulose->Cell Wall Formation Germination & Emergence Germination & Emergence Cell Wall Formation->Germination & Emergence This compound (Indaziflam) This compound (Indaziflam) This compound (Indaziflam)->Cellulose Synthase Inhibits

Caption: Mode of action of this compound® (indaziflam) in inhibiting cellulose biosynthesis.

Troubleshooting_Workflow start Poor Weed Control Observed q1 Were weeds already emerged at application? start->q1 a1_yes Apply post-emergence herbicide. Consider sequential application. q1->a1_yes Yes q2 Was the soil surface covered in debris? q1->q2 No a1_yes->q2 a2_yes Remove debris before next application. q2->a2_yes Yes q3 Was there adequate moisture for activation? q2->q3 No a2_yes->q3 a3_no Apply irrigation if rainfall is not expected. q3->a3_no No end Optimal Weed Control Achieved q3->end Yes a3_no->end

Caption: Troubleshooting workflow for poor this compound® performance.

References

Technical Support Center: Alion® (Indaziflam) Applications for Emerged Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering poor control of emerged weeds with Alion® (indaziflam) applications during experimental trials.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action for this compound® (indaziflam)?

This compound® contains the active ingredient indaziflam (B594824), which is a cellulose (B213188) biosynthesis inhibitor (CBI) belonging to the alkylazine chemical family (Group 29 herbicide).[1][2] Its primary mode of action is pre-emergent, preventing weed seeds from germinating and emerging by inhibiting the growth of the developing radicle (early root) in the seed germination zone.[3]

Q2: Does this compound® control weeds that have already emerged?

No, this compound® is a pre-emergence herbicide and provides little to no control of weeds that have already emerged or are established at the time of application.[4][5][6] For effective control of existing weeds, this compound® must be tank-mixed with a labeled foliar-active (post-emergence) herbicide.[4][5][6]

Q3: What are the ideal conditions for this compound® application for pre-emergence activity?

For optimal pre-emergence weed control, this compound® should be applied to a dry soil surface, free of debris, clumps, or cracks.[3][5] This should be followed by a 48-hour period without irrigation or rain, and then activated by adequate moisture (rainfall or irrigation) within 21 days, before weed seeds germinate.[5][6]

Q4: What post-emergence herbicides are recommended for tank-mixing with this compound®?

To control emerged weeds, this compound® can be tank-mixed with various post-emergence herbicides. Commonly used and effective partners include glyphosate (B1671968) and glufosinate (B12851).[7][8][9] It is crucial to select a tank-mix partner that is labeled for the specific crop or use site and has a different mode of action to manage herbicide resistance.[1]

Q5: How long can I expect residual weed control from an this compound® application?

This compound® is known for its long-lasting residual activity, providing pre-emergence control of a broad spectrum of grass and broadleaf weeds for up to six months, and in some cases, up to 10 months, depending on the application rate and environmental conditions.[1][3]

Troubleshooting Guide: Poor Control of Emerged Weeds

Issue: this compound® application, even when tank-mixed with a post-emergence herbicide, is resulting in poor control of emerged weeds.

This troubleshooting guide will walk you through potential causes and solutions to improve the efficacy of your applications on established weeds.

Diagram: Troubleshooting Workflow for Poor Emerged Weed Control

Troubleshooting Workflow start Start: Poor Control of Emerged Weeds check_tank_mix 1. Verify Tank-Mix Partner and Rate start->check_tank_mix check_weed_factors 2. Assess Weed Characteristics check_tank_mix->check_weed_factors Correct solution Implement Corrective Actions: - Adjust tank-mix partner/rate - Optimize application timing - Improve spray coverage - Re-apply under suitable conditions check_tank_mix->solution Incorrect check_application 3. Review Application Technique check_weed_factors->check_application Optimal check_weed_factors->solution Sub-optimal check_environmental 4. Evaluate Environmental Conditions check_application->check_environmental Correct check_application->solution Incorrect check_environmental->solution Unfavorable end Resolution: Effective Emerged Weed Control check_environmental->end Favorable solution->end

Caption: Troubleshooting workflow for diagnosing poor control of emerged weeds.

1. Verify Tank-Mix Partner and Rate

  • Question: Was this compound® tank-mixed with a suitable post-emergence herbicide?

    • Rationale: this compound® alone has minimal to no activity on emerged weeds.[4][5][6] A foliar-active herbicide is essential for burndown of existing vegetation.

    • Action: Confirm that a recommended post-emergence herbicide such as glyphosate or glufosinate was included in the tank-mix at the label-recommended rate for the target weed species and size.

  • Question: Was the mixing order correct?

    • Rationale: Improper mixing order can lead to physical or chemical incompatibility of products, reducing their efficacy.

    • Action: Always follow the recommended mixing order. Generally, fill the tank half full with water, agitate, add this compound®, and allow it to disperse completely before adding the post-emergence herbicide and other adjuvants.[5] A jar test is recommended to ensure compatibility before mixing a full tank.[10][11]

2. Assess Weed Characteristics

  • Question: What was the size and growth stage of the emerged weeds at the time of application?

    • Rationale: Smaller, actively growing weeds are more susceptible to post-emergence herbicides.[12] Larger, more mature, or stressed weeds are more difficult to control.

    • Action: For future applications, target emerged weeds when they are small and actively growing. If weeds are large or mature, a higher rate of the post-emergence herbicide (within label limits) or a sequential application may be necessary.

  • Question: Are the target weed species known to be tolerant or resistant to the tank-mix partner?

    • Rationale: Herbicide resistance is a growing concern. Continuous use of a single mode of action can lead to the selection of resistant weed biotypes.

    • Action: Identify the weed species that were poorly controlled. Consult literature or local extension resources to determine if resistance to the applied post-emergence herbicide has been documented for those species. Consider rotating or using a tank-mix with a different mode of action in future applications.

3. Review Application Technique

  • Question: Was the spray coverage adequate?

    • Rationale: Post-emergence herbicides require thorough coverage of the weed foliage to be effective. Dense weed canopies or debris on the soil surface can intercept the spray, preventing it from reaching the target weeds.[6][13]

    • Action: Ensure proper nozzle selection, spray volume, and pressure to achieve uniform and thorough coverage of the target weeds. Removing excessive weed or crop debris before application can improve spray-to-weed contact.[6]

  • Question: Was the application equipment properly calibrated?

    • Rationale: Incorrect calibration can result in the application of a lower-than-intended herbicide rate, leading to reduced efficacy.[12]

    • Action: Regularly calibrate spray equipment to ensure accurate application rates.

4. Evaluate Environmental Conditions

  • Question: What were the weather conditions before, during, and after application?

    • Rationale: Environmental factors significantly impact the efficacy of post-emergence herbicides.[12]

      • Rainfall: Rain shortly after application can wash the herbicide off the leaf surfaces before it can be absorbed.

      • Temperature and Humidity: Very hot, dry, or cold conditions can cause weeds to become stressed, reducing herbicide uptake and translocation.[10][12]

      • Wind: High winds can lead to spray drift, reducing the amount of herbicide deposited on the target weeds and potentially injuring non-target plants.

    • Action: Apply post-emergence herbicides during favorable weather conditions. Avoid applications when rain is imminent or when weeds are under stress from drought, heat, or cold.

Data on Emerged Weed Control with Indaziflam

The following tables summarize data on the efficacy of indaziflam on select emerged weed species. It is important to note that for consistent and broad-spectrum control of emerged weeds, indaziflam should be tank-mixed with an effective post-emergence herbicide.

Table 1: Efficacy of Indaziflam Applied Post-Emergence on Select Weed Species

Weed SpeciesIndaziflam Rate (g ai/ha)% Control (Days After Treatment)Reference
Hairy Bittercress (Cardamine hirsuta)4973-88% (14-28 DAT)[3]
98≥95% (14-28 DAT)[3]
196≥95% (14-28 DAT)[3]
Mouse-ear Chickweed (Cerastium vulgatum)4946-76% (14-28 DAT)[3]
Creeping Woodsorrel (Oxalis corniculata)9897-99% (28 DAT)[14]
Fringed Willowherb (Epilobium ciliatum)9897-99% (28 DAT)[14]

Table 2: Efficacy of Indaziflam Tank-Mixes on Emerged Weeds

Tank-Mix CombinationApplication Rate (kg a.i./ha)Weed Control EfficiencyTime After TreatmentReference
Glufosinate ammonium (B1175870) + Indaziflam0.4 + 0.0478.6%Up to 20 weeks[9]
Glufosinate ammonium + Indaziflam0.5 + 0.0478.3%Up to 20 weeks[9]
Glyphosate + Diuron (for comparison)1.5 + 2.078.5%Up to 20 weeks[9]

Experimental Protocols

Protocol 1: Evaluating the Efficacy of this compound® Tank-Mixes on Emerged Weeds

Objective: To determine the efficacy of this compound® (indaziflam) tank-mixed with a post-emergence herbicide for the control of emerged weed species.

Materials:

  • This compound® herbicide

  • Selected post-emergence herbicide (e.g., glyphosate, glufosinate)

  • Adjuvants (as recommended by herbicide labels)

  • Calibrated research plot sprayer with appropriate nozzles

  • Personal Protective Equipment (PPE)

  • Plot marking stakes and measuring tape

  • Data collection tools (e.g., quadrats, data sheets, electronic device)

Experimental Design:

  • Design: Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Plot Size: Sufficient to minimize edge effects and allow for representative sampling (e.g., 3m x 6m).

  • Treatments:

    • Untreated Control

    • This compound® alone

    • Post-emergence herbicide alone

    • This compound® + Post-emergence herbicide (at various rates if conducting a dose-response study)

Procedure:

  • Site Selection and Preparation: Select a site with a uniform and dense population of the target emerged weed species.

  • Weed Staging: Identify and record the weed species present and their growth stage (e.g., 2-4 leaf stage) at the time of application.

  • Herbicide Application:

    • Calibrate the sprayer to deliver a consistent and accurate volume.

    • Prepare the tank-mixes according to the label instructions, following the proper mixing order. A jar test is recommended prior to full-scale mixing.

    • Apply the treatments uniformly to the designated plots, ensuring thorough coverage of the weed foliage.

  • Data Collection:

    • Weed Control: Visually assess the percent control of each weed species at predetermined intervals (e.g., 7, 14, 28, and 42 days after treatment - DAT) using a 0-100% scale (0 = no control, 100 = complete kill).

    • Weed Density and Biomass: At a specified time point (e.g., 28 or 42 DAT), count the number of surviving weeds per species within a defined quadrat in each plot. Harvest the above-ground weed biomass, dry to a constant weight, and record the dry weight.

  • Data Analysis:

    • Subject the data to Analysis of Variance (ANOVA) appropriate for an RCBD.

    • Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatment means.

Diagram: Experimental Workflow for Tank-Mix Efficacy

Experimental Workflow site_prep 1. Site Selection & Preparation randomization 2. Plot Randomization (RCBD) site_prep->randomization treatment_prep 3. Treatment Preparation (Tank-Mixing) randomization->treatment_prep application 4. Herbicide Application treatment_prep->application data_collection 5. Data Collection (Visual Ratings, Biomass) application->data_collection analysis 6. Statistical Analysis (ANOVA) data_collection->analysis results 7. Results & Interpretation analysis->results

Caption: Workflow for conducting this compound® tank-mix efficacy trials.

References

effect of soil organic matter content on Alion binding and availability

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on the critical interaction between soil organic matter (SOM) and the herbicide Alion (active ingredient: indaziflam), focusing on its impact on binding, availability, and overall efficacy in experimental settings.

Frequently Asked Questions (FAQs)

Q1: How does soil organic matter (SOM) content affect the binding of this compound (indaziflam) in soil?

Soil organic matter is a primary factor governing the sorption (binding) of this compound in soil. Research consistently shows a strong positive correlation between the amount of organic matter (or organic carbon, %OC) and the degree to which indaziflam (B594824) is bound to soil particles.[1][2]

  • High Sorption Coefficients: Indaziflam has a high organic carbon-normalized sorption coefficient (Koc) of approximately 1,000 mL/g, indicating a strong affinity for organic matter.[1][3][4] This strong binding is also supported by its high octanol-water partition coefficient (Kow = 2.8).[3][5]

  • Influence of Clay: Besides organic matter, clay content is also positively correlated with indaziflam sorption.[2]

  • Reduced Mobility: This strong binding to SOM and clay particles results in low to moderate mobility in the soil, effectively keeping the herbicide in the upper soil layers.[1][2][6] Desorption processes are often characterized by hysteresis, meaning the herbicide does not detach from soil particles easily, which further limits its movement.[2]

Q2: What is the direct impact of SOM on the availability and herbicidal efficacy of this compound?

The availability of this compound in the soil solution—where it is taken up by germinating weeds—is inversely related to SOM content.

  • Reduced Availability: Higher SOM content leads to greater sorption, which in turn reduces the concentration of indaziflam available in the soil solution.[5][7] This can decrease its weed control effectiveness.[7]

  • Increased Efficacy in Low SOM Soils: Consequently, the phytotoxicity and efficacy of this compound are often greater in soils with low organic carbon content.[1] Studies on bermudagrass showed that plant injury from indaziflam decreased as the organic matter content in the soil increased.[1]

  • Dose Adjustments: The impact is significant; one study noted that a 10 to 100 times greater concentration of indaziflam was needed to achieve a 50% growth reduction (ED50) in a soil with 16.8% organic matter compared to a soil with only 0.4% organic matter.[5] This highlights the necessity of adjusting application rates based on soil composition.

Q3: How does SOM influence the leaching potential and environmental fate of this compound?

The strong binding of this compound to organic matter is the primary reason for its low leaching potential.

  • Limited Vertical Movement: By binding the herbicide in the upper soil strata, SOM significantly reduces its potential to leach into deeper soil layers or groundwater.[8] Most studies confirm that indaziflam residues are predominantly found in the top 0-5 cm of the soil.[4][8]

  • Risk in Low SOM Soils: In soils with very low organic matter and coarse texture (e.g., sand), the potential for leaching can be greater due to reduced sorption.[1]

  • Persistence: Indaziflam is characterized by its long persistence in soil, with a reported half-life (DT50) of approximately 150 days, though this can range from 95 to over 161 days depending on soil type and conditions.[1][4][8] This long residual activity is a direct consequence of its strong binding and slow degradation.

Troubleshooting Guides

Problem 1: My this compound application shows reduced efficacy in high organic matter soils.
  • Cause: This is an expected outcome. In soils with high organic matter (>3%), a larger fraction of the applied this compound becomes tightly bound to soil particles. This reduces the concentration of the active ingredient in the soil solution, making it less available for uptake by germinating weed seeds.[5][7]

  • Solution:

    • Verify Soil Composition: Ensure you have an accurate analysis of your soil's organic matter percentage.

    • Adjust Application Rate: The this compound product label specifies higher application rates for soils with higher organic matter to compensate for the increased binding and ensure an effective concentration remains in the soil solution.[9][10] Always consult the label for crop-specific guidance.

    • Consider Tank Mixes: For fields with heavy weed pressure or where some weeds have already emerged, a tank mix with a suitable post-emergence (foliar-active) herbicide is recommended, as this compound primarily acts as a pre-emergence herbicide.[10]

Problem 2: I am observing unexpected turfgrass or crop injury in soils with low organic matter.
  • Cause: In soils with low organic matter (<1%) and coarse texture, less this compound is adsorbed. This leads to a higher concentration of the herbicide in the soil solution, increasing its availability.[1] While this enhances weed control, it also elevates the risk of injury to the desired crop, as the crop's roots may absorb a higher dose.[1][9]

  • Solution:

    • Strict Rate Adherence: It is critical to use the lower end of the recommended application rate range for soils with low organic matter. The this compound label provides specific rate restrictions for such conditions to ensure crop safety.[9][11] For example, the maximum rate for grapes is lower in soils with <1% OM compared to those with >1% OM.[9][11]

    • Application Timing: Apply this compound to a dry soil surface and avoid irrigation for 48 hours afterward.[10][12] This allows the herbicide to bind to the available soil particles at the surface before water is introduced, minimizing its downward movement toward the crop root zone.[11][12]

Data Presentation

Table 1: Indaziflam Sorption Coefficients (Kf) in Relation to Soil Properties

Soil TypeOrganic Carbon (%)Clay (%)Freundlich Sorption Coefficient (Kf)1/n
Brazilian Oxisol 11.2164.660.95
Brazilian Oxisol 22.5229.980.98
Brazilian Oxisol 33.13617.60.97
Brazilian Oxisol 44.56829.30.99
U.S. Mollisol 11.5186.620.92
U.S. Mollisol 22.93011.50.95
U.S. Mollisol 33.53214.30.96
(Data sourced from a study on various Brazilian and U.S. soils, demonstrating the positive correlation of Kf with %OC and clay content[2])

Table 2: Example of this compound Application Rate Adjustments Based on Soil Organic Matter (OM)

Crop CategorySoil Organic Matter (%OM)Maximum Rate (fluid ounces/acre)Maximum Rate (lb active ingredient/acre)
Grapes< 1%3.50.045
Grapes> 1%5.00.065
Tree Nuts, Pome Fruit, Stone Fruit, Olive< 1%3.50.045
Tree Nuts, Pome Fruit, Stone Fruit, Olive1% - 3%5.00.065
Tree Nuts, Pome Fruit, Stone Fruit, Olive> 3%6.50.084
(Data compiled from California label recommendations.[9][11] Researchers must always consult the current product label for their specific region and crop.)

Experimental Protocols & Visualizations

Protocol 1: Batch Equilibration Method for Sorption Analysis

This method is used to determine the sorption coefficients (e.g., Kd, Kf, Koc) of indaziflam in different soils.

  • Soil Preparation: Air-dry representative soil samples and sieve them through a 2-mm mesh. Characterize each soil for pH, organic matter content, and texture.

  • Solution Preparation: Prepare a stock solution of indaziflam in a 0.01 M CaCl2 solution. Create a series of dilutions to be used for the experiment.

  • Equilibration: Place a small, known mass of soil (e.g., 5 g) into a centrifuge tube. Add a known volume (e.g., 10 mL) of an indaziflam solution of a specific concentration.

  • Shaking: Seal the tubes and shake them on a reciprocating shaker until equilibrium is reached (typically determined to be <24 hours in preliminary kinetic studies).[2]

  • Separation: Centrifuge the tubes at high speed (e.g., 8000 rpm) to separate the soil from the solution.

  • Analysis: Carefully collect an aliquot of the supernatant (the clear liquid). Analyze the concentration of indaziflam remaining in the supernatant using High-Performance Liquid Chromatography with tandem Mass Spectrometry (HPLC-MS/MS).

  • Calculation: The amount of indaziflam sorbed to the soil is calculated by subtracting the final solution concentration from the initial concentration. The sorption coefficient (Kd) is the ratio of sorbed herbicide to the herbicide remaining in solution.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_soil Prepare & Sieve Soil add_sol Add Solution to Soil prep_soil->add_sol prep_sol Prepare Indaziflam Solutions prep_sol->add_sol shake Shake to Equilibrate add_sol->shake centrifuge Centrifuge to Separate shake->centrifuge collect Collect Supernatant centrifuge->collect analyze Analyze via LC/MS/MS collect->analyze calculate Calculate Sorption Coefficients analyze->calculate

Caption: Experimental workflow for a batch equilibration sorption study.
Protocol 2: Soil Residue Analysis via LC/MS/MS

This protocol outlines a general procedure for quantifying indaziflam residues in soil samples.

  • Sample Collection: Collect soil cores from the experimental plots at specified depths and time intervals. Homogenize and store them frozen prior to analysis.

  • Extraction: Weigh a subsample of soil (e.g., 10 g). Add an extraction solvent, typically a mix of acetonitrile (B52724) and water (e.g., 80:20 v/v).[13] Use a method like microwave extraction or mechanical shaking to ensure efficient transfer of the analyte from the soil to the solvent.[13]

  • Internal Standard: Fortify the extract with an isotopically labeled internal standard of indaziflam to ensure accurate quantification.[13]

  • Cleanup: Centrifuge the sample to pellet the soil particles. The resulting supernatant can be further purified using dispersive solid-phase extraction (dSPE) with adsorbents like C18 or PSA to remove interfering matrix components.[14]

  • Analysis: Dilute the final, cleaned extract with HPLC-grade water.[13] Inject the sample into an LC/MS/MS system.

  • Quantification: Detect and quantify indaziflam using tandem mass spectrometry, comparing the peak area of the analyte to that of the internal standard and a calibration curve prepared with known standards.[13]

G A High SOM Content C Increased Sorption & Stronger Binding A->C B Low SOM Content D Decreased Sorption & Weaker Binding B->D E Lower Availability in Soil Solution C->E F Higher Availability in Soil Solution D->F G Reduced Weed Efficacy (Higher Rate Needed) E->G I Lower Leaching Potential E->I K Lower Risk of Crop Injury E->K H Increased Weed Efficacy (Lower Rate Needed) F->H J Higher Leaching Potential F->J L Higher Risk of Crop Injury F->L

Caption: Relationship between SOM, this compound binding, and experimental outcomes.

G start Start: Plan Application decision1 Soil OM < 1% ? start->decision1 decision2 Soil OM is 1-3% ? decision1->decision2 No process1 Use LOWEST Rate (e.g., 3.5 oz/acre) decision1->process1 Yes process2 Use MEDIUM Rate (e.g., 5.0 oz/acre) decision2->process2 Yes process3 Use HIGHEST Rate (e.g., 6.5 oz/acre) decision2->process3 No (OM > 3%) end_node Apply Herbicide & Monitor process1->end_node process2->end_node process3->end_node

Caption: Logic diagram for determining this compound application rate based on SOM%.

References

Validation & Comparative

Comparative Efficacy of Alion (Indaziflam) Versus Other Pre-Emergent Herbicides: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pre-emergent herbicide Alion® (active ingredient: indaziflam) with other commonly used alternatives, supported by experimental data. This compound offers a unique mode of action and extended residual control, making it a significant tool in weed management strategies, particularly against herbicide-resistant weeds.

Executive Summary

This compound, a Group 29 herbicide, distinguishes itself from other pre-emergent herbicides through its novel mode of action—cellulose (B213188) biosynthesis inhibition. This mechanism provides effective control against a broad spectrum of annual grasses and broadleaf weeds, including those resistant to other common herbicides like glyphosate, triazines, and ALS inhibitors.[1][2] With a soil half-life of over 150 days, this compound offers long-lasting weed control for up to six to ten months, a characteristic that sets it apart from many competitors.[3][4]

Mechanism of Action: A Distinct Approach to Weed Control

This compound's active ingredient, indaziflam (B594824), functions as a cellulose biosynthesis inhibitor (CBI).[5][6] Cellulose is a vital component of plant cell walls, providing structural integrity. By inhibiting its synthesis, this compound effectively prevents the germination and emergence of susceptible weeds.[1][5][6] This mode of action is distinct from that of other widely used pre-emergent herbicides such as prodiamine (B1679157) and dithiopyr, which are microtubule assembly inhibitors (Group 3). These herbicides disrupt cell division (mitosis) in young seedlings.[7]

The unique mechanism of this compound provides an essential tool for managing and preventing the evolution of herbicide-resistant weed populations. To date, no weed species are known to be resistant to indaziflam.[2]

Signaling Pathway: Cellulose Biosynthesis Inhibition

The following diagram illustrates the mechanism of action of this compound as a cellulose biosynthesis inhibitor.

Cellulose_Biosynthesis_Inhibition cluster_plant_cell Plant Cell cluster_synthesis Cellulose Synthesis Complex (CSC) Cell_Membrane Cell Membrane Cell_Wall Cell Wall CESA Cellulose Synthase (CESA) Cellulose_Chain Growing Cellulose Chain CESA->Cellulose_Chain Polymerization UDP_Glucose UDP-Glucose UDP_Glucose->CESA Substrate Cellulose_Chain->Cell_Wall Incorporation into Cell Wall This compound This compound (Indaziflam) This compound->CESA Inhibition Experimental_Workflow Start Start Site_Selection Site Selection (e.g., Turfgrass Plot) Start->Site_Selection Plot_Establishment Plot Establishment (Randomized Complete Block Design) Site_Selection->Plot_Establishment Pre_Treatment_Data Pre-Treatment Data Collection (Weed Population Assessment) Plot_Establishment->Pre_Treatment_Data Herbicide_Application Herbicide Application (Calibrated Sprayer) Pre_Treatment_Data->Herbicide_Application Irrigation Post-Application Irrigation (Activation) Herbicide_Application->Irrigation Data_Collection Data Collection at Intervals (e.g., 4, 8, 12 Weeks After Treatment) Irrigation->Data_Collection Data_Analysis Statistical Analysis (e.g., ANOVA) Data_Collection->Data_Analysis End End Data_Analysis->End

References

Indaziflam: A Comparative Guide to its Long-Lasting Residual Activity in Field Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Indaziflam (B594824), a member of the alkylazine chemical class, is a pre-emergent herbicide recognized for its prolonged residual activity in controlling a broad spectrum of annual grasses and broadleaf weeds.[1][2] Its unique mode of action, the inhibition of cellulose (B213188) biosynthesis, disrupts the formation of plant cell walls, ultimately preventing weed germination and emergence.[3][4] This guide provides an objective comparison of indaziflam's performance against other common residual herbicides, supported by data from various field studies.

Quantitative Performance Comparison

The following tables summarize the long-lasting residual efficacy of indaziflam in comparison to other herbicides across different field conditions and weed species.

Herbicide Application Rate (g a.i./ha) Weed Species Location/Soil Type % Weed Control at 2 Years Post-Treatment Citation
Indaziflam5 fl oz/acreInvasive Winter Annual GrassesNot Specified84% - 99%[4]
ImazapicNot SpecifiedInvasive Winter Annual GrassesNot Specified36%[4]

Table 1: Comparison of Indaziflam and Imazapic for Long-Term Control of Invasive Winter Annual Grasses. This table illustrates the superior long-term residual control of indaziflam two years after a single application.

Herbicide Application Rate (g a.i./ha) Weed Species Soil Type % Weed Control at 90 DAA % Weed Control at 240 DAA Citation
Indaziflam100Digitaria horizontalis, Panicum maximum, Rottboellia cochinchinensis, Urochloa decumbens, Urochloa plantagineaClayey>90%>90%[5]
Clomazone1080Digitaria horizontalis, Panicum maximum, Rottboellia cochinchinensis, Urochloa decumbens, Urochloa plantagineaClayey>90%<90%[5]

Table 2: Residual Efficacy of Indaziflam vs. Clomazone on Various Weed Species in Clayey Soil. DAA: Days After Application. This study highlights the extended residual activity of indaziflam compared to clomazone.

Herbicide Application Rate (kg a.i./ha) Weed Type Assessment Time (Weeks After Sowing - WAS) % Weed Control Citation
Pendimethalin1.93Grassy Weeds4 & 871% - 75%[2]
Pendimethalin2.4Grassy WeedsSeason-long87% - 93%[2]
Diuron0.36 - 0.48Broadleaved Weeds475% - 86%[2]
Pendimethalin + Diuron1.93 + 0.36Grassy Weeds4 & 881% - 93%[2]
Pendimethalin + Diuron1.93 + 0.36Broadleaved WeedsNot Specified67% - 82%[2]

Table 3: Efficacy of Pendimethalin and Diuron in Sesame Cultivation. While not a direct comparison with indaziflam, this table provides a baseline for the performance of these commonly used residual herbicides.

Leaching Potential of Indaziflam and Other Herbicides

A study conducted in Florida on Candler soil compared the leaching potential of indaziflam with five other residual herbicides under simulated rainfall. The results indicated that indaziflam has limited mobility in the soil profile. The ranking from highest to lowest mobility was:

Bromacil = Norflurazon > Indaziflam > Simazine = Pendimethalin > Diuron

Experimental Protocols

The following section outlines a general methodology for conducting a field study to evaluate the long-lasting residual activity of a herbicide like indaziflam, based on established guidelines for residue chemistry field trials.[6][7]

1. Objective: To determine the residual efficacy and persistence of indaziflam in controlling key weed species over an extended period (e.g., 12-24 months) compared to other standard pre-emergent herbicides.

2. Experimental Design:

  • Trial Layout: Randomized Complete Block Design (RCBD) with a minimum of four replications.

  • Plot Size: Sufficiently large to be representative of commercial field conditions and to allow for multiple sampling points over time (e.g., 10m x 3m).

  • Treatments:

    • Untreated Control (weedy check)

    • Indaziflam at various application rates (e.g., low, medium, and high label rates)

    • Comparator Herbicides (e.g., pendimethalin, diuron, simazine) at their respective label rates.

  • Site Selection: The trial should be conducted in a location with a known history of the target weed species and on a soil type relevant to the intended use of the herbicide.

3. Application:

  • Equipment: Calibrated backpack or tractor-mounted sprayer to ensure uniform application.

  • Timing: Pre-emergence to the target weeds, on a clean, weed-free soil surface.

  • Conditions: Record environmental conditions at the time of application (temperature, humidity, wind speed, soil moisture).

4. Data Collection:

  • Weed Control Efficacy: Visual assessment of percent weed control by species at regular intervals (e.g., 30, 60, 90, 120, 180, 270, 365, and 730 days after treatment - DAT). A 0-100% scale is used, where 0 = no control and 100 = complete control.

  • Weed Density and Biomass: In a defined quadrat within each plot, count the number of each weed species and harvest the above-ground biomass. Dry the biomass to a constant weight.

  • Soil Sampling for Residue Analysis: Collect soil samples from different depths (e.g., 0-10 cm, 10-20 cm) at the same intervals as weed assessments to determine the concentration of the herbicide and its metabolites over time.

5. Statistical Analysis: Data should be subjected to Analysis of Variance (ANOVA), and treatment means should be separated using a suitable test (e.g., Tukey's HSD) at a significance level of p ≤ 0.05.

Visualizations

Experimental_Workflow cluster_setup Trial Setup cluster_application Application cluster_data_collection Data Collection (Multiple Time Points) cluster_analysis Analysis Site_Selection Site Selection (Known Weed History) Plot_Layout Plot Layout (RCBD, 4 Reps) Site_Selection->Plot_Layout Treatments Treatment Allocation (Indaziflam, Comparators, Control) Plot_Layout->Treatments Calibration Sprayer Calibration Treatments->Calibration Application Pre-emergence Application Calibration->Application Weed_Assessment Weed Efficacy Assessment (% Control, Density, Biomass) Application->Weed_Assessment Soil_Sampling Soil Sampling for Residue Analysis Application->Soil_Sampling Statistical_Analysis Statistical Analysis (ANOVA, Mean Separation) Weed_Assessment->Statistical_Analysis Soil_Sampling->Statistical_Analysis Report Final Report Generation Statistical_Analysis->Report

Caption: Experimental workflow for a residual herbicide field trial.

Signaling_Pathway Indaziflam Indaziflam CBI Cellulose Biosynthesis Inhibition Indaziflam->CBI Mode of Action CellWall Impaired Cell Wall Formation CBI->CellWall Germination Inhibition of Weed Seed Germination CellWall->Germination WeedControl Long-lasting Residual Weed Control Germination->WeedControl

References

Alion Herbicide: A Performance Comparison Against Standard Weed Control Practices

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Alion® herbicide, containing the active ingredient indaziflam (B594824), against standard grower weed control practices. The information presented is collated from various experimental studies to offer a comprehensive overview of its performance, supported by quantitative data and detailed methodologies.

Executive Summary

This compound® (indaziflam) is a pre-emergent herbicide belonging to the alkylazine chemical class.[1] Its distinct mode of action as a cellulose (B213188) biosynthesis inhibitor (CBI) offers an alternative for managing a broad spectrum of annual grasses and broadleaf weeds, including those resistant to other common herbicides like glyphosate (B1671968).[2][3] Experimental data consistently demonstrates that this compound®, when used as part of an integrated weed management program, provides long-lasting residual control, often outperforming or proving comparable to many standard herbicide programs in perennial crops.

Performance Data: this compound vs. Standard Herbicides

The following tables summarize the quantitative data from various field trials, comparing the efficacy of this compound® to other commonly used herbicides.

Table 1: Weed Control Efficacy in Citrus
LocationHerbicide Treatment(s)Rate (Product/acre)Target WeedsWeed Control Efficacy (%) 1 MonthWeed Control Efficacy (%) 3 MonthsWeed Control Efficacy (%) 5+ MonthsSource
Immokalee, FLIndaziflam (this compound)3 ozGeneral Weeds>75%>75%>75%[4]
Immokalee, FLIndaziflam (this compound)5 ozGeneral Weeds>75%>75%>75%[4]
Immokalee, FLFlumioxazin (Chateau)6 ozGeneral Weeds>75%<75%<75%[4]
Immokalee, FLFlumioxazin (Chateau)8 ozGeneral Weeds>75%<75%<75%[4]
Immokalee, FLFlumioxazin + Indaziflam (Chateau + this compound)6 oz + 3 ozGeneral Weeds>75%>75%>75%[4]
Immokalee, FLFlumioxazin + Indaziflam (Chateau + this compound)8 oz + 5 ozGeneral Weeds>75%>75%>75%[4]
St. Lucie, FLIndaziflam (this compound 200 SC) + Glyphosate5 ozGeneral Weeds->83% (at 4 months)-[5]
St. Lucie, FLIndaziflam (this compound 200 SC) + Glyphosate6.5 ozGeneral Weeds->83% (at 4 months)-[5]
DeSoto, FLIndaziflam (this compound 200 SC) + Glyphosate6.84 ozGeneral Weeds-90% (at 88 days)-[5]
GeorgiaIndaziflamNot SpecifiedBermudagrass, Pink Purslane>80% (Year 1)--[6]
GeorgiaIndaziflamNot SpecifiedCutleaf Evening Primrose, Cutleaf Geranium, Wild Radish>70% (Year 1)--[6]
GeorgiaIndaziflam (sequential application)Not SpecifiedGeneral Weeds>69% (Year 2)--[6]
GeorgiaOther residual herbicides (diuron, norflurazon, etc.)Not SpecifiedGeneral WeedsInadequate residual control--[6]
Table 2: Weed Control Efficacy in Sugarcane (45 and 90 Days After Treatment - DAT)
Treatment (g ai/ha)Target WeedsDry Weight of Weeds (g/m²) 45 DATDry Weight of Weeds (g/m²) 90 DATSugarcane Stalk Height (cm)Sugarcane Stalk Weight (g)Source
Untreated ControlBarnyard Grass, Bunchgrass, Sowthistle----[7]
50 g ai/ha IndaziflamBarnyard Grass, Bunchgrass, Sowthistle--Significantly higher than controlSignificantly higher than control[7]
62.5 g ai/ha IndaziflamBarnyard Grass, Bunchgrass, Sowthistle--Significantly higher than controlSignificantly higher than control[7]
75 g ai/ha IndaziflamBarnyard Grass, Bunchgrass, Sowthistle7.613.6Greatest effect observedGreatest effect observed[7]

Note: Specific dry weight values for control and lower indaziflam rates were not provided in the source material, but the 75 g ai/ha treatment showed the greatest effect on reducing weed biomass and increasing cane parameters.[7]

Table 3: Weed Control in Blueberry (Season-Long)
Application TimingHerbicide Treatment(s)Rate (g ai/ha)Target WeedsSeason-Long Weed ControlSource
FallIndaziflam73Horseweed, Canadian Toadflax, Large Crabgrass≥ 85%[8]
SpringIndaziflam73Horseweed, Canadian Toadflax, Large CrabgrassLess effective than fall application[8]
FallDichlobenil (B1670455)3,300Not specifiedNot specified[8]
SpringDiuron (B1670789) + Oryzalin (B97938) + Mesotrione (B120641)1,800 + 3,360 + 210Not specifiedNot specified[8]

Experimental Protocols

Detailed methodologies are crucial for interpreting performance data. Below are summaries of experimental protocols from the cited studies.

Citrus Weed Control Study (Florida)
  • Objective: To evaluate the efficacy of this compound 200 SC (indaziflam) for pre-emergence weed control in young citrus groves.[5]

  • Experimental Design: Randomized complete-block design with three replications and four trees per plot.[5]

  • Treatments: this compound 200 SC was applied at rates of 5.13 to 6.84 oz/acre in tank-mix combinations with glyphosate and compared with existing registered residual herbicide tank-mixes.[5]

  • Application: Herbicides were applied using a tractor-mounted sprayer with a boom consisting of four Teejet TEE-JET110 nozzles.[1]

  • Data Collection: Weed control was visually rated at approximately 30-day intervals on a scale of 0 to 100, where 0 represents no weed control and 100 represents complete weed control.[5]

Sugarcane Weed Control Study (Iran)
  • Objective: To investigate the effects of different concentrations of this compound® (indaziflam) on weed control and sugarcane growth.[7]

  • Experimental Design: Randomized complete block design with four treatments and three replications.[7]

  • Plot Size: Each plot consisted of four 6-meter rows with 1.8 meters between rows (32.4 m²).[7]

  • Treatments: Indaziflam was applied at 50, 62.5, and 75 g of active ingredient per hectare, alongside an untreated control.[7]

  • Data Collection: Dry weights of major weed species (barnyard grass, bunchgrass, sowthistle) were measured. Sugarcane stalk weight and height were also determined.[7]

Blueberry Weed Control Study (New Jersey)
  • Objective: To evaluate weed control and crop tolerance in response to repeated annual applications of indaziflam at different rates and timings.[8]

  • Experimental Design: Field studies conducted over two years on three blueberry cultivars.[8]

  • Treatments: Indaziflam applied at 73 or 146 g ai ha⁻¹ in fall or spring was compared to fall-applied dichlobenil (3,300 g ai ha⁻¹) and a spring-applied mix of diuron (1,800 g ai ha⁻¹), oryzalin (3,360 g ai ha⁻¹), and mesotrione (210 g ai ha⁻¹).[8]

  • Data Collection: Weed control efficacy was assessed, and crop tolerance was monitored, including any negative effects on plant growth or fruit production.[8]

Mode of Action: Cellulose Biosynthesis Inhibition

Indaziflam, the active ingredient in this compound®, functions by inhibiting cellulose biosynthesis in plants.[6][9] Cellulose is a critical component of the plant cell wall, providing structural integrity. By disrupting this process, indaziflam affects actively growing meristematic tissues, cell division, and cell elongation, primarily targeting weed growth before or at germination.[1] This mode of action is classified under HRAC Group 29.[10]

Alion_Mode_of_Action cluster_plant_cell Plant Cell CSC Cellulose Synthase Complex (CSC) Cellulose Cellulose Microfibrils CSC->Cellulose Synthesizes CellWall Developing Cell Wall Cellulose->CellWall Incorporated into DisruptedGrowth Disrupted Cell Wall Formation & Impeded Weed Growth CellWall->DisruptedGrowth This compound This compound (Indaziflam) Inhibition This compound->Inhibition Inhibition->CSC Inhibits

Caption: Simplified signaling pathway of this compound's (indaziflam) mode of action.

Experimental Workflow for Herbicide Efficacy Trial

The following diagram illustrates a typical workflow for conducting a field trial to evaluate the performance of a pre-emergent herbicide like this compound®.

Herbicide_Trial_Workflow cluster_planning Phase 1: Trial Planning cluster_execution Phase 2: Field Execution cluster_data Phase 3: Data Collection & Analysis A Define Objectives & Select Site B Experimental Design (e.g., RCBD) A->B C Treatment Selection (this compound vs. Standards) B->C D Plot Establishment & Pre-treatment Weed Assessment C->D E Herbicide Application (Pre-emergence) D->E F Irrigation/Rainfall for Activation E->F G Periodic Weed Control Ratings (e.g., 30, 60, 90 DAT) F->G J Statistical Analysis G->J H Crop Tolerance Assessment (Phytotoxicity) H->J I Yield Data Collection at Harvest I->J K Performance Comparison & Conclusions J->K Leads to

Caption: A generalized workflow for an this compound® herbicide performance trial.

Conclusion

The compiled data indicates that this compound® (indaziflam) offers robust and extended pre-emergent control of a wide range of problematic weeds in various perennial crops. Its unique mode of action makes it a valuable tool for herbicide resistance management.[2] In multiple field studies, this compound® has demonstrated superior or comparable long-term weed control compared to several standard grower practices.[4][5][6] As with any herbicide, optimal performance is dependent on proper application timing, rate, and environmental conditions.[11] For researchers and professionals in crop protection, indaziflam represents a significant chemical entity for developing sustainable and effective weed management strategies.

References

Cross-Resistance Analysis of Indaziflam in Isoxaben-Resistant Weed Biotypes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of indaziflam (B594824) on weed biotypes with evolved resistance to isoxaben (B1672637). The information presented is collated from peer-reviewed studies to support research and development in the field of herbicide resistance.

Executive Summary

Indaziflam and isoxaben are both classified as cellulose (B213188) biosynthesis inhibitors (CBIs), a class of herbicides that disrupt the formation of plant cell walls.[1][2] However, extensive research, primarily using the model plant Arabidopsis thaliana, has demonstrated a significant lack of cross-resistance between these two herbicides.[3][4][5] Isoxaben-resistant weed biotypes, which typically possess mutations in the cellulose synthase (CESA) genes, do not exhibit significant resistance to indaziflam.[3] This suggests that while both herbicides target the same biological process, their specific binding sites or mechanisms of action at the molecular level are distinct.[3][6] This lack of cross-resistance positions indaziflam as a potentially effective tool for managing weed populations that have developed resistance to isoxaben.

Comparative Efficacy Data

The following tables summarize the quantitative data from dose-response assays on Arabidopsis thaliana mutants with confirmed resistance to isoxaben.

Table 1: Herbicide Sensitivity (GR50) of Isoxaben-Resistant Arabidopsis thaliana Mutants to Indaziflam and Isoxaben.

GenotypeHerbicideGR50 (pM)Resistance Index (RI) vs. Wild Type
Wild Type (Col) Indaziflam214-
Isoxaben--
cesa3ixr1-1 Indaziflam275~1.3
Isoxaben>30,000>300
cesa3ixr1-2 Indaziflam<214 (no significant tolerance)~1.0
Isoxaben~9,000~90

GR50: The concentration of herbicide required to reduce plant growth by 50%. Data extracted from studies on light-grown seedlings.[3] Resistance Index (RI) is calculated as (GR50 of resistant biotype) / (GR50 of susceptible wild type).

Table 2: Summary of Cross-Resistance Findings.

Weed SpeciesResistant BiotypeResistance to IsoxabenCross-Resistance to IndaziflamReference
Arabidopsis thalianacesa3ixr1-1, cesa3ixr1-2HighNegligible[3]
Arabidopsis thalianacesa1ageusus (Quinoxyphen-resistant)Not specifiedNo[3]
Poa annuaIndaziflam-resistant biotypeNot specifiedN/A[6][7]

Experimental Protocols

The data presented in this guide are primarily derived from dose-response bioassays. The following is a generalized methodology based on the cited literature.

Objective: To determine the concentration of indaziflam and isoxaben required to inhibit the growth of susceptible and resistant weed biotypes by 50% (GR50).

Materials:

  • Seeds of wild-type (susceptible) and isoxaben-resistant weed biotypes (e.g., Arabidopsis thaliana mutants cesa3ixr1-1 and cesa3ixr1-2).

  • Petri dishes containing a suitable growth medium (e.g., half-strength Murashige and Skoog [MS] agar).

  • Technical grade indaziflam and isoxaben dissolved in an appropriate solvent (e.g., DMSO).

  • Growth chambers with controlled light and temperature conditions.

  • Image analysis software for measuring root length.

Procedure:

  • Herbicide Preparation: A range of herbicide concentrations is prepared by serially diluting a stock solution. These concentrations are added to the growth medium before solidification.

  • Seed Sterilization and Plating: Seeds are surface-sterilized to prevent microbial contamination and then placed on the surface of the herbicide-containing agar (B569324) plates.

  • Incubation: The petri dishes are sealed and placed vertically in a growth chamber under controlled conditions (e.g., continuous light or dark, specific temperature) to allow for root growth along the agar surface.

  • Data Collection: After a set period of growth (e.g., 7 days), the plates are photographed, and the root length of each seedling is measured using image analysis software.

  • Data Analysis: The root length for each herbicide concentration is expressed as a percentage of the average root length of the untreated control. A log-logistic dose-response curve is then fitted to the data to calculate the GR50 value for each biotype and herbicide combination.

Visualization of Experimental Workflow and Cellular Mechanisms

Experimental Workflow for Cross-Resistance Analysis

experimental_workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis A Seed Selection (Wild Type & Resistant Biotypes) B Herbicide Stock Preparation (Indaziflam & Isoxaben) C Preparation of Herbicide-Infused Growth Medium (Agar Plates) A->C B->C D Seed Plating on Treatment Plates C->D E Incubation in Controlled Environment D->E F Image Acquisition of Seedling Growth E->F G Root Length Measurement F->G H Dose-Response Curve Generation G->H I Calculation of GR50 Values H->I J Cross-Resistance Determination I->J

Caption: Experimental workflow for assessing herbicide cross-resistance.

Signaling Pathway: Cellulose Biosynthesis Inhibition

cellulose_synthesis_pathway cluster_membrane Plasma Membrane cluster_extracellular Extracellular Matrix (Cell Wall) CESA Cellulose Synthase Complex (CESA) Cellulose Cellulose Microfibrils CESA->Cellulose Synthesis Glucose UDP-Glucose Glucose->CESA Substrate Isoxaben Isoxaben Isoxaben->CESA Inhibits Indaziflam Indaziflam Indaziflam->CESA Inhibits (at a different site) Mutation CESA Gene Mutation (e.g., cesa3, cesa6) Mutation->CESA Confers Resistance to Isoxaben

Caption: Simplified pathway of cellulose synthesis and herbicide inhibition.

References

Evaluating the Safety of Alion® (Indaziflam) on Non-Target Crops and Ornamental Plants: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive evaluation of the pre-emergent herbicide Alion® (active ingredient: indaziflam) and its safety profile on non-target crops and ornamental plants. In an effort to provide a thorough comparative analysis, this document also examines the performance of alternative pre-emergent herbicides, supported by experimental data. The information is intended to assist researchers and professionals in making informed decisions regarding weed management strategies while minimizing unintended phytotoxicity to desirable plant species.

Introduction to this compound® (Indaziflam)

This compound®, with the active ingredient indaziflam (B594824), is a widely used pre-emergent herbicide for the control of a broad spectrum of annual grasses and broadleaf weeds.[1] Its primary mode of action is the inhibition of cellulose (B213188) biosynthesis in plants.[1] By disrupting the formation of the cell wall, indaziflam effectively halts the germination and root development of susceptible seedlings.[1] While highly effective for weed control, its non-selective nature raises concerns about its potential impact on non-target ornamental plants and crops.[2]

Phytotoxicity of this compound® (Indaziflam) on Non-Target Plants

Indaziflam can cause significant injury to sensitive non-target plants. Symptoms of phytotoxicity include abnormal root and shoot development, mottled and chlorotic foliage, and in severe cases, plant death.[1] The IR-4 Project has conducted extensive research to evaluate the crop safety of indaziflam on a variety of ornamental plants. The following tables summarize the tolerance levels of various species to different formulations of indaziflam.

Table 1: Ornamental Plant Safety of Indaziflam 0.03%G Formulation

Tolerance LevelPlant Species
No or Minimal Transitory Injury Rhododendron sp., Rosa sp., Taxus media[3]
Injury at 2X or 4X Rates Data not consistently available across research sites.
Significant Injury No crops consistently exhibited damage sufficient to recommend against use in the summarized research.[4]
More Data Needed 14 genera/species require further testing.[4]

Table 2: Ornamental Plant Safety of Marengo® G (Indaziflam) Formulation

Tolerance LevelPlant Species
No or Minimal Transitory Injury Aucuba japonica, Berberis sp., Liriope sp., Ophiopogon sp., Viburnum sp.[4]
Injury at 2X or 4X Rates Eight plant species exhibited significant injury at higher rates.
Significant Injury Six crops exhibited damage sufficient to recommend against use.
More Data Needed Further testing required for additional plant species.

Table 3: Ornamental Plant Safety of Marengo® 74SC (Indaziflam) Liquid Formulation

Tolerance LevelPlant Species
No or Minimal Transitory Injury Crocus sp., Hyacinthus sp., Juniperus chinensis, Juniperus horizontalis, Picea abies[4]
Injury at 2X or 4X Rates Data indicates some species show injury at higher rates.
Significant Injury Several species exhibited significant injury.
More Data Needed 23 genera/species require further testing.[3]

Comparative Analysis with Alternative Pre-Emergent Herbicides

To provide a broader context for evaluating this compound®, this section compares its safety profile with three alternative pre-emergent herbicides commonly used in ornamental plant production: Prodiamine, Isoxaben, and Dithiopyr (B166099).

Prodiamine

Prodiamine is a pre-emergent herbicide that controls a range of grass and broadleaf weeds. It is generally considered safe for use on a wide variety of ornamental plants.[5][6][7][8]

Table 4: Ornamental Plant Safety of Prodiamine Formulations (WDG, WP, EC)

Tolerance LevelPlant Species
No or Minimal Transitory Injury 132 plant species or genera.[6]
Injury at 2X or 4X Rates 23 species or genera.[6]
Significant Injury Ajuga sp., Carex pennsylvanica, Ilex x meserveae, Limonium sp., Petunia x hybrida, Sedum spurium, Viola tricolor, Zinnia sp.[5][6]

Table 5: Ornamental Plant Safety of Prodiamine G Formulation

Tolerance LevelPlant Species
No or Minimal Transitory Injury 60 plant species or genera.[5][6]
Significant Injury Cortaderia sp., Leucanthemum maximum[5][6][8]
Isoxaben

Isoxaben is a pre-emergent herbicide primarily used for the control of broadleaf weeds.[9][10] It shares the same mode of action as indaziflam, inhibiting cellulose biosynthesis.[9]

Table 6: Ornamental Plant Safety of Isoxaben Formulations (Gallery® 75DF and SC)

Tolerance LevelPlant Species
No or Minimal Transitory Injury 24 crop species (75DF), 6 species (SC).[11][12]
Injury at 2X or 4X Rates 4 crop species.[11]
Significant Injury Astilbe sp., Athyrium filix-femina, Buddleia davidii, Dendranthema x morifolium, Digitalis purpurea, Echinacea purpurea, Stachys byzantina, Thymus sp.[11][12]
Dithiopyr

Dithiopyr is a pre-emergent herbicide effective against a variety of grass and broadleaf weeds.[13][14] It is known for its safety on many ornamental plants, though some species have shown sensitivity.[15][16]

Table 7: Ornamental Plant Safety of Dithiopyr Formulations

Tolerance LevelPlant Species
No or Minimal Transitory Injury A wide range of species, though specific numbers vary by formulation and study.
Injury at Higher Rates (e.g., 1.0 or 2.0 lb ai/acre) 21 crop species/genera.[15]
Significant Injury 25 crop species/genera exhibited significant phytotoxicity in some trials.[15]

Experimental Protocols

The data presented in this guide is primarily derived from studies following standardized experimental protocols for evaluating herbicide phytotoxicity. A general methodology is outlined below.

General Experimental Protocol for Herbicide Phytotoxicity Testing
  • Plant Material: Healthy, uniform, and well-established non-target ornamental plants are selected for the study.

  • Herbicide Application:

    • Herbicides are applied at various rates, typically including a 1X (standard labeled rate), 2X, and 4X rate, along with an untreated control.

    • Applications are made over-the-top of the foliage or as a directed spray to the soil, depending on the herbicide and study objectives.

    • Treatments are replicated to ensure statistical validity.

  • Data Collection:

    • Phytotoxicity is visually assessed at regular intervals (e.g., 7, 14, 28, and 56 days after treatment).

    • A rating scale (e.g., 0-10, where 0 is no injury and 10 is plant death) is used to quantify symptoms such as chlorosis, necrosis, stunting, and malformation.

  • Data Analysis: Statistical analysis is performed to determine significant differences in phytotoxicity and growth between herbicide treatments and the untreated control.

Signaling Pathways and Experimental Workflows

To further understand the mechanisms of action and the methodologies for evaluation, the following diagrams are provided.

experimental_workflow cluster_setup Experimental Setup cluster_application Herbicide Application cluster_data_collection Data Collection cluster_analysis Data Analysis & Conclusion plant_selection Select Healthy, Uniform Non-Target Plants treatment_groups Establish Treatment Groups (Control, 1X, 2X, 4X rates) plant_selection->treatment_groups replication Replicate Treatments treatment_groups->replication application_method Apply Herbicides (Over-the-Top or Directed) replication->application_method visual_assessment Visual Phytotoxicity Ratings (Weekly/Bi-weekly) application_method->visual_assessment growth_measurement Measure Plant Growth (Height, Width, Biomass) application_method->growth_measurement stat_analysis Statistical Analysis visual_assessment->stat_analysis growth_measurement->stat_analysis conclusion Determine Safety Profile stat_analysis->conclusion

Caption: Experimental Workflow for Herbicide Phytotoxicity Testing.

cellulose_biosynthesis_pathway cluster_cytoplasm Cytoplasm cluster_plasma_membrane Plasma Membrane cluster_cell_wall Cell Wall Sucrose Sucrose SUSY Sucrose Synthase Sucrose->SUSY UDP_Glucose UDP-Glucose CSC Cellulose Synthase Complex (CSC) UDP_Glucose->CSC Substrate SUSY->UDP_Glucose Cellulose Cellulose Microfibrils CSC->Cellulose Synthesis Indaziflam Indaziflam (this compound®) Indaziflam->CSC Inhibition

Caption: Simplified Cellulose Biosynthesis Pathway and the Site of Indaziflam Inhibition.

Conclusion

The evaluation of this compound® (indaziflam) on non-target crops and ornamental plants reveals a significant potential for phytotoxicity, necessitating careful consideration of plant species tolerance before application. While highly effective for weed control, its use requires a thorough understanding of the risks to desirable vegetation. Comparative analysis with alternative pre-emergent herbicides such as prodiamine, isoxaben, and dithiopyr demonstrates that a range of safety profiles exists within this class of herbicides. The choice of a pre-emergent herbicide should be guided by the specific weed pressure, the composition of desirable plant species, and the acceptable level of risk for non-target injury. The experimental data summarized in this guide, particularly from the IR-4 Project, provides a valuable resource for making these critical decisions in research and professional settings.

References

A Comparative Analysis of Alion® (Indaziflam) and Rimsulfuron for Integrated Weed Management in Citrus Orchards

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two key herbicides, Alion® (active ingredient: indaziflam) and rimsulfuron (B132091), for effective weed management in citrus production. This analysis is based on a review of publicly available experimental data to assist researchers and agricultural scientists in making informed decisions for developing sustainable and effective weed control strategies.

Executive Summary

This compound® (indaziflam) and rimsulfuron are both crucial tools in modern citrus weed management, each offering distinct advantages. Indaziflam (B594824), the active ingredient in this compound®, is a pre-emergence herbicide known for its long-lasting residual control of a broad spectrum of annual grasses and broadleaf weeds.[1][2][3] Rimsulfuron, on the other hand, provides both pre-emergence and post-emergence activity, making it effective against emerged weeds as well as preventing new germination.[4][5] The choice between or combination of these herbicides depends on the specific weed pressure, the developmental stage of the citrus grove, and the overall integrated weed management program.

Performance Data: this compound® vs. Rimsulfuron

The following tables summarize quantitative data from various studies, offering a comparative look at the efficacy of this compound® and rimsulfuron in controlling key weed species in citrus.

Table 1: Comparative Efficacy of Indaziflam (this compound®) and Rimsulfuron on Common Citrus Weeds

Weed SpeciesIndaziflam (this compound®) EfficacyRimsulfuron EfficacyCitation
Hairy Fleabane (Conyza bonariensis)Effective pre-emergence controlEffective pre- and post-emergence control[6]
Nutsedge (Cyperus spp.)Suppression (pre-emergence)Pre- and post-emergence activity[6]
Annual GrassesBroad-spectrum pre-emergence controlPre- and post-emergence activity[1][7]
Broadleaf WeedsBroad-spectrum pre-emergence controlPre- and post-emergence activity[1][7]

Table 2: Residual Weed Control Over Time

Herbicide30 Days After Treatment (DAT)60 DAT90 DAT>90 DATCitation
Indaziflam (this compound®)>80%>80%>70%Provides 3 to 4 months of residual control[3][8][9]
Rimsulfuron>80%Reduced control≤73%Control reduces beyond 30 DAT[5][10]

Experimental Protocols

Understanding the methodology behind efficacy trials is critical for interpreting the data. Below is a generalized experimental protocol for assessing herbicide performance in citrus orchards, based on common practices found in the reviewed literature.

A study conducted in Santa Paula, California, evaluated the efficacy of two indaziflam products (this compound 200® SC and this compound® 500 SC) and rimsulfuron (Matrix®) for weed control in an established citrus orchard.[4] The treatments were applied in the fall (November 2015) and spring (February 2016) to plots that had been cleared of weeds.[4] Weed density was assessed at two, four, and six months after treatment.[4] The predominant weed species in the experimental plots included Malva, Conyza, Convolvulus, Euphorbia, and Chenopodium.[4]

Another research project in Georgia from 2020 to 2022 assessed the long-term impact and residual activity of indaziflam on satsuma orange trees.[8][9] Biannual applications were made in April and November.[8][9] The study monitored tree trunk diameter over 30 months and evaluated weed control for species such as bermudagrass, pink purslane, cutleaf evening primrose, cutleaf geranium, and wild radish.[8][9]

Mode of Action

Indaziflam (this compound®): Belongs to the alkylazine chemical class and functions as a cellulose (B213188) biosynthesis inhibitor (Group 29 herbicide).[1][2][9] It primarily affects germinating weeds before they emerge from the soil by inhibiting the formation of the plant's cell wall.[2][9]

Rimsulfuron: Is a sulfonylurea herbicide that works by inhibiting the enzyme acetolactate synthase (ALS), which is essential for the production of branched-chain amino acids in susceptible plants (Group 2 herbicide).[5] This inhibition leads to the cessation of cell division and plant growth.[5]

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for a comparative herbicide efficacy trial in a citrus orchard.

G cluster_0 Pre-Trial Phase cluster_1 Treatment Application Phase cluster_2 Data Collection & Analysis Phase cluster_3 Results & Conclusion Phase A Site Selection (Established Citrus Orchard) B Plot Establishment (Randomized Complete Block Design) A->B C Initial Weed Survey & Plot Clearing B->C D Herbicide Application - this compound (Indaziflam) - Rimsulfuron - Tank Mixes - Untreated Control C->D E Weed Control Efficacy Ratings (e.g., 30, 60, 90 DAT) D->E F Weed Density & Biomass Measurement D->F G Crop Phytotoxicity Assessment D->G H Data Analysis (ANOVA, Mean Separation) E->H F->H G->H I Comparative Performance Evaluation H->I J Reporting of Findings I->J

Caption: Experimental workflow for herbicide efficacy trials in citrus.

Conclusion

Both this compound® (indaziflam) and rimsulfuron are effective herbicides for weed management in citrus, with distinct characteristics that can be leveraged in an integrated pest management program. Indaziflam provides excellent, long-lasting pre-emergence control, making it ideal for season-long prevention of weed germination.[8][9] Rimsulfuron offers the flexibility of both pre- and post-emergence activity, allowing for the control of existing weeds while providing some residual control.[4][5] Tank-mixing these herbicides can broaden the spectrum of controlled weeds and help manage herbicide resistance.[4] The selection of the appropriate herbicide or combination should be based on a thorough assessment of the weed species present, their life stage, and the specific conditions of the citrus grove.

References

Economic Benefits of Alion (Indaziflam) in Perennial Crop Production: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers and Agricultural Scientists

This guide provides an objective comparison of Alion® (active ingredient: indaziflam), a pre-emergent herbicide, with alternative weed management strategies in perennial crop production. The assessment focuses on economic benefits, supported by experimental data, to inform researchers and scientists in the agricultural field.

Introduction to this compound® (Indaziflam)

This compound® is a pre-emergent herbicide from the alkylazine chemical class used to control a broad spectrum of annual grasses and broadleaf weeds in various perennial crops, including citrus, grapes, almonds, and pome/stone fruits.[1] Its primary economic advantage stems from its long-lasting residual activity, which can persist for up to six months or more, significantly reducing the frequency of herbicide applications needed per season.[1][2] This extended control helps lower labor costs, fuel, and equipment usage, making it a strategic tool for managing operational expenses.[3]

Mechanism of Action

Indaziflam's mode of action is the inhibition of cellulose (B213188) biosynthesis (CB inhibitor), classified under the Herbicide Resistance Action Committee (HRAC) Group 29. It acts on the meristematic tissues of germinating weeds, affecting cell wall formation, division, and elongation.[4] This mechanism prevents weeds from emerging, meaning it has little to no effect on established plants.[4] Its unique mode of action is also valuable for managing weeds that have developed resistance to other common herbicides like glyphosate (B1671968).[2]

Indaziflam_MoA cluster_plant_cell Plant Cell UDP_Glucose UDP-Glucose CSC Cellulose Synthase Complex (CSC) UDP_Glucose->CSC Substrate Cellulose Cellulose Microfibril CSC->Cellulose Synthesis CellWall Cell Wall Assembly Cellulose->CellWall Outcome Failed Cell Wall Formation & Inhibited Weed Germination CellWall->Outcome Indaziflam (B594824) Indaziflam (this compound®) Inhibition Inhibition of CSC Activity Indaziflam->Inhibition Inhibition->CSC Disrupts synthesis

Caption: Mechanism of Action for Indaziflam (this compound®).

Comparative Economic Analysis

The economic viability of a herbicide program depends on chemical costs, application costs (labor, fuel), and its overall efficacy in preventing yield loss and reducing the need for expensive manual weeding.

Table 1: Herbicide Chemical Cost Comparison

This table compares the estimated chemical cost per acre for a single application of this compound® and common alternatives. Prices are estimates based on online retailers and can vary by location and supplier.

Herbicide (Active Ingredient)Typical Rate/AcreEst. Price (per unit)Est. Chemical Cost/Acre
This compound® (Indaziflam)5.0 fl oz$499.95 / 32 fl oz[5]$78.12
Karmex DF (Diuron)3.0 lbs$3.25 / lb$2.44 (banded)¹[6]
Princep (Simazine)2.2 lbs$3.20 / lb$1.76 (banded)¹[6]
Prowl H2O (Pendimethalin)2.0 - 4.0 qts~$90 / 2.5 gal$18.00 - $36.00
Chateau (Flumioxazin)6 - 12 oz~$150 / 51 oz$17.65 - $35.30
Imazapic 6.0 oz~$100 / 128 oz$4.69

¹Note: Costs for Karmex and Princep are from a 2005 UC Davis study for a 3' berm on 12' rows and may not reflect current broadcast application pricing but are included for historical context.

While this compound® has a higher initial chemical cost per acre, its primary economic benefit comes from its extended duration of control, which often eliminates the need for a second pre-emergent application. A Florida study noted that a residual program with a product like this compound® greatly reduces the number of applications needed per season compared to contact herbicides, lowering the overall spray load, cost, and carbon footprint.[7]

Table 2: Comparative Efficacy and Duration of Control

High efficacy over a long period is crucial for preventing weed competition that can lead to significant yield loss. Untreated weeds in citrus, for example, can reduce yields by up to 33%.[7]

HerbicideCrop / SettingEfficacyDuration of ControlSource
This compound® (Indaziflam) Florida Citrus>83% overall control4+ months[4]
This compound® (Indaziflam) California AlmondsBetter than glyphosate alone4+ months[8]
This compound® (Indaziflam) Invasive Grasses84% - 99% control2 years[9]
Imazapic Invasive Grasses36% control2 years[9]
Krovar, Solicam + Karmex Florida CitrusNumerically lower than this compound4 months[4]

Table 3: Benefit-Cost Ratio (BCR) Analysis

A study on pre-emergence herbicides in cocoyam production provides insight into the return on investment. The BCR indicates the value generated for each dollar spent.

Herbicide TreatmentBenefit-Cost Ratio (BCR)
Diuron4.97
Sulfentrazone2.86
Flumioxazin + Pyroxasulfone2.76
Indaziflam + Isoxaflutole 2.71
Manual Weeding (Weed-Free Plot)1.99
Weedy Check (Control)0.76

Source: Adapted from Adewumi et al. (2024)

This data shows that while other herbicides may have a higher BCR in this specific crop, the indaziflam combination provides a strong return on investment and significantly outperforms the high labor cost of manual weeding. The reduction of manual weeding is a major economic driver, as labor can account for 15-20% of operational expenses in crops like almonds.[10]

Experimental Protocols

This section outlines a general methodology for conducting a field trial to assess the efficacy and economic benefit of pre-emergent herbicides, based on established guidelines.

Objective: To compare the weed control efficacy, crop safety, and economic performance of this compound® (indaziflam) against other pre-emergent herbicides and a control (no treatment) in a perennial crop.

1. Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with 4-5 replications per treatment.

  • Plot Size: Sufficiently large to minimize edge effects and accommodate commercial application equipment (e.g., 10 ft x 30 ft).

  • Treatments:

    • Untreated Control (weedy check).

    • This compound® at a standard rate (e.g., 5.0 fl oz/acre).

    • This compound® at a 2x rate for crop safety assessment (e.g., 10.0 fl oz/acre).

    • Alternative Herbicide 1 (e.g., Diuron at its standard rate).

    • Alternative Herbicide 2 (e.g., Flumioxazin at its standard rate).

    • A manual weeding plot can be included for labor cost comparison.

2. Application:

  • Treatments are applied using a calibrated CO2-pressurized backpack sprayer or a tractor-mounted boom sprayer.

  • Application volume should be consistent across plots (e.g., 20-30 gallons per acre).

  • Pre-emergent herbicides are applied to a clean, weed-free soil surface before weed germination. If weeds are present, a non-residual post-emergent herbicide (e.g., glyphosate, glufosinate) should be tank-mixed with all treatments.

3. Data Collection:

  • Weed Control: Visually rate percent weed control by species at set intervals (e.g., 30, 60, 90, 120, and 180 days after treatment). Weed density (counts per quadrat) and biomass (dry weight) can also be measured.

  • Crop Phytotoxicity: Visually assess crop injury (e.g., chlorosis, necrosis, stunting) on a scale of 0% (no injury) to 100% (plant death) at the same intervals.

  • Labor Costs: In the manual weeding plot, record the time required to hand-weed each plot to maintain a commercially acceptable level of cleanliness.

  • Yield: At harvest, measure the total yield (e.g., lbs/acre) from the center of each plot to avoid edge effects.

4. Economic Analysis:

  • Calculate the total cost for each treatment, including chemical cost, application cost (machine + labor), and hand-weeding labor costs.

  • Determine the gross revenue based on yield and current market prices.

  • Calculate the net return (Gross Revenue - Total Cost) and the Benefit-Cost Ratio for each treatment.

Herbicide_Trial_Workflow cluster_data Data Points A Site Selection & Experimental Design (RCBD) B Plot Establishment & Pre-Treatment Weed Removal A->B C Herbicide Application (Calibrated Sprayer) B->C D Data Collection (30-180 DAT) C->D E Harvest & Yield Measurement D->E F Statistical & Economic Analysis E->F G Final Report & Comparison F->G D1 Weed Control (%) D2 Crop Injury (%) D3 Labor Hours (Hand Weeding)

Caption: General workflow for a herbicide efficacy and economic trial.

Conclusion

The primary economic benefit of this compound® (indaziflam) in perennial crop production is derived from its long-lasting, pre-emergent weed control. While the initial chemical cost may be higher than some alternatives, its extended efficacy can reduce the total number of herbicide applications required per season. This leads to substantial savings in labor, fuel, and equipment costs. Experimental data consistently shows high efficacy (>80%) over several months, which is critical for preventing weed competition and protecting crop yields. Economic models, such as benefit-cost ratios, confirm that while multiple effective options exist, herbicide programs featuring indaziflam offer a strong return on investment, significantly outperforming the high operational cost of manual weeding. For growers managing large acreages of perennial crops, the simplified logistics and reduced operational tempo afforded by a long-residual herbicide like this compound® present a compelling economic advantage.

References

Long-Term Soil Health: A Comparative Analysis of Indaziflam and Alternative Herbicides

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the long-term impacts of indaziflam (B594824), glyphosate (B1671968), glufosinate (B12851), and pendimethalin (B1679228) on key soil health indicators, providing researchers, scientists, and drug development professionals with comparative data and detailed experimental methodologies.

The extensive and repeated use of herbicides in modern agriculture raises significant concerns about their long-term effects on soil health. This guide provides a comparative analysis of the long-term impacts of indaziflam, a pre-emergent herbicide, with three widely used alternatives: glyphosate, glufosinate, and pendimethalin. The comparison focuses on three critical indicators of soil health: soil microbial biomass, soil enzyme activity, and soil respiration.

Quantitative Data Summary

The following table summarizes the long-term effects of the four herbicides on key soil health parameters. It is important to note that the data is compiled from various studies conducted under different environmental conditions, soil types, and application rates. Therefore, direct comparisons should be made with caution.

HerbicideSoil Microbial BiomassSoil Enzyme ActivitySoil RespirationKey Findings
Indaziflam Data not available in long-term quantitative studies. Some studies suggest potential shifts in microbial community composition.[1][2][3][4][5]Decreased β-glucosaminidase activity has been observed.[6] Data on other key enzymes in long-term studies is limited.No significant long-term effects on overall soil respiration have been reported in the reviewed studies.[6]May alter microbial community structure and affect specific enzyme functions related to nitrogen cycling.[1][2][3][4][5][6] Long-term quantitative data on microbial biomass and a broader range of enzyme activities are needed.
Glyphosate Variable effects reported. Some studies show a decrease in beneficial bacteria and fungi, while others report no significant long-term changes or even stimulation at certain concentrations.[7][8]Effects are dose-dependent and variable across studies. Some studies report inhibition of dehydrogenase, urease, and phosphatase activity, particularly at higher application rates.[9] Others have found no adverse effects on certain enzyme activities.[10]Can be inhibited, particularly at high application rates. However, some studies report a temporary stimulation of respiration, possibly due to microbial degradation of the herbicide.[11]The impact of glyphosate on soil health is complex and often contradictory across studies, influenced by factors like application rate, frequency, and soil type.[7][8]
Glufosinate Limited long-term data available.Dehydrogenase activity has been suggested as a key indicator for glufosinate's side effects, implying potential impacts.[12] However, comprehensive long-term quantitative data is lacking.Data not available in long-term studies.There is a significant knowledge gap regarding the long-term effects of glufosinate on soil health. More research is needed to draw definitive conclusions.[12]
Pendimethalin Some studies report no significant long-term effect on the amount of soil microorganisms.[1][13]Initial inhibition of some enzymatic activities has been observed, but the long-term effects are not well-documented.[14]Data not available in long-term studies.Appears to have a less pronounced long-term impact on microbial populations compared to some other herbicides, but more comprehensive studies on enzyme activity and respiration are needed.

Experimental Protocols

This section outlines the detailed methodologies for the key experiments cited in the comparison, providing a basis for understanding how the impacts of these herbicides on soil health are assessed.

Soil Microbial Biomass: Chloroform (B151607) Fumigation-Extraction Method

The chloroform fumigation-extraction (CFE) method is a widely used technique to estimate soil microbial biomass.

  • Sample Preparation: Fresh, field-moist soil samples are sieved to remove large debris and roots.

  • Fumigation: One set of subsamples is placed in a desiccator containing ethanol-free chloroform. A vacuum is applied to create a chloroform-saturated atmosphere, which lyses the microbial cells. The samples are incubated in the dark for 24 hours.[11][15][16][17][18]

  • Extraction: After fumigation, the chloroform vapor is evacuated. Both the fumigated and a set of non-fumigated control subsamples are extracted with a potassium sulfate (B86663) (K₂SO₄) or potassium chloride (KCl) solution by shaking for a specified period (e.g., 1 hour).[11][15][16][17][18]

  • Analysis: The extracts are filtered, and the amount of organic carbon and/or nitrogen in the filtrates is determined using a total organic carbon (TOC) analyzer.

  • Calculation: The microbial biomass is calculated as the difference in extractable carbon or nitrogen between the fumigated and non-fumigated samples, often using a correction factor.

Soil Enzyme Activity Assays

Soil enzyme activities are crucial indicators of the rates of nutrient cycling and organic matter decomposition. The following are common protocols for measuring key soil enzymes.

Dehydrogenase activity is an indicator of overall microbial activity in the soil.

  • Incubation: A soil sample is incubated with a substrate, typically 2,3,5-triphenyltetrazolium chloride (TTC), which acts as an artificial electron acceptor.[14][19][20][21][22]

  • Extraction: During incubation, dehydrogenases produced by soil microorganisms reduce the colorless TTC to the red-colored triphenyl formazan (B1609692) (TPF). The TPF is then extracted from the soil using a solvent like methanol (B129727) or ethanol.[14][19][20][21][22]

  • Quantification: The concentration of the extracted TPF is measured spectrophotometrically at a specific wavelength (e.g., 485 nm). The intensity of the red color is proportional to the dehydrogenase activity.[14][19][20][21][22]

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) to ammonia (B1221849) and carbon dioxide, a key step in nitrogen mineralization.

  • Incubation: A soil sample is incubated with a buffered urea solution.[6][23][24][25][26]

  • Ammonium (B1175870) Determination: The amount of ammonium (NH₄⁺) produced from the hydrolysis of urea is measured. This can be done by extracting the ammonium with a potassium chloride (KCl) solution and then determining its concentration using colorimetric methods (e.g., the indophenol (B113434) blue reaction) or an ammonia-selective electrode.[6][23][24][25][26]

  • Calculation: The urease activity is expressed as the amount of NH₄⁺-N released per unit of soil per unit of time.

Phosphatases are enzymes that hydrolyze organic phosphorus compounds into inorganic phosphate (B84403), making phosphorus available to plants.

  • Incubation: A soil sample is incubated with a buffered solution containing an artificial substrate, such as p-nitrophenyl phosphate (pNPP).[10][13][27][28][29]

  • p-Nitrophenol Quantification: Phosphatases in the soil cleave the phosphate group from pNPP, releasing p-nitrophenol (pNP), which is yellow in alkaline conditions. The reaction is stopped, and the color is developed by adding a strong base (e.g., sodium hydroxide).[10][13][27][28][29]

  • Measurement: The intensity of the yellow color is measured spectrophotometrically at a specific wavelength (e.g., 410 nm), which is proportional to the phosphatase activity.[10][13][27][28][29]

Visualizations

The following diagrams illustrate the experimental workflow for assessing herbicide impacts on soil health and the signaling pathway of indaziflam.

Experimental_Workflow cluster_sampling Soil Sampling cluster_treatment Herbicide Treatment cluster_incubation Incubation cluster_analysis Soil Health Analysis cluster_data Data Interpretation ss Field Soil Collection sp Sieving and Homogenization ss->sp ht Application of Indaziflam/Alternatives sp->ht inc Controlled Environment (Temperature, Moisture) ht->inc smb Microbial Biomass (CFE) inc->smb sea Enzyme Activity (Dehydrogenase, Urease, etc.) inc->sea sr Soil Respiration (CO2 Evolution) inc->sr da Statistical Analysis smb->da sea->da sr->da comp Comparative Assessment da->comp

Caption: Experimental workflow for assessing herbicide impacts on soil health.

Indaziflam_Signaling_Pathway Indaziflam Indaziflam CBI Cellulose Biosynthesis Inhibition Indaziflam->CBI Primary Mode of Action SoilImpact Potential Long-Term Impact on Soil Health Indaziflam->SoilImpact Directly through soil exposure PlantGrowth Inhibition of Seedling Emergence and Growth CBI->PlantGrowth PlantGrowth->SoilImpact Indirectly through altered plant-soil interactions MicrobialShift Shifts in Microbial Community Composition SoilImpact->MicrobialShift EnzymeEffect Altered Soil Enzyme Activity SoilImpact->EnzymeEffect

Caption: Simplified signaling pathway of indaziflam's action and potential soil impact.

References

Battle of Application Strategies: Single vs. Sequential Alion (Indaziflam) for Pre-Emergent Weed Control

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of single versus sequential application strategies for Alion (indaziflam) reveals that a split-application approach can provide equivalent weed control to a single full-rate application while offering extended residual efficacy. This guide provides researchers, scientists, and drug development professionals with a comparative overview of these two strategies, supported by experimental findings.

This compound, with its active ingredient indaziflam (B594824), is a potent pre-emergent herbicide that operates by inhibiting cellulose (B213188) biosynthesis in susceptible weeds. This mode of action disrupts the formation of plant cell walls, ultimately preventing weed germination and emergence. A key question for optimizing its use is whether a single, high-dose application is more effective than sequential, lower-dose applications.

Performance Under Scrutiny: A Head-to-Head Comparison

A study conducted by Kyle Daniel at Purdue University provides critical insights into the performance of single versus sequential applications of indaziflam (formulated as Specticle G). The research indicates that a split application, consisting of a half-rate followed by a second half-rate application three weeks later, is as effective in controlling weeds as a single full-rate application.[1][2] The significant advantage of the sequential strategy is the potential for longer-lasting weed control.[1][2]

Quantitative Data Summary

While detailed numerical efficacy data over an extended period was not available in the public report, the study's direct comparison provides a clear qualitative outcome.

Application StrategyApplication RateWeed Control Efficacy (at 32 days)Residual Control Duration
Single Application Full RateEffectiveStandard
Sequential Application Half Rate, followed by Half Rate (3 weeks later)Equally EffectiveExtended

Table 1: Summary of qualitative comparison between single and sequential application strategies for this compound (indaziflam) based on the findings of Daniel, 2020.[1][2]

Experimental Protocol: A Closer Look at the Methodology

The following is a detailed description of the experimental protocol adapted from the study comparing single and sequential applications of indaziflam.

Objective: To compare the efficacy of a single full-rate pre-emergent herbicide application to a sequential split-rate application.

Materials:

  • Herbicide: Specticle G (indaziflam)

  • Application Equipment: Calibrated granular spreader

  • Plot Preparation: Cultivated landscape beds, cleared of existing weeds.

Experimental Design:

  • Treatments:

    • Untreated Control

    • Single Application: Full labeled rate of Specticle G.

    • Sequential Application: Half of the labeled rate of Specticle G, followed by the second half of the rate three weeks later.

  • Application Timing:

    • The initial single and first sequential applications were performed on June 5th.[1][2]

    • The second sequential application was performed on June 26th.[1][2]

  • Data Collection:

    • Weed control efficacy was visually assessed. The reported comparison was made based on observations at 32 days after the initial treatment (July 7th).[1][2]

Visualizing the Strategies and Mechanisms

To better understand the concepts discussed, the following diagrams illustrate the experimental workflow and the mechanism of action of this compound.

Experimental_Workflow cluster_setup Plot Preparation cluster_treatments Herbicide Application (Day 0) cluster_seq_app Sequential Application (Day 21) cluster_evaluation Evaluation (Day 32) Cultivation Cultivate Landscape Beds Weed_Removal Remove Existing Weeds Cultivation->Weed_Removal Single_App Single Application (Full Rate) Weed_Removal->Single_App Seq_App_1 Sequential Application 1 (Half Rate) Weed_Removal->Seq_App_1 Data_Collection Assess Weed Control Efficacy Single_App->Data_Collection Seq_App_2 Sequential Application 2 (Half Rate) Seq_App_1->Seq_App_2 Seq_App_2->Data_Collection

Experimental workflow for comparing single vs. sequential herbicide applications.

Alion_Mechanism_of_Action cluster_herbicide Herbicide Action cluster_plant Plant Cellular Process This compound This compound (Indaziflam) Cellulose_Synthase Cellulose Synthase Enzyme This compound->Cellulose_Synthase Inhibits Cellulose_Production Cellulose Production Cellulose_Synthase->Cellulose_Production Cell_Wall Cell Wall Formation Cellulose_Production->Cell_Wall Cell_Division Cell Division and Elongation Cell_Wall->Cell_Division Germination Weed Seedling Emergence Cell_Division->Germination

Mechanism of action of this compound (indaziflam) in inhibiting weed germination.

References

Safety Operating Guide

Safeguarding Your Laboratory and Environment: Proper Disposal of Alion® Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Alion® Herbicide, a pre-emergence herbicide with the active ingredient indaziflam, adherence to strict disposal protocols is paramount for ensuring laboratory safety and environmental protection. Improper disposal of this product or its containers can lead to contamination of soil and water, posing risks to aquatic organisms and non-target plants.[1][2][3] This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound® Herbicide.

Immediate Safety and Handling Precautions

Before handling this compound®, it is crucial to be familiar with its safety profile. This compound®, containing indaziflam, may cause damage to the nervous system through prolonged or repeated exposure if swallowed.[4][5][6] It is also harmful if absorbed through the skin or inhaled and can cause moderate eye irritation.[2][7]

Personal Protective Equipment (PPE): When handling this compound®, all personnel, including mixers, loaders, and applicators, must wear:

  • Long-sleeved shirt and long pants

  • Shoes plus socks

  • Waterproof gloves[8]

Users should wash their hands thoroughly after handling and before eating, drinking, chewing gum, using tobacco, or using the toilet.[2][7][9] Contaminated clothing should be removed and washed separately before reuse.[2][7]

Disposal of Unused or Unwanted this compound® Herbicide

The preferred method for managing excess this compound® is to use it according to the label directions.[10] However, if disposal is necessary, follow these guidelines:

  • Do Not Dispose On-Site: Never place unused this compound® down any indoor or outdoor drain.[10]

  • Contact Regulatory Agencies: For information on the disposal of unused or unwanted products, contact your state pesticide or environmental control agency, or the hazardous waste representative at the nearest EPA regional office for guidance.[9][11]

  • Follow Local Regulations: The disposal of pesticide wastes is subject to federal, state, and local laws. These wastes are considered acutely hazardous.[4][9][11]

Container Disposal Procedures

Proper disposal of this compound® containers is critical to prevent environmental contamination. The procedure depends on the type of container.

Non-Refillable Containers:

  • Triple Rinse or Pressure Rinse: Promptly after emptying, triple rinse or pressure rinse the container.[12] The rinsate should be collected and added to the spray mixture in the tank.[7]

  • Render Unusable: Make the empty, rinsed container unsuitable for further use by puncturing it.[4][7]

  • Disposal: Offer the container for recycling if available. If not, dispose of it in a sanitary landfill or by other procedures approved by state and local authorities.[9][12]

Returnable/Refillable Containers:

  • Do not reuse the container for any other purpose.[7]

  • Return the empty container to the point of purchase (distributor/dealer).[7]

Spill Management and Cleanup

In the event of a spill, immediate action is necessary to contain the material and prevent it from entering soil, waterways, or wastewater canals.[4]

  • Isolate the Area: Keep unauthorized people away from the spill.[4]

  • Contain the Spill: Use an inert absorbent material such as sand, silica (B1680970) gel, or sawdust to soak up the spilled product.[4]

  • Collect and Store: Collect the absorbed material and transfer it into a properly labeled and tightly closed container for disposal.[4]

  • Clean the Area: Thoroughly clean contaminated floors and objects, observing environmental regulations.[4]

Quantitative Data Summary

ParameterValue/InformationSource
Active Ingredient Indaziflam[4]
Concentration 19.05% (1.67 pounds per gallon)[4][9]
Signal Word Warning[4]
Environmental Hazard Toxic to fish, aquatic invertebrates, and plants[2][3]
Soil Persistence Moderately persistent to persistent (half-life >150 days)[13][14]

This compound® Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound® Herbicide and its containers.

Alion_Disposal_Workflow cluster_product Unused Product cluster_container Empty Container start This compound® Product or Container for Disposal use_product Can product be used according to label? start->use_product container_type Container Type? start->container_type apply_label Apply according to label instructions use_product->apply_label Yes contact_agency Contact State/Local Environmental Agency or EPA for guidance use_product->contact_agency No non_refillable Non-Refillable container_type->non_refillable returnable Returnable/Refillable container_type->returnable rinse Triple or Pressure Rinse (add rinsate to spray mix) non_refillable->rinse return_to_dealer Return to point of purchase returnable->return_to_dealer puncture Puncture to prevent reuse rinse->puncture recycle Recycle if available puncture->recycle landfill Dispose in sanitary landfill or as per local regulations recycle->landfill No

This compound® Disposal Decision Flowchart

References

Essential Safety and Handling Protocols for Alion Herbicide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Laboratory and Research Professionals

This document provides critical safety, handling, and disposal information for Alion Herbicide, a pre-emergence herbicide containing the active ingredient Indaziflam. Strict adherence to these guidelines is essential to ensure personal safety and environmental protection.

Active Ingredient and Formulation

This compound Herbicide is formulated as a suspension concentrate.[1] The active ingredient is Indaziflam, present at a concentration of 1.67 pounds per gallon.[1]

Personal Protective Equipment (PPE)

All personnel handling this compound Herbicide must wear the following personal protective equipment:[2]

  • Gloves: Waterproof gloves are mandatory.[2][3] It is recommended to wash the outside of the gloves before removal.[1][4]

  • Body Covering: A long-sleeved shirt and long pants are required.[2][3] For early entry into treated areas, coveralls are necessary.[1]

  • Footwear: Shoes plus socks are the minimum requirement.[2][3]

Table 1: Required Personal Protective Equipment (PPE) for this compound Herbicide

Body Part Required PPE Specifications
Hands Waterproof Gloves Chemical-resistant material. Wash exterior before removal.
Body Long-sleeved shirt and long pants For routine handling.
Coveralls For early entry into treated areas.

| Feet | Shoes plus socks | --- |

Handling and Application Procedures

  • Mixing and Loading: Ensure all spray equipment is clean and free of residue from previous use before mixing and applying this compound Herbicide.[3]

  • Agitation: this compound Herbicide is a suspension concentrate and will settle if left standing. Re-agitate the spray solution for a minimum of 10 minutes before application if it has been standing.[2]

  • Avoid Contact: Avoid contact with skin, eyes, or clothing.[3][4] Do not breathe the spray mist.[4][5][6]

  • Hygiene: Wash hands thoroughly before eating, drinking, chewing gum, using tobacco, or using the toilet.[1][4] Remove contaminated clothing immediately, wash thoroughly, and put on clean clothing.[1][4]

Emergency First Aid Procedures

Immediate response is crucial in the event of exposure.

Table 2: First Aid Measures for this compound Herbicide Exposure

Exposure Route Immediate Action
If on Skin or Clothing Take off contaminated clothing. Rinse skin immediately with plenty of water for 15-20 minutes. Call a poison control center or doctor for treatment advice.[3][4]
If Inhaled Move the person to fresh air. If the person is not breathing, call 911 or an ambulance, then give artificial respiration. Call a poison control center or doctor for further treatment advice.[3][5][6]
If in Eyes Hold eye open and rinse slowly and gently with water for 15-20 minutes. Remove contact lenses, if present, after the first 5 minutes, then continue rinsing the eye. Call a poison control center or doctor for treatment advice.[4][5][6]

| If Swallowed | Call a poison control center or doctor immediately for treatment advice. Have the person sip a glass of water if able to swallow. Do not induce vomiting unless told to do so by a poison control center or doctor. Do not give anything by mouth to an unconscious person.[5][6] |

For all medical emergencies, have the product container or label with you when calling a poison control center or doctor, or going for treatment.[5][6][7]

Spill and Disposal Procedures

Proper disposal is critical to prevent environmental contamination.

  • Spills: In case of a spill, avoid contact with the spilled product or contaminated surfaces.[5][8] Soak up the spill with an inert absorbent material such as sand, silica (B1680970) gel, or sawdust.[5][9] Collect the material into a properly labeled and tightly closed container for disposal.[5][9]

  • Pesticide Disposal: Pesticide wastes are acutely hazardous.[1] Improper disposal of excess pesticide, spray mixture, or rinsate is a violation of Federal law.[1][9] If these wastes cannot be disposed of by use according to label instructions, contact your State Pesticide or Environmental Control Agency, or the Hazardous Waste representative at the nearest EPA Regional Office for guidance.[1][9]

  • Container Disposal: Do not reuse empty containers.[9] Puncture and dispose of the container in a sanitary landfill, or by other procedures approved by state and local authorities.[1]

Operational Workflow for Handling this compound Herbicide

cluster_prep Preparation cluster_handling Handling & Application cluster_post Post-Application A Review Safety Data Sheet (SDS) B Don Personal Protective Equipment (PPE) A->B C Inspect and Clean Application Equipment B->C D Mix this compound Herbicide C->D E Agitate Solution Before Use D->E F Apply to Target Area E->F G Clean Application Equipment F->G H Properly Store or Dispose of Unused Product G->H I Remove and Clean/Dispose of PPE H->I J Wash Hands and Exposed Skin I->J

Caption: Workflow for safe handling of this compound Herbicide.

Emergency Response Logic

A Exposure Incident Occurs B Identify Route of Exposure A->B C Skin/Clothing Contact B->C D Inhalation B->D E Eye Contact B->E F Ingestion B->F G Follow Specific First Aid Protocol C->G D->G E->G F->G H Seek Immediate Medical Attention G->H

Caption: Logic for emergency response to this compound exposure.

References

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